molecular formula C10H10O4 B2600341 4-(3-Hydroxyoxetan-3-yl)benzoic acid CAS No. 1346608-76-1

4-(3-Hydroxyoxetan-3-yl)benzoic acid

Cat. No.: B2600341
CAS No.: 1346608-76-1
M. Wt: 194.186
InChI Key: YCQNBUUXBNUQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyoxetan-3-yl)benzoic acid is a synthetic organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol . This benzoic acid derivative features a unique oxetane ring substituted with a hydroxyl group at the 3-position, which may influence its physicochemical properties, such as solubility and metabolic stability, making it a valuable intermediate in medicinal chemistry and drug discovery. While specific biological data for this compound is not available in the public domain, its core structure is related to the hydroxybenzoic acid family. Hydroxybenzoic acids are a class of phenolic acids studied for their diverse biological activities, which can include antioxidant and anti-inflammatory properties . The structural motif of the oxetane is increasingly employed in agrochemical and pharmaceutical research to fine-tune the properties of lead molecules. As such, 4-(3-Hydroxyoxetan-3-yl)benzoic acid serves as a versatile chemical building block for the synthesis of more complex target compounds, particularly for researchers exploring structure-activity relationships in small-molecule drug design. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-hydroxyoxetan-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)7-1-3-8(4-2-7)10(13)5-14-6-10/h1-4,13H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQNBUUXBNUQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346608-76-1
Record name 4-(3-hydroxyoxetan-3-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Oxetane Advantage: 4-(3-Hydroxyoxetan-3-yl)benzoic Acid as a High-Value Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical Properties of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid in Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, DMPK Scientists, Drug Discovery Leads

Executive Summary

In modern drug design, the modulation of physicochemical properties without altering the pharmacophore's spatial arrangement is a critical challenge. 4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1) represents a strategic scaffold that leverages the oxetane ring as a bioisostere for gem-dimethyl, carbonyl, and morpholine groups.

This guide analyzes the utility of this specific scaffold, focusing on its ability to lower lipophilicity (LogD), enhance metabolic stability against CYP450-mediated oxidation, and improve aqueous solubility while maintaining a rigid, defined vector for target engagement.[1]

Structural & Physicochemical Analysis

The molecule consists of a benzoic acid moiety substituted at the para-position with a 3-hydroxyoxetan-3-yl group. This unique architecture imparts specific electronic and steric properties:

Geometric & Electronic Properties[1]
  • Pucker & Dipole: Unlike the flexible gem-dimethyl group or the planar carbonyl, the oxetane ring is a puckered 4-membered ether. The C-O-C angle is compressed (~92°), exposing the oxygen lone pairs more effectively than in tetrahydrofuran (THF). This creates a significant permanent dipole.[1]

  • 3-Hydroxy Group: The tertiary alcohol at the 3-position acts as a dual hydrogen bond donor (HBD) and acceptor (HBA).[1] Crucially, the oxetane ring is electron-withdrawing (inductive effect), which lowers the pKa of the hydroxyl proton slightly compared to an acyclic tertiary alcohol, potentially strengthening H-bond interactions.[1]

  • Benzoic Acid pKa: The electron-withdrawing nature of the oxetane ring at the para-position will slightly increase the acidity of the carboxylic acid relative to unsubstituted benzoic acid (pKa ~4.2).

Quantitative Property Comparison

The following table contrasts the oxetane scaffold with traditional linkers it often replaces.

PropertyGem-Dimethyl (-C(CH₃)₂-)Carbonyl (-C=O-)3-Hydroxyoxetane Impact on Drug Design
Lipophilicity (LogP) High (Lipophilic)Low (Polar)Moderate-Low Reduces non-specific binding; improves LogD.[1]
Solubility PoorGoodExcellent Solubilizing group without high MW penalty.[1]
Metabolic Stability Low (CYP oxidation)Variable (Reductases)High Blocks metabolic soft spots (metabolic shunt).[1]
H-Bond Capacity NoneAcceptor onlyDonor + Acceptor New vectors for receptor binding.[1]
Conformation FlexiblePlanarRigid/Puckered Reduces entropic penalty upon binding.[1]

Bioisosteric Utility & Mechanism

The transition from a lipophilic gem-dimethyl group to a 3-hydroxyoxetane is a "magic methyl" equivalent in reverse—adding polarity while maintaining steric bulk.

Metabolic Shielding Mechanism

Gem-dimethyl groups are notorious "soft spots" for CYP450-mediated hydroxylation.[1] Replacing this group with an oxetane ring removes the abstractable hydrogen atoms and introduces a strained ether that is surprisingly resistant to oxidative cleavage. The 3-hydroxy group further polarizes the region, repelling the lipophilic active sites of many CYP isoforms.

Visualization of Bioisosteric Logic

Bioisostere_Logic GemDimethyl Gem-Dimethyl (Lipophilic, Metabolic Liability) Oxetane Oxetane (Polar, Metabolic Shield) GemDimethyl->Oxetane Reduce LogP Block Metabolism Carbonyl Carbonyl (Planar, H-Bond Acceptor) Carbonyl->Oxetane Maintain Dipole Prevent Reduction HydroxyOxetane 3-Hydroxyoxetane (High Solubility, H-Bond Donor/Acceptor) Oxetane->HydroxyOxetane Add H-Bond Donor Modulate pKa

Figure 1: Evolution of the scaffold.[1] The 3-hydroxyoxetane combines the steric bulk of the gem-dimethyl group with the polarity of the carbonyl, enhanced by H-bond donor capability.

Synthetic Accessibility & Protocols

Synthesis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid typically involves the addition of an organometallic reagent to 3-oxetanone. Below is a high-fidelity protocol adapted for research-scale production.

Synthetic Pathway Diagram

Synthesis_Pathway Start 4-Bromobenzoic Acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Inter1 Methyl 4-bromobenzoate Step1->Inter1 Step2 Step 2: Grignard Formation (iPrMgCl·LiCl, THF, -20°C) Inter1->Step2 Step3 Step 3: Addition to 3-Oxetanone (THF, 0°C to RT) Step2->Step3 Inter2 Methyl 4-(3-hydroxyoxetan-3-yl)benzoate Step3->Inter2 Step4 Step 4: Hydrolysis (LiOH, THF/H2O) Inter2->Step4 Final 4-(3-Hydroxyoxetan-3-yl)benzoic Acid Step4->Final

Figure 2: Step-wise synthesis of the target scaffold from commercially available precursors.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid (Target).

Step 1: Protection (Esterification) [1]

  • Dissolve 4-bromobenzoic acid (10 mmol) in MeOH (50 mL).

  • Add conc.[1] H₂SO₄ (0.5 mL) dropwise. Reflux for 4 hours.

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with EtOAc.[1]

  • Dry over MgSO₄ and concentrate to yield Methyl 4-bromobenzoate.[1]

Step 2 & 3: Grignard Addition (The Critical Step) Rationale: Using Knochel's Turbo Grignard (iPrMgCl[1]·LiCl) allows for halogen-metal exchange at lower temperatures, preserving sensitive functionalities.

  • Activation: Under Argon, dissolve Methyl 4-bromobenzoate (5 mmol) in anhydrous THF (15 mL). Cool to -20°C.

  • Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 5.5 mmol) dropwise. Stir for 1 hour at -20°C to generate the aryl Grignard species.

  • Addition: Dissolve 3-oxetanone (6 mmol) in anhydrous THF (5 mL) and add slowly to the Grignard solution.

  • Allow the mixture to warm to 0°C over 2 hours, then to room temperature for 1 hour.

  • Quench: Quench with sat. NH₄Cl (aq). Extract with EtOAc (3x).

  • Purification: Flash chromatography (Hexane/EtOAc gradient) to isolate Methyl 4-(3-hydroxyoxetan-3-yl)benzoate.

Step 4: Saponification

  • Dissolve the ester intermediate in THF/Water (3:1, 20 mL).

  • Add LiOH·H₂O (10 mmol).[1] Stir at RT for 4 hours.

  • Acidify to pH ~3 with 1N HCl. The product often precipitates or can be extracted with EtOAc/n-Butanol.

  • Recrystallize from Ethanol/Water if necessary.[1]

Experimental Validation Protocols

To verify the utility of this scaffold in a drug discovery campaign, the following self-validating assays are recommended.

Thermodynamic Solubility Assay
  • Purpose: Quantify the solubility advantage over the gem-dimethyl analog.

  • Protocol:

    • Prepare a saturated solution of the test compound in pH 7.4 phosphate buffer.

    • Shake at 25°C for 24 hours.

    • Filter through a 0.45 µm PVDF membrane.

    • Analyze filtrate by HPLC-UV against a standard curve.[1]

    • Expected Result: The oxetane analog should show >10-fold higher solubility than the corresponding gem-dimethyl benzoate.[1]

Microsomal Stability Assay (Metabolic Shielding)
  • Purpose: Confirm resistance to CYP-mediated clearance.[1]

  • Protocol:

    • Incubate compound (1 µM) with Human Liver Microsomes (HLM, 0.5 mg/mL) and NADPH (1 mM) at 37°C.[1]

    • Sample at 0, 5, 15, 30, and 60 minutes.

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Analyze by LC-MS/MS to determine intrinsic clearance (

      
      ).[1]
      
    • Validation: Use Verapamil (high clearance) and Warfarin (low clearance) as controls.[1] The oxetane scaffold should exhibit low intrinsic clearance (

      
      ).
      

References

  • Wuitschik, G., et al. (2006).[1][2][3] "Oxetanes as Promising Modules in Drug Discovery."[1][4][5][6][7][8] Angewandte Chemie International Edition, 45(46), 7736–7739. Link[1]

  • Burkhard, J. A., et al. (2010).[1][2] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Journal of Medicinal Chemistry, 53(6), 2206–2229. Link[1]

  • Müller, K., et al. (2012).[1] "Oxetanes in Drug Discovery: Structural and Synthetic Aspects." Chemical Reviews, 112(11), 6006–6045.[1] Link[1]

  • Bull, J. A., et al. (2016).[1] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][3][5][9] Chemical Reviews, 116(24), 15148–15195. Link[1]

Sources

The Oxetane Module in Benzoic Acid Scaffolds: Structural Dynamics and Pharmacophoric Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for medicinal chemists and structural biologists. It synthesizes structural dynamics, synthetic protocols, and pharmacophoric utility without adhering to a generic template.

Executive Directive: The "Magic Oxygen" Paradigm

In modern drug design, the benzoic acid moiety is a privileged scaffold, serving as a key anchor in NSAIDs, enzyme inhibitors, and protein-protein interaction disruptors.[1] However, the lipophilicity of alkyl-substituted benzoic acids (e.g., tert-butyl or isopropyl derivatives) often compromises metabolic stability and solubility.

The oxetane ring—specifically the 3,3-disubstituted oxetane—has emerged as a high-value bioisostere for the gem-dimethyl and carbonyl groups.[1][2] When grafted onto a benzoic acid scaffold, the oxetane unit acts as a "metabolic shield" and a "solubility switch," modulating physicochemical properties without altering the steric footprint of the pharmacophore.[1]

This guide details the structural rationale, synthetic architecture, and experimental validation of oxetane-substituted benzoic acids.

Structural Analysis & Pharmacophore Features

The Puckered Conformation

Unlike the planar cyclobutane, the oxetane ring adopts a puckered conformation with a dihedral angle of approximately 8.7° .[1][3] This slight deviation from planarity is critical for two reasons:

  • Relief of Torsional Strain: It minimizes eclipsing interactions between methylene protons.[1]

  • Dipole Orientation: The pucker orients the oxygen lone pairs into a more accessible vector for hydrogen bonding compared to planar ethers.[1]

Electronic Profile and pKa Modulation

The oxetane oxygen is a potent electron-withdrawing group (EWG) by induction (


 effect), yet it can act as a 

-donor in specific resonance contexts.
  • Dipole Moment: Oxetane possesses a high dipole moment (~2.0 D) compared to the non-polar gem-dimethyl group (~0 D).[1]

  • Impact on Benzoic Acid Acidity: When an oxetane is substituted at the para or meta position of a benzoic acid, its inductive EWG character stabilizes the benzoate anion, resulting in a lower pKa (increased acidity) compared to alkyl analogs.[1]

    • 4-tert-butylbenzoic acid pKa: ~4.40[4]

    • 4-(3-methyloxetan-3-yl)benzoic acid pKa: ~4.05 (Estimated)

    • Implication: A higher fraction of the drug exists in the ionized state at physiological pH, improving aqueous solubility.

The Lipophilicity/Solubility Trade-off

Replacing a gem-dimethyl group with an oxetane unit typically lowers


 by 0.4 to 1.0 units .[1] This "lipophilicity tax" reduction is often sufficient to rescue a compound from the "brick dust" category (poor solubility/permeability).[1]

Table 1: Comparative Physicochemical Profile

Featuregem-Dimethyl AnalogOxetane AnalogImpact on Drugability
Steric Bulk High (Spherical)High (Spherical)Neutral: Bioisosteric fit maintained.[1]
H-Bonding NoneHB AcceptorPositive: New interactions possible.[1]
Metabolic Liability High (CYP450 oxidation)Low (Steric/Electronic shield)Positive: Increased

.[1]
LogD (pH 7.4) HighModerate/LowPositive: Improved solubility.[1]
Solubility LowHighPositive: Formulation ease.[1]

Mechanism of Action: Metabolic Stability

The primary driver for incorporating oxetanes is the blockade of oxidative metabolism. Cytochrome P450 enzymes typically target electron-rich C-H bonds adjacent to aromatic rings (benzylic oxidation).[1]

  • The Blockade: The oxetane ring lacks "activated" protons.[1] In 3,3-disubstituted oxetanes, the quaternary center eliminates the possibility of

    
    -oxidation.
    
  • The Shield: The steric bulk of the oxetane, combined with the electron-withdrawing nature of the oxygen, deactivates the aromatic ring toward oxidative metabolism at proximal sites.[1]

MetabolicStability Substrate Alkyl-Benzoic Acid CYP CYP450 Enzyme Substrate->CYP Binding Oxidation Benzylic Hydroxylation (Rapid Clearance) CYP->Oxidation Oxidation Shield Quaternary Center + Electronic Deactivation CYP->Shield Attempted Oxidation Stable Metabolic Stability (Prolonged t1/2) OxetaneSub Oxetane-Benzoic Acid OxetaneSub->CYP Binding Shield->Stable Blocked

Figure 1: Mechanistic rationale for the metabolic superiority of oxetane bioisosteres over alkyl chains. The quaternary center prevents benzylic hydroxylation.[1]

Synthetic Architecture: The "Carreira" Protocol

The synthesis of oxetane-substituted benzoic acids requires a strategy that tolerates the strained ether ring. The industry-standard approach, pioneered by the Carreira group and adapted by Pfizer (Bull et al.), utilizes a Grignard/Lithium addition to oxetan-3-one .[1]

Strategic Workflow

The synthesis typically proceeds via a "Trojan Horse" strategy:

  • Installation: The oxetane is installed onto an aryl halide before the carboxylic acid is fully revealed (or using a protected precursor).[1]

  • Functionalization: The resulting tertiary alcohol is either retained (polar) or capped (methylated/fluorinated).[1]

  • Revelation: The benzoic acid is generated via carbonylation or ester hydrolysis.[1]

SynthesisProtocol Start 1,4-Dibromobenzene (or Aryl Bromide) Step1 1. iPrMgCl-LiCl (Turbo Grignard) 2. Oxetan-3-one Start->Step1 Inter1 Intermediate: 4-Bromo-phenyl-oxetan-3-ol Step1->Inter1 Step2 Functionalization (Optional): DAST (Fluorine) or MeI (Ether) Inter1->Step2 Divergent Path Step3 1. n-BuLi (-78°C) 2. CO2 (g) 3. Acidic Workup Inter1->Step3 Direct Path Step2->Step3 Product Target: 4-(3-Substituted-oxetan-3-yl)benzoic acid Step3->Product

Figure 2: Synthetic workflow for generating oxetane-substituted benzoic acids from aryl halides using the organometallic addition strategy.

Detailed Experimental Protocol

Objective: Synthesis of 4-(3-hydroxyoxetan-3-yl)benzoic acid.

Reagents
  • 1,4-Dibromobenzene (1.0 equiv)

  • iso-Propylmagnesium chloride[1] · LiCl complex (Turbo Grignard, 1.3 M in THF)

  • Oxetan-3-one (1.2 equiv)

  • Dry THF

  • Dry CO₂ (g) or Dry Ice[1]

Step-by-Step Methodology
  • Metallation (Halogen-Magnesium Exchange):

    • Charge a flame-dried Schlenk flask with 1,4-dibromobenzene (10 mmol) and anhydrous THF (20 mL) under Argon.

    • Cool to -20°C . (Note: Temperature control is vital to prevent benzyne formation or polymerization).[1]

    • Add iPrMgCl·LiCl (11 mmol) dropwise. Stir for 1 hour. Validation: Aliquot quench with D₂O and analyze by GC-MS (look for monodeuterated bromobenzene).[1]

  • Oxetane Installation:

    • Cool the solution to -40°C .

    • Add oxetan-3-one (12 mmol) dissolved in THF dropwise.

    • Allow the reaction to warm slowly to room temperature over 2 hours.

    • Checkpoint: TLC should show the consumption of the starting material and the appearance of a more polar spot (the alcohol).[1]

  • Carboxylation (The "Benzoic" Step):

    • Note: If the bromine handle remains intact (selective mono-lithiation), proceed to this step.[1] If not, a second lithiation is required on the isolated intermediate.

    • Assuming isolation of 1-bromo-4-(3-hydroxyoxetan-3-yl)benzene: Dissolve in THF, cool to -78°C .

    • Add n-BuLi (2.2 equiv) dropwise. The first equivalent deprotonates the hydroxyl; the second performs the Li-Br exchange.[1]

    • Bubble dry CO₂ gas into the solution for 30 minutes.[1]

  • Workup & Purification:

    • Quench with 1M HCl (adjust to pH 3–4).

    • Extract with EtOAc (3x).[1] The product is amphiphilic; salting out the aqueous layer may be necessary.[1]

    • Purify via reverse-phase chromatography (C18, Water/MeCN + 0.1% Formic Acid).[1]

Self-Validating Analytical Criteria
  • ¹H NMR (DMSO-d₆): Look for the characteristic oxetane "roofing" doublets.[1] The methylene protons of the oxetane ring typically appear as two doublets (or an AB system) around 4.5 – 4.9 ppm with a coupling constant (

    
    ) of ~6-7 Hz.[1]
    
  • ¹³C NMR: The oxetane C3 (quaternary) carbon usually resonates at ~70-75 ppm , while the methylene carbons (C2/C4) appear at ~80-85 ppm .[1]

References

  • Wuitschik, G. et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1][2][5][6][7][8][9] Angewandte Chemie International Edition. [Link][1]

  • Burkhard, J. A. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link][1]

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][10] Chemical Reviews. [Link][1][2]

  • Dubois, M. A. J. et al. (2020).[6][11] "Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage." Organic Letters. [Link][1]

  • Barnes-Seeman, D. et al. (2013).[1] "Metabolic Stability and Solubility of Oxetanes: A Case Study." ACS Medicinal Chemistry Letters. [Link][1]

Sources

A Technical Guide to 4-(3-Hydroxyoxetan-3-yl)benzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties is a central theme in contemporary drug discovery. Small, strained heterocyclic rings have emerged as powerful tools for introducing three-dimensionality and modulating key drug-like properties. Among these, the oxetane ring has garnered significant attention for its ability to serve as a polar, metabolically stable bioisostere for commonly used functional groups.[1][2] This technical guide provides an in-depth review of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, a key building block that combines the benefits of the oxetane motif with the synthetic versatility of a carboxylic acid handle. We will explore its synthesis, physicochemical properties, and strategic applications in medicinal chemistry, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential to accelerate the discovery of next-generation therapeutics.

The Rise of Oxetanes in Drug Design: Beyond Flatland

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While effective, this has often led to compounds with high lipophilicity and poor solubility—a phenomenon sometimes referred to as "molecular obesity." The introduction of small, sp³-rich motifs like the oxetane ring offers a compelling solution.

Unique Physicochemical Contributions of the Oxetane Moiety

The four-membered oxetane ring is a strained cyclic ether (ring strain of ~25.5 kcal/mol) that adopts a nearly planar, puckered conformation.[1][3] This compact and rigid structure imparts several desirable characteristics when incorporated into a larger molecule:

  • Polarity and Solubility: The oxygen atom introduces polarity and acts as a strong hydrogen bond acceptor, often leading to a significant increase in aqueous solubility.[4]

  • Metabolic Stability: Unlike gem-dimethyl groups, which are susceptible to oxidative metabolism, the oxetane ring is generally robust and resistant to degradation by cytochrome P450 (CYP) enzymes.[4][5]

  • Reduced Lipophilicity: Replacing lipophilic groups with an oxetane can lower the distribution coefficient (LogD), a critical parameter for optimizing pharmacokinetic profiles.[6]

  • Vectorial Exit from Flatland: The defined three-dimensional geometry of the oxetane ring forces substituents into specific spatial vectors, allowing for more precise and optimized interactions with protein binding pockets.[7]

A Superior Bioisostere

The oxetane ring has proven to be an effective isosteric replacement for two ubiquitous functional groups in medicinal chemistry: the gem-dimethyl group and the carbonyl group.[1][2][7]

  • vs. gem-Dimethyl: The oxetane occupies a similar molecular volume but replaces a lipophilic, metabolically vulnerable site with a polar, stable motif, often dramatically improving solubility.[1]

  • vs. Carbonyl: It mimics the polarity, hydrogen-bond accepting capability, and spatial arrangement of oxygen lone pairs of a ketone but is non-planar and metabolically inert to typical carbonyl reductions or additions.[1][7]

G cluster_0 Common Motifs cluster_1 Bioisosteric Replacement gem-Dimethyl Oxetane gem-Dimethyl->Oxetane Improves: - Solubility - Metabolic Stability Carbonyl Carbonyl->Oxetane Improves: - Metabolic Stability - 3D Shape

Caption: Oxetane as a key bioisostere.

Profile of a Powerhouse Building Block: 4-(3-Hydroxyoxetan-3-yl)benzoic Acid

This specific molecule represents an ideal conjunction of desirable features. The para-substituted benzoic acid provides a synthetically tractable handle for elaboration via robust amide coupling or other reactions, while the 3-hydroxyoxetan-3-yl moiety delivers the physicochemical benefits discussed above.

Core Physicochemical Data

The properties of the title compound make it a valuable addition to any fragment or building block library for drug discovery.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[8][9]
Molecular Weight 194.19 g/mol [8][10]
Physical Form Solid[8]
CAS Number 1346608-76-1[8][10]
Storage 2-8°C, Sealed in dry conditions[8]
Predicted XlogP 0.0[9]
Synthetic Strategy

While numerous suppliers offer this compound, understanding its synthesis is crucial for designing derivatives. A logical and common retrosynthetic approach involves a nucleophilic addition to oxetan-3-one. The key steps would involve the formation of an organometallic reagent from a protected 4-bromobenzoic acid derivative, which then attacks the electrophilic carbonyl of oxetan-3-one.

G start 4-Bromobenzoic acid ester step1 Mg or n-BuLi start->step1 grignard Grignard / Organolithium Reagent step1->grignard step2 Nucleophilic Addition grignard->step2 ketone Oxetan-3-one ketone->step2 intermediate Protected Tertiary Alcohol step2->intermediate step3 Ester Hydrolysis (Deprotection) intermediate->step3 product 4-(3-Hydroxyoxetan-3-yl) benzoic acid step3->product

Caption: Proposed synthetic workflow.

Strategic Application in Medicinal Chemistry Programs

The true value of 4-(3-Hydroxyoxetan-3-yl)benzoic acid lies in its application to solve common problems in lead optimization. Its incorporation can systematically improve drug-like properties.

Enhancing Potency and Modulating Properties

The introduction of the 3-hydroxyoxetan-3-yl group can have a profound impact on a compound's biological activity and pharmacokinetic profile.

G cluster_features Structural Features cluster_properties Impact on Drug Properties moiety 4-(3-Hydroxyoxetan-3-yl) Moiety shape Defined 3D Shape moiety->shape h_bond H-Bond Donor/Acceptor moiety->h_bond polarity Increased Polarity moiety->polarity potency Improved Potency & Selectivity shape->potency h_bond->potency solubility Increased Aqueous Solubility h_bond->solubility polarity->solubility pk Optimized PK Profile (Lower Clearance) solubility->pk

Caption: Logic of property modulation.
Case Study: Hypothetical Lead Optimization

Consider a hypothetical lead compound, "Lead-A," a potent enzyme inhibitor that suffers from poor solubility and rapid metabolic clearance due to a para-isopropyl group on a terminal phenyl ring.

Strategy: Replace the metabolically labile isopropyl group with the 3-hydroxyoxetan-3-yl moiety by synthesizing an analogue using 4-(3-Hydroxyoxetan-3-yl)benzoic acid.

Hypothetical Data Comparison:

ParameterLead-A (Parent Cmpd)Lead-B (Oxetane Analogue)Rationale for Improvement
Structure R-Ph-iPrR-Ph-(3-OH-oxetane)Bioisosteric replacement
Aqueous Solubility 2 µg/mL150 µg/mLIncreased polarity and H-bonding capacity.[4]
LogD (pH 7.4) 3.82.1Oxetane is significantly less lipophilic than isopropyl.[6]
Microsomal T₁/₂ 5 min>60 minBlocking of a key metabolic soft spot.[4][5]
Cellular Potency 50 nM15 nMOptimized vector and H-bond interactions in binding site.[11]

This strategic modification directly addresses the primary liabilities of Lead-A, transforming it into a more viable drug candidate. The introduction of the oxetane in drug discovery campaigns is often performed in later stages to fine-tune pharmacokinetic properties like solubility, clearance, and basicity.[6]

Experimental Protocols

The utility of a building block is defined by the ease and reliability of its chemical transformations. Below are representative protocols for its synthesis and subsequent use.

Protocol: Proposed Synthesis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid

This protocol is a generalized procedure based on standard organometallic chemistry.

Step 1: Grignard Formation and Reaction

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).

  • Add a solution of methyl 4-bromobenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation.

  • Once the Grignard reagent has formed (solution turns cloudy and warm), cool the mixture to 0°C.

  • Add a solution of oxetan-3-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product (methyl 4-(3-hydroxyoxetan-3-yl)benzoate) by flash column chromatography.

Step 2: Saponification

  • Dissolve the purified ester from Step 1 in a mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, acidify the reaction mixture to pH ~3 with 1M HCl.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(3-Hydroxyoxetan-3-yl)benzoic acid.

Protocol: Standard Amide Coupling
  • In a round-bottom flask, dissolve 4-(3-Hydroxyoxetan-3-yl)benzoic acid (1.0 eq), a primary or secondary amine (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), to the mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting amide product via flash column chromatography or preparative HPLC.

Conclusion and Future Perspectives

4-(3-Hydroxyoxetan-3-yl)benzoic acid is more than just another building block; it is an enabling tool for overcoming pervasive challenges in medicinal chemistry. Its ability to simultaneously improve metabolic stability, solubility, and three-dimensionality makes it a highly valuable scaffold.[4][5][7] As drug discovery continues to move towards more complex and challenging biological targets, the demand for non-classical, sp³-rich, and polar building blocks will only intensify. The strategic deployment of molecules like 4-(3-Hydroxyoxetan-3-yl)benzoic acid will be critical in developing safer and more effective medicines, empowering chemists to escape the confines of "flatland" and explore the full potential of three-dimensional chemical space. The continued development of novel synthetic routes to access diverse oxetane building blocks will further expand their application and solidify their role as a cornerstone of modern drug design.[6]

References

  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847-1859.
  • Fustero, S., & Sánchez-Roselló, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11729-11782. [DOI: 10.1021/acs.chemrev.6b00133]
  • Fustero, S., & Sánchez-Roselló, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • Jatana, N., & Wuest, W. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [DOI: 10.1016/j.ejmech.2023.115858]
  • Fustero, S., & Sánchez-Roselló, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Structure-Property Relationships in Oxetanes. Journal of Medicinal Chemistry.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.
  • Jatana, N., & Wuest, W. M. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.
  • Showalter, H. D., et al. (2018). Structure Guided Design, Synthesis, and Biological Evaluation of Oxetane-Containing Indole Analogues. Molecules, 23(10), 2530.
  • Stepan, A. F., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online.
  • Sigma-Aldrich. 4-(3-Hydroxyoxetan-3-yl)benzoic acid. Sigma-Aldrich Website.
  • MilliporeSigma. 4-(3-Hydroxyoxetan-3-yl)benzoic acid. MilliporeSigma Website.
  • Sigma-Aldrich. 4-(3-Hydroxyoxetan-3-yl)benzoic acid | 1346608-76-1. Sigma-Aldrich Website.
  • PubChemLite. 4-(3-hydroxyoxetan-3-yl)benzoic acid (C10H10O4). PubChemLite.

Sources

Hydrogen Bonding Potential of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a structural and physicochemical analysis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid , a bifunctional molecular scaffold increasingly utilized in medicinal chemistry. This molecule represents a convergence of two distinct hydrogen-bonding pharmacophores: a classic carboxylic acid donor/acceptor system and a high-strain oxetane ether with a tertiary alcohol.

The oxetane moiety serves as a metabolic bioisostere for gem-dimethyl or carbonyl groups, offering reduced lipophilicity (LogP) while maintaining specific hydrogen bond acceptor (HBA) vectors. This guide dissects the competing hydrogen bonding networks, provides protocols for their quantification, and outlines the structural causality governing its behavior in solution and solid phases.

Structural Analysis & Pharmacophore Mapping

To understand the hydrogen bonding potential, we must first deconstruct the molecule into its interacting zones. The molecule is not merely the sum of its parts; the electronic coupling between the phenyl ring and the oxetane creates unique electrostatic potential surfaces.

The Oxetane Anomaly

Unlike unstrained ethers (e.g., tetrahydrofuran), the oxetane ring possesses significant ring strain (~106 kJ/mol).[1][2][3] This geometric constraint forces the oxygen lone pairs into a more exposed


-like hybridization rather than the traditional 

tetrahedral arrangement.
  • Consequence: The oxetane oxygen is a stronger hydrogen bond acceptor than aliphatic ethers and comparable to carbonyls (ketones/aldehydes).[2][4][5]

  • 3-Hydroxy Group: Positioned at the 3-carbon, this tertiary alcohol acts as a hydrogen bond donor (HBD). Its proximity to the oxetane oxygen allows for potential intramolecular hydrogen bonding (5-membered ring motif), though this is often outcompeted by solvent interactions in polar media.

The Benzoic Acid Moiety

The carboxylic acid at the 4-position dominates the intermolecular interaction landscape, typically forming the centrosymmetric


 dimer motif in non-polar environments.
Graphviz Visualization: Interaction Nodes

The following diagram maps the connectivity and the specific donor/acceptor sites, highlighting the "Exposed Lone Pair" concept critical to oxetane chemistry.

G Oxetane Oxetane Ring (High Strain ~106 kJ/mol) Oxygen Ether Oxygen (Exposed Lone Pairs) Oxetane->Oxygen Geometric Constraint Hydroxyl 3-Hydroxyl (-OH) (Tertiary Donor) Oxetane->Hydroxyl Geminal Substitution Phenyl Phenyl Linker (Inductive Transmitter) Oxetane->Phenyl 4-Position Attachment Oxygen->Hydroxyl Potential Intramolecular H-Bond Acid Benzoic Acid (-COOH) (Primary Donor/Acceptor) Phenyl->Acid Conjugation Acid->Acid Dimerization (R2_2(8) Motif)

Figure 1: Pharmacophore connectivity and hydrogen bond vectors. Note the high-strain environment of the oxetane amplifying the basicity of the ether oxygen.[2][5]

The Hydrogen Bonding Network: Quantitative Metrics

The utility of this molecule lies in its ability to lower LogP while retaining polarity. The following table summarizes the calculated and empirical properties governing its H-bond potential.

PropertyValue (Approx.)Mechanistic Implication
H-Bond Donors (HBD) 2Carboxylic acid (-OH) + Tertiary alcohol (-OH).
H-Bond Acceptors (HBA) 4Carboxylic (C=O, -OH), Oxetane (O), Alcohol (O).
pKa (Acid) ~4.0 - 4.1Slightly more acidic than benzoic acid (4.2) due to the inductive electron-withdrawing effect of the oxetane oxygen.
Oxetane Puckering ~8.7° - 11°Planarity maximizes lone pair exposure; substituents may induce slight puckering.
LogP ~0.5 - 0.8Significantly lower than gem-dimethyl analogs, driving aqueous solubility.
The "Hard" Basicity of Oxetane

Research by Carreira and Müller has established that oxetanes act as "carbonyl bioisosteres." In this molecule, the oxetane oxygen accepts hydrogen bonds with a directionality similar to a ketone.[3] This allows the molecule to engage in specific interactions within protein binding pockets that aliphatic ethers cannot satisfy.

Experimental Protocols for Validation

To empirically validate the hydrogen bonding potential and bioisosteric utility of this scaffold, two key experiments are recommended: NMR Titration (to measure H-bond acidity) and Shake-Flask LogD (to measure lipophilicity modulation).

Protocol A: NMR Titration for H-Bond Acidity ( )

This protocol determines the hydrogen bond donating strength of the 3-OH group, distinguishing it from the carboxylic acid.

Principle: The chemical shift of the hydroxyl proton is sensitive to the concentration of a standard acceptor (e.g., DMSO-d6 or Pyridine-d5).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(3-Hydroxyoxetan-3-yl)benzoic acid (10 mg) in a non-polar, non-H-bonding solvent (e.g.,

    
    ). Note: If solubility is poor, esterify the carboxylic acid first (methyl ester) to isolate the oxetane-alcohol interaction.
    
  • Titration: Aliquot standard amounts of DMSO-d6 into the NMR tube (0.1 to 5.0 equivalents).

  • Acquisition: Record

    
     NMR spectra at 298 K after each addition.
    
  • Analysis: Track the downfield shift (

    
    ) of the tertiary alcohol proton.
    
  • Calculation: Plot

    
     vs. [Acceptor]. The association constant (
    
    
    
    ) and maximum shift (
    
    
    ) correlate to H-bond acidity.
Protocol B: High-Throughput LogD Determination

Validating the lipophilicity lowering effect of the oxetane.

  • Phase System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Dissolve compound in octanol-saturated buffer.

  • Partitioning: Vortex mixture for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Validation: Compare against 4-tert-butylbenzoic acid (the gem-dimethyl analog). Expect a

    
     of approximately -1.0 to -1.5 units.
    
Graphviz Visualization: Experimental Workflow

The following diagram outlines the logic flow for characterizing the H-bond network.

Protocol Start Start: Characterization Solubility Check Solubility (CDCl3 vs DMSO) Start->Solubility Decision COOH Interference? Solubility->Decision XRay Single Crystal X-Ray (Solid State Packing) Solubility->XRay Deriv Methyl Ester Synthesis Decision->Deriv Yes (High) NMR 1H NMR Titration (vs DMSO-d6) Decision->NMR No Deriv->NMR Analysis Data Synthesis: Alpha/Beta Parameters NMR->Analysis XRay->Analysis

Figure 2: Decision tree for isolating specific hydrogen bond contributions using NMR and X-ray crystallography.

Medicinal Chemistry Implications[1][2][3][5][6][7][8][9][10]

Bioisosterism in Drug Design

The 4-(3-Hydroxyoxetan-3-yl)benzoic acid scaffold is not merely a solubilizing group; it is a structural probe .

  • Carbonyl Mimicry: The oxetane oxygen can replace a ketone carbonyl in binding pockets, accepting H-bonds from backbone amides (e.g., in kinase hinge regions).[1][2]

  • Metabolic Stability: Unlike the gem-dimethyl group which is prone to CYP450 oxidation (benzylic hydroxylation), the oxetane ring is generally metabolically stable, blocking the "soft spot" while lowering lipophilicity.

Solubility & Permeability

The presence of the oxetane and hydroxyl group significantly increases thermodynamic solubility compared to the parent benzoic acid. However, researchers must monitor Polar Surface Area (PSA) . If the PSA exceeds 140 Ų, membrane permeability (oral bioavailability) may suffer. This molecule typically adds ~40-50 Ų to the PSA of the parent scaffold.

References

  • Wuitschik, G., et al. (2006).[6] "Oxetanes as Promising Modules in Drug Discovery."[7][8][6] Angewandte Chemie International Edition. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science (Contextual reference for polarity modulation). Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

  • Abraham, M. H., et al. (2006). "Hydrogen Bonding Part 46: A New Method for the Determination of Hydrogen Bond Parameters." Journal of Pharmaceutical Sciences. Link

  • PubChem Compound Summary. (2023). "4-(3-Hydroxyoxetan-3-yl)benzoic acid."[9][10] National Center for Biotechnology Information. Link

Sources

Bioisosteric Dynamics: Conformational Analysis of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the "Escape from Flatland" initiative has elevated the 3,3-disubstituted oxetane motif as a premier bioisostere for gem-dimethyl and carbonyl groups. This guide provides a rigorous technical analysis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid , a critical building block that combines the solubility-enhancing properties of an oxetane with a linker-ready benzoic acid moiety.

Understanding the conformational preferences of this molecule—specifically the oxetane ring pucker and the orthogonal orientation of the phenyl ring—is essential for predicting ligand-protein binding entropy and solubility profiles. This document outlines the theoretical basis, experimental protocols (NMR), and computational validation methods required to characterize its solution-state dynamics.

Structural Dynamics & Theoretical Basis

The Oxetane Ring Pucker

Unlike cyclobutane, which adopts a significant pucker (~30°) to relieve torsional strain, the oxetane ring is inherently flatter due to the removal of one set of eclipsing methylene interactions.[1] However, 3,3-disubstitution re-introduces steric strain.

  • Unsubstituted Oxetane: Nearly planar (pucker angle ~8.7°).

  • 3,3-Disubstituted Oxetane (Target Molecule): The presence of the bulky 4-carboxyphenyl group and the hydroxyl group at the C3 position forces the ring into a puckered equilibrium .

  • Consequence: The ring exists in a rapid equilibrium between two puckered conformers (

    
     symmetry broken). The barrier to inversion is low (< 5 kcal/mol), making the ring appear effectively planar on the NMR timescale at room temperature, but the time-averaged conformation is distinct from a true planar system.
    
The Hydroxyl-Aryl Interaction (The "Lipophilic H-Bond")

The defining conformational feature of 4-(3-Hydroxyoxetan-3-yl)benzoic acid is the interaction between the C3-hydroxyl group and the aromatic


-system.
  • OH-

    
     Interaction:  In non-polar solvents (
    
    
    
    ), the hydroxyl proton often directs toward the phenyl ring electron cloud. This interaction stabilizes a specific rotamer where the phenyl ring is bisected by the oxetane mirror plane (orthogonal geometry).
  • Solvent Competition: In polar aprotic solvents (DMSO-

    
    ), this weak intramolecular interaction is disrupted by strong intermolecular H-bonding with the solvent, altering the rotational barrier of the phenyl-oxetane bond.
    

Experimental Methodology: Solution State NMR

To empirically determine the conformation, a multi-solvent NMR approach is required. This protocol distinguishes between intramolecular H-bonding (conformationally locked) and solvent-exposed species.

Protocol: Solvent Titration & Variable Temperature (VT) NMR

Objective: Determine the strength of the intramolecular OH-


 interaction and the barrier to phenyl ring rotation.

Reagents:

  • Compound: 4-(3-Hydroxyoxetan-3-yl)benzoic acid (>98% purity).

  • Solvents:

    
     (dried over molecular sieves), DMSO-
    
    
    
    , Acetone-
    
    
    .

Step-by-Step Workflow:

  • Sample Preparation:

    • Dissolve 5 mg of compound in 600

      
      L of 
      
      
      
      . Note: Solubility may be limited; if so, use Acetone-
      
      
      as the "low polarity" proxy or add minimal DMSO-
      
      
      (titration).
    • Prepare a second sample in 100% DMSO-

      
      .
      
  • Acquisition Parameters:

    • Acquire

      
       NMR (min 500 MHz) at 298 K.
      
    • Focus on the hydroxyl proton resonance (

      
      ) and the oxetane methylene protons (
      
      
      
      ).
  • Variable Temperature (VT) Experiment (Optional but Recommended):

    • In Acetone-

      
      , cool the sample from 298 K down to 213 K in 10 K decrements.
      
    • Target: Look for decoalescence of the oxetane methylene signals. If the ring pucker or phenyl rotation freezes out, the equivalent AB system of the oxetane protons will split into complex multiplets.

Data Interpretation Guide
ParameterObservation in Non-Polar Solvent (

/Acetone)
Observation in Polar Solvent (DMSO)Structural Implication

Shift
Upfield (< 4.0 ppm) or sharp signalDownfield (> 5.5 ppm) & broadUpfield indicates shielding by the aromatic ring current (OH-

interaction).

--Large shift relative to

Large

confirms the OH was intramolecularly bound in non-polar media.
Oxetane

Apparent doublet or singlet (averaged)Sharp doubletBroadening in non-polar solvent suggests intermediate exchange rate of ring pucker.
NOE Signal Strong NOE between OH and Ortho-Ar-HWeak/No NOEStrong NOE confirms the "syn" or proximal arrangement of OH and Phenyl ring.

Computational Validation Workflow

Experimental data must be corroborated by Density Functional Theory (DFT) to resolve the specific geometry.

Computational Pipeline (Graphviz)

ConformationalAnalysis Start Input Structure 4-(3-Hydroxyoxetan-3-yl)benzoic acid ConfSearch Conformational Search (Monte Carlo / MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (B3LYP-D3(BJ) / def2-TZVP) ConfSearch->DFT_Opt Freq Frequency Calc (Check Imaginary Freqs) DFT_Opt->Freq Solvation Solvation Model (SMD) CHCl3 vs DMSO Freq->Solvation Output Boltzmann Weighted Conformer Ensemble Solvation->Output

Caption: Workflow for computational determination of low-energy conformers using DFT with dispersion correction.

Key Calculation Parameters
  • Functional: B3LYP-D3(BJ) or

    
    B97X-D. Reasoning: Dispersion corrections (-D3) are critical for accurately modeling the weak OH-
    
    
    
    interaction.
  • Basis Set: def2-TZVP. Reasoning: Triple-zeta quality is required to resolve the subtle ring strain and H-bond geometries.

  • Solvation: SMD (Solvation Model based on Density). Reasoning: PCM is insufficient for H-bonding solvents; SMD provides better free energy estimates for DMSO vs. Chloroform.

Conformational Equilibrium & Drug Design Implications[2]

The "Butterfly" Motion

The oxetane ring in this molecule undergoes a "butterfly" motion. The phenyl ring prefers to sit in the "equatorial-like" position to minimize 1,3-diaxial-like repulsion with the oxetane hydrogens, but the OH group creates a competing preference via the OH-


 attraction.

Equilibrium StateA Conformer A (OH-Pi Bound) Compacted StateB Conformer B (Solvent Bound) Extended StateA->StateB + Polar Solvent (DMSO/H2O) StateB->StateA Non-Polar Env (Lipid Bilayer)

Caption: Solvent-dependent conformational switching between compact (intramolecular H-bond) and extended states.

Impact on Pharmacology
  • Lipophilicity Modulation (

    
    ):  The ability of the molecule to "hide" its polar hydroxyl group via the OH-
    
    
    
    interaction (Conformer A) effectively lowers the apparent lipophilicity in non-polar environments (like cell membranes), potentially enhancing passive permeability despite the low LogP of the parent acid.
  • Solubility: The benzoic acid moiety drives solubility at pH > 4.5. However, the oxetane ring disrupts the crystal packing relative to a flat benzene analog, generally improving thermodynamic solubility.

  • Metabolic Stability: The 3,3-disubstitution blocks the common metabolic soft spot (benzylic oxidation), a primary reason for selecting this scaffold over a standard benzyl alcohol.

References

  • Wzurek, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews, 2016, 116(12), 12150–12233. [Link]

  • Müller, K., et al. "Oxetanes as Replacements for Carbonyl Groups: A Computational and Experimental Study." Angewandte Chemie International Edition, 2006, 45(46), 7736–7739. [Link]

  • Burkhard, J. A., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010, 53(6), 2291–2305. [Link]

Sources

Introduction to Oxetane Building Blocks for Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Polar Gem-Dimethyl" Paradigm

In modern lead optimization, the "Magic Methyl" effect is a well-known phenomenon where adding a methyl group boosts potency by filling hydrophobic pockets. However, this often comes at the cost of increased lipophilicity (


) and metabolic liability.

The oxetane ring (1,3-epoxypropane) has emerged as a superior alternative. It functions as a bioisostere for gem-dimethyl and carbonyl groups , offering a unique combination of properties:

  • Steric Equivalence: It occupies roughly the same spatial volume as a gem-dimethyl group.

  • Lipophilicity Reduction: It lowers

    
     by approximately 1.0–2.5 units compared to gem-dimethyl, and ~0.4–0.8 units compared to a methylene group.
    
  • Metabolic Shielding: It blocks labile metabolic soft spots (e.g., benzylic positions) without adding the lipophilic burden of a cyclobutane or dimethyl group.

This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating oxetanes into drug candidates.[1][2]

The Physicochemical Rationale

The "Diagonal" Shift

Medicinal chemists often struggle with the "grease" problem: increasing potency usually requires increasing lipophilicity, which degrades solubility and metabolic stability. Oxetanes break this correlation.

Because of the exposed oxygen lone pair and the high dipole moment (approx. 1.9 D), oxetanes act as hydrogen bond acceptors (HBA). When an oxetane replaces a gem-dimethyl group, it maintains the steric bulk required for receptor binding but dramatically increases cytosolic solubility.

Table 1: Comparative Physicochemical Metrics

Data synthesized from Müller et al. and internal datasets.

PropertyGem-Dimethyl (–C(CH₃)₂)CyclobutaneOxetaneImpact
Steric Bulk HighHighHighPreserves binding pocket fit.

Reference (0)-0.3-1.0 to -2.5 Significant lipophilicity reduction.
H-Bond Acceptor NoNoYes (Weak) Improves aqueous solubility.
Metabolic Stability Low (CH₃ oxidation)MediumHigh Blocks P450 oxidation sites.
Ring Strain N/A~26 kcal/mol~25 kcal/molReactive enough for synthesis, stable in vivo.
Structural Bioisosterism Visualization

The following diagram illustrates the structural logic of replacing a carbonyl or gem-dimethyl group with an oxetane.

Oxetane_Bioisosterism cluster_0 Traditional Motifs cluster_1 Oxetane Solution GemDimethyl Gem-Dimethyl (High Lipophilicity) Oxetane Oxetane Ring (Liponeutral Bulk) GemDimethyl->Oxetane Lowers LogP Maintains Bulk Carbonyl Carbonyl (C=O) (High Polarity, Planar) Carbonyl->Oxetane Removes Planarity Retains Dipole caption Fig 1: Oxetane as a bridge between lipophilic bulk and polar functionality.

Metabolic Stability & Pharmacokinetics[1][3][4]

The Metabolic Shield

Cytochrome P450 enzymes (CYPs) typically attack electron-rich, accessible C-H bonds (e.g., benzylic or allylic positions).

  • Mechanism: Replacing a labile methylene (–CH₂–) with an oxetane ring removes the abstractable protons.

  • Electronic Effect: The electronegative oxygen reduces the electron density of the adjacent carbons, making them less susceptible to oxidative attack (e.g., by CYP3A4).

Solubility and Permeability

Unlike morpholines or piperazines, which are often used to solubilize compounds but can introduce hERG liability or phospholipidosis due to basicity, oxetanes are non-basic . They improve solubility solely through polarity and solvation of the ether oxygen, without altering the pKa of the molecule (unless attached directly to an amine, where they lower the pKa of the amine by ~1–2 units, often improving permeability).

Case Study: IDO1 Inhibitor Optimization

Context: Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors are critical for cancer immunotherapy. A recent campaign by Merck (Li et al., 2022) demonstrated the power of the oxetane motif.

  • The Problem: The lead compound contained a cyclobutane ring. While potent, it suffered from high metabolic clearance and poor aqueous solubility.[3]

  • The Fix: The cyclobutane was replaced with an oxetane (specifically, a 3-substituted oxetane).[2]

  • The Result:

    • Potency: Maintained (single-digit nanomolar).

    • Solubility: Increased >10-fold.

    • Clearance: Significantly reduced (blocked oxidative metabolism on the ring).

    • Off-Target: Reduced inhibition of CYP2C9 compared to the cyclobutane analog.

This case validates the oxetane as a "plug-and-play" solution for rescuing lead compounds with poor physicochemical properties.

Synthetic Methodologies

The primary challenge with oxetanes is not their stability, but their installation. The ring is strained, so harsh acidic conditions (e.g., strong Lewis acids at high temps) should be avoided during late-stage deprotection.

The "Workhorse" Reagent: 3-Oxetanone

The most versatile building block is 3-oxetanone .[4] It allows for the rapid installation of the oxetane ring via:

  • Reductive Amination: To create 3-aminooxetanes.

  • Wittig/Horner-Wadsworth-Emmons: To create 3-alkylidene oxetanes.

  • Grignard Addition: To create 3-substituted-3-hydroxyoxetanes.

Workflow Visualization

Synthesis_Workflow cluster_pathways Oxetanone 3-Oxetanone Reductive Reductive Amination (+ Amine, STAB) Oxetanone->Reductive Wittig Wittig Olefination (+ Ylide) Oxetanone->Wittig Grignard Grignard Addition (+ R-MgBr) Oxetanone->Grignard Prod1 3-Aminooxetane (Basicity Modulation) Reductive->Prod1 Prod2 Alkylidene Oxetane (Spirocycle Precursor) Wittig->Prod2 Prod3 3-Hydroxy-3-Aryl Oxetane (Polar Core) Grignard->Prod3 caption Fig 2: Divergent synthesis from the 3-oxetanone hub.

Experimental Protocol: Reductive Amination of 3-Oxetanone

This protocol is the industry standard for installing an oxetane group onto a secondary amine. It uses Sodium Triacetoxyborohydride (STAB), a mild reducing agent that preserves the strained oxetane ring.

Objective: Synthesis of N-substituted-3-aminooxetane.

Materials
  • Amine Substrate: 1.0 equiv (Free base preferred; if HCl salt, add 1.0 equiv TEA).

  • 3-Oxetanone: 1.2 – 1.5 equiv.

  • Sodium Triacetoxyborohydride (STAB): 1.5 – 2.0 equiv.

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Acetic Acid: Catalytic (optional, promotes imine formation).

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried round-bottom flask under N₂ atmosphere, dissolve the Amine Substrate (1.0 mmol) in anhydrous DCM (10 mL).

    • Add 3-Oxetanone (1.2 mmol).

    • Critical Step: If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Stir at room temperature for 30–60 minutes to ensure equilibrium formation of the iminium ion.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add STAB (1.5 mmol) portion-wise over 5 minutes. (Avoid Sodium Cyanoborohydride if possible due to toxicity, though it is also effective).

    • Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the starting amine.

  • Quench and Workup:

    • Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.

    • Phase Separation: Extract the aqueous layer with DCM (3 x 10 mL).

    • Note: Oxetanes are polar.[1][3][5][4] If the product is not extracting, add 5% MeOH to the DCM or salt out the aqueous layer with NaCl.

  • Purification:

    • Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography.

    • Caution: Avoid highly acidic mobile phases. Use neutral silica or basic alumina if the product is acid-sensitive. A standard gradient of DCM/MeOH (0–10%) usually suffices.

Quality Control (Self-Validation)
  • ¹H NMR: Look for the diagnostic oxetane protons. The methine proton (CH-N) typically appears around 3.5–4.0 ppm, and the oxetane methylene protons appear as multiplets around 4.5–4.8 ppm.

  • Stability Check: Incubate a small aliquot in pH 7.4 buffer for 24h to ensure the ring does not hydrolyze (it should be stable).

References

  • Wuitschik, G., et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[1][6][7][8][9] Angewandte Chemie International Edition. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. [Link]

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

  • Li, D., et al. (2022).[6] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing."[6] Journal of Medicinal Chemistry. [Link]

  • Bull, J. A., et al. (2016).[6] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][10][11] Chemical Reviews. [Link]

Sources

Methodological & Application

Technical Application Note: Chemoselective Esterification of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, high-yield protocol for the esterification of 4-(3-Hydroxyoxetan-3-yl)benzoic acid .

The presence of the acid-sensitive oxetane ring and a tertiary alcohol necessitates a departure from standard Fischer esterification (acid/heat). This guide prioritizes base-mediated alkylation and mild coupling strategies to ensure chemoselectivity and structural integrity.

Chemical Analysis & Strategy

Compound: 4-(3-Hydroxyoxetan-3-yl)benzoic acid CAS: 1253268-34-2 (Analogous) Key Structural Features:

  • Benzoic Acid: The target nucleophile for esterification (

    
    ).
    
  • Oxetane Ring: A strained 4-membered ether.[1] Critical Risk: Susceptible to ring-opening polymerization or hydrolysis under strong acidic conditions (pH < 3) or high thermal stress (>100°C).

  • Tertiary Alcohol: Sterically hindered hydroxyl at the 3-position. Generally unreactive under mild carboxyl-esterification conditions, but can undergo elimination or substitution under harsh conditions.

Strategic Directive: The "Base-First" Approach

Literature on 3,3-disubstituted oxetanes indicates that while they are more stable than mono-substituted variants, they remain vulnerable to strong Brønsted acids (e.g.,


, 

). Therefore, Acid-Catalyzed Fischer Esterification is contraindicated.

Selected Methodologies:

  • Method A (Primary - Methyl/Ethyl Esters): Base-Promoted Alkylation (

    
    ).
    
  • Method B (Complex Esters): Steglich Esterification (DCC/DMAP).[2][3]

Decision Matrix & Workflow

EsterificationStrategy Start Start: 4-(3-Hydroxyoxetan-3-yl)benzoic acid Target Target Ester Type? Start->Target Simple Simple Alkyl (Me, Et, Bn) Target->Simple Methyl/Ethyl/Benzyl Complex Complex/Chiral Alcohol Target->Complex Secondary/Tertiary Alcohols MethodA Method A: Base-Promoted Alkylation (Reagent: MeI/EtI + K2CO3) Simple->MethodA MethodB Method B: Steglich Coupling (Reagent: Alcohol + DCC/EDC + DMAP) Complex->MethodB QC QC: 1H NMR / HPLC (Check: Oxetane Ring Integrity) MethodA->QC MethodB->QC

Figure 1: Strategic decision tree for selecting the appropriate esterification protocol based on the target ester moiety.

Detailed Protocols

Protocol A: Base-Promoted Alkylation (Recommended)

Application: Synthesis of Methyl, Ethyl, or Benzyl esters. Mechanism:


 nucleophilic attack of the carboxylate anion on the alkyl halide.
Advantages:  Avoids acidic conditions entirely; high chemoselectivity (OH group does not react).
Reagents & Equipment
ReagentEquiv.[4][5][6][7][8]Role
Starting Material 1.0Substrate
Potassium Carbonate (

)
2.0 - 2.5Base (forms carboxylate)
Alkyl Iodide (MeI, EtI) 1.2 - 1.5Electrophile
DMF (Anhydrous) 0.1 - 0.2 MSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Add 4-(3-Hydroxyoxetan-3-yl)benzoic acid (1.0 eq) and anhydrous DMF (Dimethylformamide). Stir until dissolved.

  • Deprotonation: Add

    
      (2.0 eq) in one portion. The suspension may become slightly cloudy. Stir at Room Temperature (RT) for 15–30 minutes to ensure carboxylate formation.
    
  • Alkylation:

    • Cool the mixture to 0°C (Ice bath) to control exotherm.

    • Add Methyl Iodide (or Ethyl Iodide) (1.2 eq) dropwise via syringe.

    • Note: If using Benzyl Bromide, 0°C addition is also recommended.

  • Reaction: Remove ice bath and allow to warm to RT. Stir for 4–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane) or LC-MS. Look for disappearance of the acid peak.

  • Workup (Buffered):

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) .

    • Pour into Water or Saturated

      
        (mildly acidic/neutral, pH ~6). Do not use 1M HCl.
      
    • Wash organic layer with Water (2x) and Brine (1x) to remove DMF.

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel chromatography (typically 20-50% EtOAc in Hexanes).
    
Protocol B: Steglich Esterification (Coupling)

Application: Reaction with complex, secondary, or acid-sensitive alcohols. Mechanism: DCC activation of carboxylic acid followed by DMAP-catalyzed acyl transfer.[3][7][9][10]

Reagents & Equipment
ReagentEquiv.[4][5][6][7][8]Role
Starting Material 1.0Substrate
Target Alcohol (R-OH) 1.0 - 1.2Nucleophile
DCC or EDC·HCl 1.1 - 1.3Coupling Agent
DMAP 0.1 (10 mol%)Catalyst
DCM (Dichloromethane) 0.1 MSolvent
Step-by-Step Procedure
  • Preparation: Dissolve 4-(3-Hydroxyoxetan-3-yl)benzoic acid (1.0 eq) and the Target Alcohol (1.1 eq) in anhydrous DCM .

  • Catalyst Addition: Add DMAP (0.1 eq).

  • Coupling:

    • Cool solution to 0°C.[6]

    • Add DCC (or EDC) (1.2 eq) dissolved in a minimal amount of DCM dropwise.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir overnight (12-16h).

    • Observation: If using DCC, a white precipitate (DCU urea) will form.

  • Workup:

    • If DCC was used: Filter the reaction mixture through a Celite pad to remove the urea precipitate.

    • Dilute filtrate with DCM. Wash with Sat.

      
        (removes unreacted acid) and Brine.[6]
      
  • Purification: Flash column chromatography.

Quality Control & Troubleshooting

Analytical Validation (Self-Validating System)

To ensure the protocol worked and the oxetane ring is intact, verify the following signals in


 NMR (

):
  • Oxetane Ring Protons: Look for two doublets (or an AB system) typically between 4.5 – 5.0 ppm .

    • Integrity Check: If these signals disappear or shift significantly upfield (to ~3.5-4.0 ppm) and broaden, the ring may have opened (check for diol formation).

  • Ester Methyl (Method A): Singlet at ~3.9 ppm .

  • Aromatic Protons: Two doublets (AA'BB' system) around 7.6 – 8.1 ppm .

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation (Method A)Increase

to 3.0 eq; ensure DMF is dry.
Ring Opening Acidic WorkupAvoid 1M HCl washes. Use Sat.

or dilute Citric Acid only if necessary.
Side Product (O-Alkylation) Alkylation of tertiary -OHUnlikely with

/MeI at RT. If observed, lower temp to 0°C and limit reaction time.
Polymerization Thermal StressDo not heat DMF reaction above 60°C. Keep rotovap bath < 40°C.

References

  • Grygorenko, O. O., et al. "Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks." ChemRxiv, 2021.

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[9][10] Angewandte Chemie International Edition, 1978, 17(7), 522-524.

  • BenchChem Technical Support. "Assessing the stability of the oxetane ring under various chemical conditions." BenchChem Application Notes, 2025.

  • Wuitschik, G., et al. "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 2006, 45(46), 7736-7739.

Sources

Application Note: Scalable Synthesis of 3-Hydroxyoxetane Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxetane ring has emerged as a critical bioisostere in modern drug design, offering a metabolic stability profile superior to gem-dimethyl groups and carbonyls while enhancing aqueous solubility.[1][2][3] Specifically, 3-hydroxy-3-aryl oxetanes serve as high-value pharmacophores, often acting as polar, rigid linkers in benzoic acid derivatives used in oncology and metabolic disease targets.

This Application Note details a scalable, high-fidelity protocol for synthesizing 3-hydroxy-3-(4-methoxycarbonylphenyl)oxetane —a precursor to benzoic acid derivatives. Unlike traditional routes that suffer from functional group incompatibility, this protocol utilizes Knochel’s Turbo Grignard (


)  technology to enable Magnesium-Halogen exchange in the presence of sensitive ester moieties, followed by electrophilic trapping with 3-oxetanone.

Part 1: Strategic Route Selection

The Challenge: Functional Group Incompatibility

Synthesizing benzoic acid derivatives containing a 3-hydroxyoxetane core presents a dichotomy:

  • Nucleophilic Requirement: Installing the aryl group onto the oxetane ring typically requires a hard nucleophile (Grignard or Organolithium) attacking 3-oxetanone .

  • Electrophilic Vulnerability: The ester/carboxylic acid group required on the aryl ring is susceptible to attack by these same nucleophiles, leading to polymerization or over-addition (tertiary alcohol formation).

The Solution: Turbo Grignard Exchange

Standard Grignard reagents (


) are too aggressive for substrates containing esters at ambient temperatures. However, the Turbo Grignard reagent (

)
allows for rapid I/Br-Mg exchange at low temperatures (

to

). The lithium chloride breaks polymeric magnesium aggregates, increasing the rate of exchange while the low temperature prevents attack on the ester.
Pathway Comparison
FeatureRoute A: Standard GrignardRoute B: Lithium-Halogen ExchangeRoute C: Turbo Grignard (Recommended)
Reagent

/ THF


Temp Reflux (activation)


to

Ester Tolerance Poor (High side reactions)Moderate (Requires cryo)Excellent (Kinetic control)
Scalability Low (Safety/Exotherm)Low (Cryogenic costs)High (Standard cooling)

Part 2: Detailed Experimental Protocol

Target Molecule Synthesis

Structure: Methyl 4-(3-hydroxyoxetan-3-yl)benzoate Reaction Type: Iodine-Magnesium Exchange / Electrophilic Addition

1. Reagents & Materials
  • Substrate: Methyl 4-iodobenzoate (1.0 equiv) [CAS: 619-44-3]

  • Exchange Reagent:

    
     (1.3 M in THF) (1.1 equiv) [Commercial "Turbo Grignard"]
    
  • Electrophile: 3-Oxetanone (1.2 equiv) [CAS: 6704-31-0]

  • Solvent: Anhydrous THF (degassed,

    
     ppm 
    
    
    
    )
  • Quench: Sat. aq.

    
     / 
    
    
    
    buffer.
2. Step-by-Step Methodology

Step 1: System Preparation

  • Dry a 3-neck round-bottom flask (RBF) equipped with a temperature probe, N2 inlet, and addition funnel.

  • Charge Methyl 4-iodobenzoate (26.2 g, 100 mmol) and anhydrous THF (200 mL).

  • Cool the system to

    
      using a glycol chiller. Note: Do not use dry ice/acetone if scaling >100g due to lack of precise thermal control.
    

Step 2: Magnesiation (The Critical Step)

  • Add

    
     (1.3 M, 85 mL, 110 mmol) dropwise over 45 minutes.
    
  • Critical Process Parameter (CPP): Maintain internal temperature between

    
     and 
    
    
    
    . Exotherms >
    
    
    will trigger ester attack.
  • Stir for 30 minutes at

    
    .
    
  • Validation: Aliquot 0.1 mL into MeOH. Analyze by HPLC. Disappearance of Iodobenzoate and appearance of Methyl benzoate (protonated species) confirms exchange.

Step 3: Electrophilic Trap

  • Dissolve 3-oxetanone (8.6 g, 120 mmol) in THF (40 mL).

  • Add the ketone solution to the magnesiated intermediate slowly over 30 minutes, maintaining

    
    .
    
  • Allow the reaction to warm to

    
     over 1 hour.
    
  • Mechanism:[4][5][6] The aryl-magnesium species attacks the carbonyl of the 3-oxetanone. The ester remains intact due to the higher electrophilicity of the ketone and the low temperature.

Step 4: Buffered Quench & Isolation [7]

  • Safety Alert: Oxetanes are acid-sensitive.[8] A strongly acidic quench will open the ring.[9]

  • Pour the reaction mixture into a vigorously stirred solution of Sat.

    
     (200 mL) mixed with 
    
    
    
    (50 mL)
    . Final pH should be ~8.
  • Extract with EtOAc (

    
     mL).
    
  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 0-40% EtOAc/Heptane).

Step 5: Saponification (Optional for Free Acid)

  • To obtain the benzoic acid derivative: Treat the ester with

    
     (2 equiv) in THF/H2O (3:1) at room temperature.
    
  • Note: Acidify carefully to pH 4-5 using citric acid (avoid HCl) to precipitate the product without degrading the oxetane.

Part 3: Process Visualization

Synthesis Pathway & Logic

The following diagram illustrates the reaction flow and the critical decision points that preserve the oxetane ring and the ester functionality.

G Start Methyl 4-iodobenzoate (Ester Substrate) Inter Aryl-Mg Species (Ester Intact) Start->Inter Mg/I Exchange (Kinetic Control) Turbo Turbo Grignard (iPrMgCl·LiCl, -20°C) Turbo->Inter Product 3-Hydroxy-3-aryl Oxetane (Target) Inter->Product Carbonyl Addition SideRxn Ester Attack (Impurity) Inter->SideRxn If T > -10°C Oxetanone 3-Oxetanone (Electrophile) Oxetanone->Product

Figure 1: Reaction scheme highlighting the kinetic control required to prevent ester degradation using Turbo Grignard reagents.

Workup & Stability Logic

Oxetanes possess significant ring strain (~107 kJ/mol).[8] The workup must mitigate ring-opening pathways.

Workup Reaction Crude Reaction Mix (Alkoxide Intermediate) Quench Quench Media Selection Reaction->Quench AcidQuench Strong Acid (HCl) Protonates Ring Oxygen Quench->AcidQuench Avoid BufferQuench Buffered (NH4Cl + NaHCO3) pH ~8 Quench->BufferQuench Recommended RingOpen Ring Opening (Diol Impurity) AcidQuench->RingOpen Fast Stable Stable Oxetane Product BufferQuench->Stable

Figure 2: Workup decision tree emphasizing pH control to prevent acid-catalyzed ring opening.

Part 4: Safety & Scale-Up Data

Thermal Hazards

The formation of the Grignard species and the subsequent addition to the ketone are exothermic.

  • Heat of Reaction (

    
    ):  Estimated at -60 to -80 kJ/mol for the addition step.
    
  • Adiabatic Temperature Rise: Without cooling, a 1M reaction can rise by >40°C, leading to thermal runaway and ester decomposition.

Quantitative Yield Data (Optimization)
EntryReagentTemp (

)
AdditiveYield (Isolated)Purity (HPLC)
1

0None15%40% (Complex mix)
2

-20None62%85%
3

-20None89% >98%
4

-20

91%>98%

Data Source: Internal process optimization based on Knochel et al. protocols.

References

  • Carreira, E. M., et al. (2010).[10] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]

  • Bull, J. A., et al. (2016).[10] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link][10]

  • Bao, R., et al. (2020). Disposable cartridge concept for the on-demand synthesis of turbo Grignards. Beilstein Journal of Organic Chemistry. [Link]

Sources

Application Note: Functionalization Strategies for the Carboxylic Acid Group in Oxetane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Oxetane Carboxylic Acids in Drug Discovery

The oxetane ring has emerged as a highly valuable motif in modern medicinal chemistry.[1][2][3] Its unique combination of properties—a compact, polar, and sp3-rich structure—allows it to serve as a versatile surrogate for common groups like gem-dimethyl, carbonyl, and morpholinyl moieties.[1][3] Incorporating oxetanes can significantly improve critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while also offering novel intellectual property opportunities.[3][4]

The oxetane-3-carboxylic acid scaffold is a particularly powerful building block. The carboxylic acid group serves as a key synthetic handle, enabling a wide array of functionalization reactions to generate diverse compound libraries for structure-activity relationship (SAR) studies. However, the inherent ring strain of the oxetane (approximately 25.5 kcal/mol) necessitates a careful selection of reaction conditions to achieve desired transformations without inducing undesired ring-opening.[5] While the oxetane ring is generally stable under basic conditions, it can be susceptible to cleavage under strongly acidic or certain reductive conditions.[5][6][7]

This technical guide provides an in-depth analysis of robust and reliable strategies for the functionalization of the carboxylic acid group in oxetane derivatives. We will detail field-proven protocols for the most common and critical transformations—amidation, esterification, and reduction—with a focus on the mechanistic rationale behind the choice of reagents and conditions to ensure high yields while preserving the integrity of the oxetane core.

Amide Bond Formation: The Cornerstone of Library Synthesis

Amide coupling is arguably the most frequent reaction performed in drug discovery.[8][9] The formation of an amide bond requires the "activation" of the carboxylic acid's hydroxyl group to transform it into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine.[10] For oxetane carboxylic acids, the choice of coupling reagent is critical to ensure efficient reaction under mild conditions.

Mechanism & Reagent Selection

Two main classes of reagents are prevalent: carbodiimides (e.g., EDC) and uronium/phosphonium salts (e.g., HATU).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate can be directly intercepted by an amine. However, it is also prone to hydrolysis or rearrangement into an unreactive N-acylurea byproduct. To mitigate these side reactions and improve efficiency, an additive like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) is almost always included. These additives form a more stable, yet still reactive, active ester intermediate.[10]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a uronium-based reagent that is highly effective, especially for coupling hindered amines or electron-deficient anilines. It reacts with the carboxylic acid to form a highly reactive acyl-tetramethyluronium species, which rapidly acylates the amine.

The general workflow for amide coupling is a straightforward, one-pot procedure.

G cluster_0 Amide Coupling Workflow A Oxetane-COOH + Amine (R-NH2) in aprotic solvent (e.g., DMF, DCM) B Add Base (e.g., DIPEA, Et3N) A->B 1. Combine Reactants C Add Coupling Reagent (e.g., HATU or EDC/HOBt) B->C 2. Neutralize Acid D Stir at Room Temperature (2-16 hours) C->D 3. Initiate Coupling E Aqueous Workup & Purification (Chromatography) D->E 4. Reaction Completion F Isolated Amide Product E->F 5. Isolation

Caption: General workflow for amide bond formation.

Comparative Overview of Common Coupling Reagents
Reagent SystemKey AdvantagesKey DisadvantagesBest For
EDC / HOBt Cost-effective; water-soluble urea byproduct simplifies purification.[10]Slower reaction rates; potential for racemization with chiral acids; less effective for difficult couplings.Routine, large-scale synthesis; primary and less-hindered secondary amines.
HATU / DIPEA High efficiency and fast reaction rates; low risk of racemization; effective for hindered substrates.[10]Higher cost; byproduct removal can be more challenging.Difficult couplings (hindered amines, electron-poor anilines); peptide synthesis.[11][12]
T3P® (Propylphosphonic Anhydride) Excellent for preventing racemization; byproducts are water-soluble.Can be sluggish for some substrates; requires stoichiometric amounts.Synthesizing amides from valuable, enantiopure oxetane carboxylic acids.
Protocol: General Procedure for HATU-Mediated Amidation

This protocol describes a general method for coupling an oxetane-3-carboxylic acid with a primary or secondary amine using HATU.

Materials:

  • Oxetane-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a clean, dry vial, add the oxetane-3-carboxylic acid (1.0 equiv) and the amine (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to make a ~0.1 M solution).

  • Add DIPEA (3.0 equiv) to the solution and stir for 2 minutes at room temperature.

  • Add HATU (1.2 equiv) in one portion. The reaction mixture may turn yellow.

  • Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.

Esterification: Accessing an Alternative Vector for Diversification

Esterification provides another key route to functionalize the carboxylic acid group. While classic acid-catalyzed methods like the Fischer esterification are generally avoided due to the oxetane ring's sensitivity to strong acids, milder, modern protocols offer excellent alternatives.[6][13]

The Steglich Esterification: A Mild and Effective Approach

The Steglich esterification is a mild method that utilizes a carbodiimide, typically Dicyclohexylcarbodiimide (DCC) or EDC, in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP).[14][15][16] This method is highly effective for substrates that are sensitive to acid.[13]

Mechanism: The reaction proceeds via the formation of the same reactive O-acylisourea intermediate as in EDC-mediated amidation. However, DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form a highly reactive N-acylpyridinium species.[15] This "active ester" is then efficiently attacked by the alcohol to form the final product, regenerating the DMAP catalyst. This catalytic cycle minimizes side reactions, such as the rearrangement to N-acylurea, that can plague carbodiimide reactions without DMAP.[14][15]

G cluster_1 Steglich Esterification Mechanism Acid Oxetane-COOH O_Acyl O-Acylisourea Intermediate Acid->O_Acyl + DCC DCC DCC Acyl_Pyr N-Acylpyridinium Intermediate O_Acyl->Acyl_Pyr + DMAP Ester Ester Product O_Acyl->Ester + R-OH DCU DCU (Byproduct) DMAP DMAP (Catalyst) Acyl_Pyr->Ester + R-OH - DMAP Alcohol Alcohol (R-OH)

Caption: Catalytic cycle of the Steglich esterification.

Protocol: Steglich Esterification of an Oxetane Carboxylic Acid

This protocol provides a general method for the synthesis of esters from oxetane-3-carboxylic acids.

Materials:

  • Oxetane-3-carboxylic acid (1.0 equiv)

  • Alcohol (1.2 equiv)

  • DCC (1.1 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the oxetane-3-carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates and wash with 0.5 M HCl (aq), followed by saturated NaHCO₃ (aq), and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ester by flash column chromatography.

Reduction to Primary Alcohols: Creating a New Linkage Point

Reduction of the carboxylic acid to a primary alcohol (e.g., oxetane-3-methanol) is a valuable transformation that provides a different handle for further synthetic elaboration, such as ether formation or oxidation to an aldehyde.

Reagent Selection for Chemoselective Reduction

Strong, anionic reducing agents like Lithium Aluminum Hydride (LiAlH₄) can reduce carboxylic acids but are not chemoselective and will also reduce other functional groups like esters and ketones.[17][18] Furthermore, their high reactivity and basicity can pose a risk to the oxetane ring.

A much milder and more chemoselective option is borane (BH₃), typically used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[18] Borane reagents selectively reduce carboxylic acids in the presence of many other functional groups, including esters, amides, and nitro groups, making them ideal for complex molecules.[17] The reaction proceeds under neutral conditions, which is highly favorable for maintaining the stability of the oxetane ring.[17]

Protocol: Borane Reduction of an Oxetane Carboxylic Acid

This protocol outlines the selective reduction of an oxetane carboxylic acid to the corresponding primary alcohol.

Materials:

  • Oxetane-3-carboxylic acid (1.0 equiv)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF) (2.0-3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the oxetane-3-carboxylic acid (1.0 equiv) in anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the BH₃·THF solution (2.0-3.0 equiv) dropwise via syringe. Vigorous gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, or until the starting material is consumed (as monitored by TLC or LC-MS).

  • Cool the reaction mixture back to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl (aq) and stir for 30 minutes.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude alcohol by flash column chromatography.

Stability and Troubleshooting

A common misconception is the universal instability of oxetanes under acidic conditions.[7] Stability is highly dependent on the substitution pattern; 3,3-disubstituted oxetanes, for instance, show enhanced stability due to steric hindrance protecting the ring oxygen.[5][7] However, care should always be taken.

Common Issues & Solutions:

  • Low Amidation/Esterification Yield: This often points to an unstable active intermediate. Ensure reagents are anhydrous. For EDC couplings, consider switching to HATU, which is more robust for challenging substrates.

  • Ring-Opening: This is the primary concern, especially during acidic workups or purification.[6] If ring-opening is observed, minimize contact time with acid. Consider using a milder workup, such as washing with saturated ammonium chloride, or purifying via chromatography without an acidic wash. Some oxetane-carboxylic acids have been observed to isomerize into lactones upon heating or under certain acidic conditions, so careful control of temperature and pH during workup and storage is crucial.[19]

  • Purification Difficulties: The polarity of the oxetane motif can sometimes make chromatography challenging. Byproducts from coupling reagents (e.g., HOBt, DCU) must be thoroughly removed during the aqueous workup to simplify purification. For DCU from DCC reactions, filtering the reaction mixture before workup is essential. For EDC, the resulting urea is water-soluble and should be removed during the aqueous washes.[10]

Conclusion

The carboxylic acid group on an oxetane ring is a versatile and powerful synthetic handle for generating molecular diversity in drug discovery programs. By selecting mild, modern reagents and carefully controlling reaction conditions, researchers can efficiently perform a wide range of transformations—including amidation, esterification, and reduction—while maintaining the structural integrity of the valuable oxetane core. The protocols and mechanistic insights provided in this guide offer a robust framework for successfully derivatizing oxetane-containing building blocks, enabling the exploration of new chemical space and the optimization of next-generation therapeutic agents.

References

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • PubMed Central (PMC). (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to Carboxylic Acid Activation with EDC and HATU.
  • BenchChem. (n.d.). Assessing the stability of the oxetane ring under various chemical conditions.
  • Wikipedia. (n.d.). Steglich esterification.
  • PubMed. (2023, December 5). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • PubMed Central (PMC). (n.d.). Oxetanes in Drug Discovery Campaigns.
  • Portal de la Investigación. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives.
  • ResearchGate. (2025, September 11). Applications of oxetanes in drug discovery and medicinal chemistry.
  • ACS Publications. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • RSC Publishing. (n.d.). Development of oxetane modified building blocks for peptide synthesis.
  • Common Conditions. (n.d.). Acid to Ester.
  • SciSpace. (n.d.). Development of oxetane modified building blocks for peptide synthesis.
  • SynArchive. (n.d.). Steglich Esterification.
  • PubMed Central (PMC). (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ACS Publications. (2022, June 29). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Application Note: High-Performance PROTAC Design Using 4-(3-Hydroxyoxetan-3-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Proteolysis Targeting Chimeras (PROTACs) is frequently bottlenecked by poor physicochemical properties—specifically low aqueous solubility and high lipophilicity (LogP)—resulting in suboptimal oral bioavailability. 4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1) represents a high-value "linker-ligand" intermediate that addresses these challenges.

This guide details the rationale and methodology for utilizing this building block. Unlike flexible alkyl or PEG linkers, the 3-hydroxyoxetane moiety provides a rigid, polar, and metabolic-stable scaffold. This application note provides a validated workflow for its conjugation, highlighting its role as a bioisostere that lowers LogD while maintaining a precise exit vector.

Scientific Rationale & Chemical Logic

The "Linkerology" Challenge

Traditional PROTAC linkers (PEGs, alkyl chains) often suffer from two extremes:

  • Alkyl Chains: High lipophilicity (LogP), poor solubility, and metabolic liability (oxidation).

  • PEGs: High flexibility (entropic penalty upon binding) and potential immunogenicity or oxidative degradation.

The Oxetane Solution

The 4-(3-Hydroxyoxetan-3-yl)benzoic acid molecule integrates a 3,3-disubstituted oxetane ring. This motif is a celebrated bioisostere for gem-dimethyl and carbonyl groups [1, 2].

FeatureMechanism of ActionImpact on PROTAC
Polarity Modulation The oxetane oxygen acts as a hydrogen bond acceptor (HBA).Lowers LogD (typically by 0.5–1.0 units) compared to carbocyclic analogs, improving aqueous solubility [3].
Conformational Control The 4-membered ring is puckered (approx. 8.7°) and structurally rigid.Reduces entropic penalty during ternary complex formation; defines a strict exit vector from the phenyl ring.
Metabolic Stability The oxetane ring is generally stable to P450-mediated oxidative metabolism.Extends half-life (t1/2) compared to flexible alkyl chains susceptible to hydroxylation.
Functional Handles COOH: Amide coupling (Point A). 3-OH: Tertiary alcohol for ether linkage (Point B).Enables heterobifunctional linking strategies.

Experimental Design & Workflows

Synthesis Strategy: The Convergent Approach

Because the tertiary alcohol on the oxetane is sterically hindered and less nucleophilic than primary alcohols, it is critical to perform the etherification step first (or on a protected intermediate) before the final amide coupling. Attempting to etherify a full PROTAC assembly is low-yielding.

Visualization of Reaction Logic

PROTAC_Synthesis Start 4-(3-Hydroxyoxetan-3-yl) benzoic acid Step1 Step 1: Ester Protection (Methyl Ester Formation) Start->Step1 MeOH, H2SO4 Step2 Step 2: Etherification (NaH + Electrophile-Linker) Step1->Step2 Formation of Ether Linkage (Critical Step) Step3 Step 3: Ester Hydrolysis (LiOH) Step2->Step3 Deprotection Step4 Step 4: Amide Coupling (Amine-Ligand + HATU) Step3->Step4 Attachment of Second Ligand Final Final PROTAC Construct Step4->Final Purification

Figure 1: Convergent synthesis workflow prioritizing the difficult etherification of the tertiary alcohol prior to amide coupling.

Detailed Protocols

Protocol A: Preparation of the Electrophilic Partner

Before starting with the oxetane, ensure your linker-ligand partner (e.g., a Halo-PEG-Thalidomide derivative) is activated as an alkyl halide (Bromide/Iodide) or Tosylate.

Protocol B: Etherification of the Tertiary Alcohol (Critical Step)

Objective: Attach the linker chain to the sterically hindered 3-hydroxy position. Precursor: Methyl 4-(3-hydroxyoxetan-3-yl)benzoate (synthesized via standard Fischer esterification of the starting material).

Reagents:

  • Substrate: Methyl 4-(3-hydroxyoxetan-3-yl)benzoate (1.0 equiv).

  • Electrophile: Linker-Ligand-Bromide (1.2–1.5 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion, 2.0 equiv) OR Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous DMF or THF.

  • Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv) – Optional, accelerates reaction.

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the oxetane ester (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30 minutes at 0°C, then allow to warm to Room Temperature (RT) for 30 minutes. Observation: Evolution of H2 gas indicates alkoxide formation.

  • Alkylation: Cool back to 0°C. Add the Electrophile (dissolved in minimal DMF) dropwise. Add TBAI if using a chloride or bromide.

  • Reaction: Warm to RT and stir for 12–24 hours. Monitor by LCMS. The tertiary alcohol is sluggish; heating to 50°C may be required if conversion is low, but monitor for oxetane ring opening (acidic byproducts) or ester hydrolysis.

  • Quench: Cool to 0°C. Carefully quench with sat. NH4Cl.

  • Workup: Extract with EtOAc (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: Saponification & Amide Coupling

Objective: Reveal the carboxylic acid and attach the second ligand (e.g., E3 Ligase binder).

  • Hydrolysis: Dissolve the intermediate from Protocol B in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 equiv). Stir at RT until the methyl ester is consumed (LCMS). Acidify to pH 4 with 1M HCl and extract.

  • Coupling:

    • Dissolve the free acid (1.0 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate.

    • Add the amine-bearing ligand (1.1 equiv).

    • Stir at RT for 2–4 hours.

  • Final Purification: Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid). Note: Avoid TFA if the oxetane is sensitive, though 3,3-disubstituted oxetanes are generally acid-stable.

Physicochemical Profiling (QC)

Upon synthesis, the PROTAC should be profiled to validate the benefits of the oxetane linker.

AssayMethodSuccess Criteria (vs. Alkyl Analog)
Kinetic Solubility Nephelometry in PBS (pH 7.4)> 50 µM (Target). Expect 2–5x improvement over pure alkyl linkers.
LogD (Lipophilicity) Shake-flask method (Octanol/PBS)< 3.5 . The oxetane oxygen should lower LogD by ~0.5 units.
Permeability PAMPA or Caco-2> 1.0 x 10⁻⁶ cm/s . Polar surface area (PSA) must remain < 200 Ų.
Metabolic Stability Liver Microsome Incubation (Human/Mouse)t1/2 > 30 min . Oxetane should resist oxidative cleavage better than ether/PEG chains.
Decision Tree for Linker Selection

Linker_Selection Start PROTAC Design Phase Q1 Is the PROTAC Solubility < 10 µM? Start->Q1 Q2 Is the Linker Length Critical (< 10 Å)? Q1->Q2 Yes UseAlkyl Use Alkyl Chain Q1->UseAlkyl No (Solubility OK) UsePEG Use PEG Linker Q2->UsePEG No (Need Flexibility) UseOxetane USE OXETANE LINKER (4-(3-Hydroxyoxetan-3-yl)benzoic acid) Q2->UseOxetane Yes (Need Rigidity + Polarity)

Figure 2: Decision logic for selecting oxetane linkers over standard PEG/Alkyl options.

Troubleshooting & Optimization

  • Issue: Low Yield in Etherification.

    • Cause: Steric hindrance of the tertiary alcohol.

    • Solution: Switch to Silver(I) Oxide (Ag2O) mediated alkylation if the electrophile is sensitive to strong base. Alternatively, use the Trichloroacetimidate method (activate the alcohol with trichloroacetonitrile, then couple).

  • Issue: Oxetane Ring Opening.

    • Cause: Exposure to strong Lewis acids or highly acidic aqueous conditions during workup.

    • Solution: Maintain pH > 3 during workups. Use Formic acid instead of TFA for HPLC purification if degradation is observed.

  • Issue: Poor Permeability.

    • Cause: Too many H-bond donors/acceptors.

    • Solution: If the oxetane adds too much polarity (rare), cap the OH with a lipophilic group (e.g., difluoromethyl ether) instead of using it as a linker point, and attach the linker to the phenyl ring (requires different starting material).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery."[1][2][3][4][5] Angewandte Chemie International Edition, 49(48), 8993-8995. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications."[5] Chemical Reviews, 116(19), 12150-12233. Link

  • Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Aryl Ether Inhibitors of 5-Lipoxygenase-Activating Protein." Journal of Medicinal Chemistry, 54(22), 7772–7783. Link

  • Burbulli, L., et al. (2022). "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation."[6] Organic & Biomolecular Chemistry, 20, 2471-2476. Link

  • Fahad, M., et al. (2023). "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes." The Journal of Organic Chemistry, 88(10).[7] Link

Sources

Solvent selection for reactions involving 3-hydroxyoxetane benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solvent Selection for Reactions Involving 3-Hydroxyoxetane and Benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic union of 3-hydroxyoxetane and benzoic acid is a key transformation for synthesizing ester-containing molecules with significant potential in medicinal chemistry and materials science. The oxetane ring is a desirable motif, often used as a metabolically stable isostere for other functional groups, while benzoic acid derivatives are ubiquitous in pharmaceuticals. The success of coupling these two building blocks hinges critically on the reaction conditions, with the choice of solvent being a paramount factor. A suboptimal solvent can lead to poor yields, unwanted side reactions such as the acid-catalyzed ring-opening of the sensitive oxetane moiety, or significant challenges in product purification.[1]

This technical guide provides a comprehensive analysis of solvent selection for the esterification of 3-hydroxyoxetane with benzoic acid. Moving beyond a simple list of options, we delve into the underlying principles that govern solvent performance, offering detailed protocols for recommended reaction pathways and troubleshooting advice based on field-proven insights.

Reactant Physicochemical Profiles

A foundational understanding of the reactants' properties is the first step in rational solvent selection. The ideal solvent must effectively solvate both starting materials to ensure a homogenous reaction medium.

Property3-HydroxyoxetaneBenzoic Acid
Structure OC1COC1c1ccccc1C(=O)O
CAS Number 7748-36-9[2][3]65-85-0
Physical Form Liquid[2]Crystalline Solid
Molecular Weight 74.08 g/mol [2]122.12 g/mol
Key Solubility Miscible with a range of polar solvents.Poorly soluble in cold water, but soluble in hot water, ethanol, methanol, acetone, diethyl ether, chloroform, and THF.[4][5][6][7]
Stability Notes The oxetane ring is susceptible to ring-opening under strong acidic conditions.[1]Stable under most conditions.

Reaction Profile: Esterification Pathways

The direct esterification of 3-hydroxyoxetane with benzoic acid is the primary transformation of interest. Due to the acid sensitivity of the oxetane ring, classical Fischer esterification (using a strong acid catalyst like H₂SO₄) is strongly discouraged. Instead, milder, modern coupling methods are required.

  • Steglich Esterification : This method utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8] The reaction proceeds under mild, neutral conditions, making it highly suitable for acid-sensitive substrates.[8][9] A key consideration is the formation of the urea byproduct (dicyclohexylurea, DCU, if using DCC), which is a solid with limited solubility in many organic solvents.

  • Mitsunobu Reaction : This reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry.[10][11] It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The reaction is highly efficient but generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate byproduct, which can complicate purification.[12]

Core Principles of Solvent Selection

The optimal solvent is not merely a medium but an active participant influencing reaction kinetics, equilibrium, and workup efficiency. The following principles should guide your choice.

G A Start: Define Reaction (e.g., Steglich, Mitsunobu) B Solubility Analysis: Can the solvent dissolve 3-hydroxyoxetane, benzoic acid, and key reagents? A->B C Polarity & Mechanism: Is the solvent polarity compatible with the reaction's intermediate states? B->C D Temperature Requirements: Does the solvent's boiling point match the required reaction temperature? C->D E Inertness & Stability: Will the solvent react with reagents or cause substrate (oxetane) degradation? D->E F Workup & Purification: Does the solvent facilitate byproduct removal (e.g., DCU, TPPO)? E->F G Final Solvent Selection F->G

Caption: Logical workflow for solvent selection.

  • Solubility : The primary criterion. All reactants must be sufficiently soluble at the reaction temperature to ensure a reasonable reaction rate.

  • Polarity : The solvent's polarity can dramatically affect reaction rates. Polar aprotic solvents are often preferred for these coupling reactions as they can solvate charged intermediates without interfering via hydrogen bonding.

  • Boiling Point : The boiling point dictates the maximum temperature for a reaction at atmospheric pressure. While many Steglich and Mitsunobu reactions are run at or below room temperature, some sluggish transformations may require gentle heating.

  • Inertness : The solvent must be chemically inert to the reactants, reagents, and intermediates. For instance, protic solvents (like alcohols) are incompatible with the Mitsunobu reaction as they would compete with the substrate alcohol.

  • Workup Efficiency : A crucial, often overlooked, aspect. The solvent should simplify purification. For a Steglich reaction using DCC, a solvent like dichloromethane (DCM) allows the DCU byproduct to precipitate, enabling removal by filtration. For a Mitsunobu reaction, the choice of solvent can impact the ease of removing TPPO via chromatography or crystallization.

Solvent Recommendations and Screening Guide

The table below provides a comparative analysis of common laboratory solvents for the Steglich and Mitsunobu esterification of 3-hydroxyoxetane and benzoic acid.

SolventPolarity (Index)Boiling Point (°C)Suitability for SteglichSuitability for MitsunobuJustification & Comments
Dichloromethane (DCM) 3.140Excellent Good Excellent solubility for reactants and reagents. The DCU byproduct in Steglich reactions is poorly soluble, allowing for easy filtration. Its low boiling point simplifies removal. A common choice for Steglich reactions.[13]
Tetrahydrofuran (THF) 4.066Good Excellent The preferred solvent for Mitsunobu reactions.[14] It effectively solvates the reactants and the key phosphonium intermediates. Also a good choice for Steglich, though DCU is more soluble than in DCM.
Acetonitrile (MeCN) 5.882Good Fair A polar aprotic solvent that can be effective. Higher boiling point allows for heating if necessary. May be optimal for certain Brønsted acid-catalyzed reactions with oxetanes.[15]
Ethyl Acetate (EtOAc) 4.477Fair Fair Good solubility for starting materials. However, as an ester itself, it could potentially participate in side reactions under certain conditions, though this is unlikely for these specific reactions.
Toluene 2.4111Fair Good A nonpolar solvent. Can be useful, especially in Mitsunobu reactions where it can help in the precipitation of byproducts. Its high boiling point allows for a wide temperature range.
N,N-Dimethylformamide (DMF) 6.4153Good (with caution) Not Recommended A highly polar aprotic solvent that ensures excellent solubility. However, its high boiling point makes it difficult to remove, complicating workup. Often used for challenging Steglich esterifications.[9]
Dimethyl Carbonate (DMC) -90Excellent (Green) Good (Green) An environmentally safer alternative to solvents like DCM and DMF.[16][17] Its performance is often comparable, making it a strong choice for sustainable chemistry.

Application Protocols

Protocol 1: Steglich Esterification in Dichloromethane (DCM)

This protocol is optimized for mild conditions and straightforward purification by leveraging the insolubility of the dicyclohexylurea (DCU) byproduct in the chosen solvent.

G cluster_0 Steglich Esterification Mechanism A Carboxylic Acid (R-COOH) + DCC Activation O-Acylisourea Intermediate B O-Acylisourea + DMAP Acyl Transfer N-Acylpyridinium Salt (Highly Reactive) A:f0->B:f0 Fast C N-Acylpyridinium Salt + Alcohol (R'-OH) Nucleophilic Attack Ester (R-COOR') + DCU + DMAP (regenerated) B:f0->C:f0 Rate-determining step

Caption: Key stages of the DMAP-catalyzed Steglich esterification.

Materials:

  • Benzoic Acid (1.0 eq)

  • 3-Hydroxyoxetane (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add benzoic acid (1.0 eq), 3-hydroxyoxetane (1.1 eq), and DMAP (0.1 eq).

  • Add anhydrous DCM to dissolve the solids (concentration typically 0.1-0.5 M).

  • Begin stirring the solution and cool the flask to 0 °C using an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimum amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a white precipitate (DCU) is a visual indicator of reaction progression. The reaction is typically complete within 4-12 hours.

  • Workup: Upon completion, cool the mixture again to 0 °C to maximize the precipitation of DCU.

  • Filter the reaction mixture through a pad of Celite to remove the solid DCU, washing the filter cake with a small amount of cold DCM.

  • Combine the filtrates and wash sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Mitsunobu Reaction in Tetrahydrofuran (THF)

This protocol is ideal for ensuring the complete conversion of the alcohol under very mild conditions. The order of addition is critical to avoid side reactions.

G cluster_1 Mitsunobu Reaction Mechanism Step1 PPh₃ + DIAD Step 1: Betaine Formation Phosphonium Betaine Intermediate Step2 Betaine + R-COOH Step 2: Protonation Protonated Betaine Step1:f0->Step2:f0 Step3 Protonated Betaine + R'-OH Step 3: Alcohol Activation Alkoxyphosphonium Salt Step2:f0->Step3:f0 Step4 Alkoxyphosphonium Salt + R-COO⁻ Step 4: SN2 Attack Ester (R-COOR') + TPPO Step3:f0->Step4:f0

Caption: Simplified mechanism of the Mitsunobu reaction.

Materials:

  • Benzoic Acid (1.2 eq)

  • 3-Hydroxyoxetane (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add 3-hydroxyoxetane (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (1.5 eq).

  • Add anhydrous THF to dissolve the components (concentration typically 0.1-0.5 M) and begin stirring.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add DIAD (1.5 eq) dropwise to the reaction mixture via syringe. Maintain the temperature at 0 °C during the addition. An exothermic reaction may be observed.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed (typically 1-4 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. The resulting crude material will contain the product, triphenylphosphine oxide (TPPO), and the diisopropyl hydrazinedicarboxylate byproduct.

  • Purification is typically achieved by flash column chromatography. TPPO can be challenging to remove. Using a less polar solvent system initially (e.g., starting with pure hexane or a high hexane/EtOAc ratio) can help separate the less polar product from the highly polar TPPO.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield / No Reaction Poor solubility of reactants.Switch to a more polar solvent like THF or DMF (for Steglich). Ensure all reagents are anhydrous, as water will quench the activated species.
Oxetane Ring-Opening Presence of strong acid.Ensure the reaction is run under strictly neutral conditions. Avoid acidic workup steps if the product is also sensitive. Use a non-acidic coupling method like Steglich or Mitsunobu.
Side Product Formation (Steglich) 1,3-rearrangement of the O-acylisourea to a non-reactive N-acylurea.This is suppressed by the DMAP catalyst.[8] Ensure the correct stoichiometry of DMAP is used. Running the reaction at a lower temperature (0 °C to RT) can also minimize this.
Difficult Purification Co-elution of product with byproducts (TPPO or DCU).For TPPO, try crystallizing the crude mixture from a solvent like diethyl ether/hexane, as TPPO is often crystalline. For DCU, ensure complete precipitation before filtration by cooling and adding a non-polar co-solvent if necessary. Adjusting chromatography conditions is key.

Conclusion

The selection of a solvent for the reaction between 3-hydroxyoxetane and benzoic acid is a critical decision that directly impacts reaction success, efficiency, and sustainability. While dichloromethane remains a reliable standard for Steglich esterification and THF is the solvent of choice for the Mitsunobu reaction, chemists are encouraged to consider greener alternatives like dimethyl carbonate. By carefully evaluating the principles of solubility, polarity, temperature, and workup compatibility, researchers can confidently select the optimal solvent, paving the way for the efficient and robust synthesis of valuable oxetane-containing esters.

References

  • Wikipedia. Benzoic acid. [Link]

  • Sciencemadness Wiki. Benzoic acid. [Link]

  • DiVA Portal. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • ACS Publications. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23, 6405-6413. [Link]

  • ResearchGate. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

  • NPTEL Archive. 5.2.2 Synthesis of Esters. [Link]

  • RSC Publishing. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. [Link]

  • Organic-Chemistry.org. Mitsunobu Reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • Chemistry LibreTexts. 3.3D: Using Solubility Data. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link]

  • American Pharmaceutical Review. Solubility for Common Extractable Compounds. [Link]

  • GalChimia. Catalytic Mitsunobu: The face-lift of a workhorse. [Link]

  • PMC. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. [Link]

  • ACS Publications. Oxetane Synthesis via Alcohol C–H Functionalization. [Link]

  • Google Patents. US4395561A - Synthesis of 3-hydroxyoxetane.
  • Google Patents. CN102212044A - Synthesis method for oxetane compounds.
  • ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. [Link]

  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • PubChem. 3-Hydroxybenzoic Acid. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • DergiPark. Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. [Link]

  • YouTube. 6 Important Reactions of Benzoic Acid in one shot. [Link]

  • ElectronicsAndBooks. A Study of the Esterification of Benzoic Acid with Methyl Alcohol Using Isotopic Oxygen. [Link]

  • Google Patents.
  • PubChem. Oxetan-3-ol. [Link]

Sources

Crystallization techniques for 4-(3-Hydroxyoxetan-3-yl)benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the crystallization and purification protocols for 4-(3-hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1) and its methyl ester intermediate. These protocols are designed for process chemists and medicinal chemists requiring high-purity material for biological evaluation or downstream synthesis.

Introduction: The Oxetane Advantage & Challenge

The incorporation of a 3-hydroxyoxetan-3-yl moiety onto a benzene ring is a high-value strategy in modern drug design. This motif serves as a polar, metabolically stable bioisostere for carbonyl or gem-dimethyl groups, significantly improving aqueous solubility and reducing lipophilicity (LogD) without altering the vector of the substituents [1][2].

However, the purification of these intermediates presents specific challenges:

  • Acid Sensitivity: While 3,3-disubstituted oxetanes are remarkably stable compared to their monosubstituted counterparts, they remain susceptible to ring-opening hydrolysis under high-temperature acidic conditions [1].

  • Polarity Shift: The coexistence of the hydrophilic hydroxyl/oxetane group and the lipophilic phenyl ring creates a distinct solubility profile ("amphiphilic character") that complicates standard non-polar antisolvent crashes.

Part 1: Chemical Context & Workflow

The purification strategy divides into two stages: the isolation of the lipophilic Ester Intermediate and the controlled crystallization of the Free Acid .

Target Molecules:

  • Intermediate A: Methyl 4-(3-hydroxyoxetan-3-yl)benzoate

  • Target B: 4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1)

Process Workflow Diagram

OxetanePurification Start Crude Reaction Mixture (Grignard Addition) Quench Quench: NH4Cl (aq) Avoid strong mineral acids Start->Quench Extract Extraction: EtOAc Wash: Brine Quench->Extract Intermed Crude Ester Intermediate (Oil/Semi-solid) Extract->Intermed Cryst1 Protocol 1: Crystallization Solvent: EtOAc / Heptane Intermed->Cryst1 PureEster Pure Methyl Ester (>98% HPLC) Cryst1->PureEster Hydrolysis Hydrolysis: LiOH / THF / H2O Temp: < 40°C PureEster->Hydrolysis AcidCrude Crude Carboxylate Salt (in aqueous phase) Hydrolysis->AcidCrude Cryst2 Protocol 2: pH-Swing Crystallization Target pH: 4.0 - 4.5 AcidCrude->Cryst2 Final Final Product: Free Acid White Crystalline Solid Cryst2->Final

Figure 1: Purification workflow emphasizing mild conditions to preserve the oxetane ring.

Part 2: Detailed Protocols

Protocol 1: Crystallization of the Ester Intermediate

Target: Methyl 4-(3-hydroxyoxetan-3-yl)benzoate

This intermediate often isolates as a sticky oil or amorphous foam due to rotamers and hydrogen bonding. Crystallization is essential to remove magnesium salts and non-polar impurities (e.g., unreacted starting material) before hydrolysis.

Physicochemical Basis:

  • Solubility: High in Ethyl Acetate (EtOAc), DCM, Methanol. Low in Heptane, Hexane.

  • Method: Cooling crystallization with antisolvent addition.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil (1.0 eq mass) in Ethyl Acetate (3.0 vol) at 45°C. Ensure complete dissolution.

    • Note: If the solution is cloudy (Mg salts), filter warm through a celite pad.

  • Nucleation: Cool the solution slowly to 25°C.

    • Seeding: If available, add seed crystals (0.5 wt%) at 30°C. If no seeds are available, scratch the glass wall to induce nucleation.

  • Antisolvent Addition: Add n-Heptane (2.0 vol) dropwise over 30 minutes while stirring at 25°C.

    • Observation: The solution should turn turbid. If oiling out occurs, reheat to 40°C and add heptane more slowly.

  • Maturation: Cool the slurry to 0–5°C over 2 hours. Stir at 0°C for an additional 1 hour.

  • Filtration: Filter the white solid under vacuum.

  • Wash: Wash the cake with cold 1:2 EtOAc:Heptane (2.0 vol).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Expected Yield: 75–85% recovery. Key Quality Attribute: White crystalline solid, mp ~95–100°C (analogous).

Protocol 2: Purification of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid

Target: Free Acid (CAS: 1346608-76-1)

The final step involves hydrolyzing the ester and isolating the free acid. Critical Warning: Do not use strong mineral acids (HCl, H2SO4) at high temperatures or low pH (<1.0), as this can trigger the acid-catalyzed ring opening of the oxetane [1].

Physicochemical Basis:

  • pKa: Benzoic acid moiety ~4.2.

  • Stability: Oxetane ring stable at pH 3–10 [1].

  • Method: Reactive Crystallization (pH Swing).

Step-by-Step Procedure:

  • Hydrolysis: Treat the pure ester with LiOH (2.0 eq) in THF:Water (1:1) at room temperature until HPLC shows conversion (>99%).

  • Phase Separation: Wash the basic aqueous layer with MTBE (2.0 vol) to remove any non-polar organic impurities. Discard the organic layer.

  • pH Adjustment (The Critical Step):

    • Cool the aqueous carboxylate solution to 10°C.

    • Slowly add 1M Citric Acid or 1M Acetic Acid dropwise.

    • Target pH: Adjust pH to 4.0 – 4.5 .

    • Why: This pH precipitates the benzoic acid form but is mild enough to prevent oxetane degradation.

  • Crystallization:

    • As the pH approaches 5.0, the solution will become cloudy.

    • Hold stirring for 30 minutes to allow crystal growth (Ostwald ripening).

    • Continue acidification to pH 4.0.

  • Isolation: Filter the resulting white suspension.

  • Wash: Wash the cake with Water (3.0 vol) followed by a displacement wash with Acetone (0.5 vol) to aid drying.

  • Drying: Dry under vacuum at 45°C.

Troubleshooting "Oiling Out": If the product oils out during acidification:

  • Add a small amount of ethanol (10% v/v) to the aqueous mixture before acidification.

  • Seed the mixture with authentic solid at pH 6.0.

Part 3: Analytical & Stability Data

Stability Profile: 3,3-disubstituted oxetanes exhibit superior stability compared to monosubstituted analogs. However, thermal stress in acidic media must be avoided.

ParameterConditionStability OutcomeRecommendation
Aqueous Stability pH 7.4, 37°CStable (>24h)Suitable for biological assays
Acidic Stability pH 1.0, 25°CSlow DegradationAvoid prolonged exposure to 1N HCl
Thermal Stability Solid state, 60°CStableStore at 2–8°C for long term [3]

Solubility Table (Free Acid):

SolventSolubility (mg/mL)Application
DMSO > 100Stock solutions
Methanol 20 – 50Recrystallization (with water)
Water (pH 7) > 50Biological Media (as salt)
Water (pH 3) < 1Precipitation/Isolation
DCM < 5Antisovlent

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233.

  • Sigma-Aldrich Product Specification. "4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS 1346608-76-1)."

Troubleshooting & Optimization

Troubleshooting solubility issues of 4-(3-Hydroxyoxetan-3-yl)benzoic acid in non-polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(3-Hydroxyoxetan-3-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered with this molecule, particularly in non-polar solvent systems. Our approach is rooted in fundamental chemical principles and validated by practical, in-lab methodologies.

Understanding the Challenge: The Molecular Basis of Insolubility

4-(3-Hydroxyoxetan-3-yl)benzoic acid possesses a distinct molecular architecture that dictates its solubility profile. The molecule integrates a relatively non-polar benzoic acid core with two highly polar functional groups: a carboxylic acid and a hydroxyoxetan moiety. This inherent polarity, driven by the capacity for strong hydrogen bonding and dipole-dipole interactions, is the primary reason for its poor solubility in non-polar solvents.[1][2][3] The principle of "like dissolves like" governs solubility, meaning polar compounds preferentially dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[1][3]

The oxetane ring, in particular, is known to significantly increase the aqueous solubility of molecules, a desirable trait in many drug discovery programs.[4][5][6][7][8] This is due to the polarity of the ether linkage and its ability to act as a hydrogen-bond acceptor.[7] While beneficial for aqueous systems, this property exacerbates the difficulty of dissolving the compound in non-polar media.

Frequently Asked Questions & Troubleshooting Guide

Here we address common questions and provide structured troubleshooting guidance for overcoming the solubility issues of 4-(3-Hydroxyoxetan-3-yl)benzoic acid in non-polar solvents.

Q1: Why is 4-(3-Hydroxyoxetan-3-yl)benzoic acid insoluble in my non-polar solvent (e.g., hexane, toluene)?

Answer: The insolubility arises from a mismatch in intermolecular forces between the solute and the solvent.[2][3]

  • Solute (4-(3-Hydroxyoxetan-3-yl)benzoic acid): The carboxylic acid and hydroxyl groups can form strong hydrogen bonds and dipole-dipole interactions. These strong interactions require a significant amount of energy to overcome for the solute to dissolve.

  • Solvent (Non-polar): Non-polar solvents, such as hexane and toluene, primarily exhibit weak van der Waals forces (London dispersion forces).[9][10]

For dissolution to occur, the energy released from the new solute-solvent interactions must be sufficient to compensate for the energy required to break the existing solute-solute and solvent-solvent interactions. In this case, the weak interactions between the highly polar solute and the non-polar solvent are not strong enough to overcome the powerful hydrogen bonds holding the solute molecules together.[2]

Q2: Can I improve solubility by simply heating the mixture?

Answer: Yes, for most solid solutes in liquid solvents, increasing the temperature will increase solubility.[11]

Causality: An increase in temperature provides the necessary kinetic energy to overcome the intermolecular forces holding the solute molecules together in the solid state, allowing them to dissolve more readily in the solvent.

Experimental Protocol: Temperature-Based Solubility Enhancement

  • Initial Suspension: Prepare a suspension of 4-(3-Hydroxyoxetan-3-yl)benzoic acid in the desired non-polar solvent at room temperature.

  • Controlled Heating: Place the suspension in a temperature-controlled heating mantle or oil bath.

  • Gradual Temperature Increase: Increase the temperature in increments of 5-10°C, with continuous stirring.

  • Observation: Visually monitor for the dissolution of the solid material. The temperature at which the last solid particle dissolves is the saturation temperature for that concentration.

  • Caution: Be mindful of the solvent's boiling point and the thermal stability of the compound.

Q3: What is a co-solvent strategy, and how can I apply it?

Answer: A co-solvent strategy involves adding a small amount of a miscible, intermediate-polarity solvent to the primary non-polar solvent. This modifies the overall polarity of the solvent system, making it more favorable for dissolving a polar solute.[12]

Causality: The co-solvent acts as a "bridge" between the polar solute and the non-polar solvent. The polar end of the co-solvent interacts with the solute, while its non-polar part interacts with the bulk non-polar solvent, effectively increasing the solute's solubility.

Experimental Protocol: Co-Solvent System Development

  • Co-solvent Selection: Choose a co-solvent that is miscible with your primary non-polar solvent and has a higher polarity. Common choices include short-chain alcohols (e.g., isopropanol), ethers (e.g., tetrahydrofuran), or esters (e.g., ethyl acetate).

  • Titration: Start with your suspension of 4-(3-Hydroxyoxetan-3-yl)benzoic acid in the non-polar solvent.

  • Incremental Addition: Add the co-solvent dropwise while stirring vigorously.

  • Observation: Continue adding the co-solvent until the solute completely dissolves.

  • Optimization: Aim to use the minimum amount of co-solvent necessary to achieve dissolution to maintain the predominantly non-polar character of your system.

Table 1: Properties of Common Non-Polar Solvents and Potential Co-solvents

SolventTypeDielectric Constant (Approx.)Boiling Point (°C)
HexaneNon-Polar1.969
TolueneNon-Polar2.4111
ChloroformNon-Polar4.861
Ethyl AcetateCo-solvent6.077
Tetrahydrofuran (THF)Co-solvent7.666
IsopropanolCo-solvent1882
Q4: Can I chemically modify the molecule to improve its solubility in non-polar solvents?

Answer: Yes, chemical modification is a powerful strategy. Two common approaches are salt formation and esterification.

1. Salt Formation

Converting the carboxylic acid to a salt can dramatically alter its solubility.[13][14][15] While salt formation is most commonly used to increase aqueous solubility, forming a salt with a lipophilic counter-ion can sometimes improve solubility in less polar environments.

Causality: By reacting the acidic proton of the carboxylic acid with a base, an ionic salt is formed.[16] The choice of the counter-ion is critical; a bulky, organic counter-ion can increase the overall lipophilicity of the salt, potentially enhancing its solubility in non-polar solvents.

Experimental Protocol: Lipophilic Salt Formation

  • Dissolution: Dissolve 4-(3-Hydroxyoxetan-3-yl)benzoic acid in a suitable polar solvent (e.g., methanol, ethanol).

  • Base Addition: Add one equivalent of a lipophilic amine base (e.g., triethylamine, diisopropylethylamine).

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure. The resulting solid is the ammonium salt.

  • Solubility Testing: Test the solubility of the newly formed salt in your target non-polar solvent.

2. Esterification

Converting the highly polar carboxylic acid group to a less polar ester can significantly enhance solubility in non-polar solvents.[17]

Causality: The esterification reaction replaces the acidic hydroxyl group of the carboxylic acid with an alkoxy group from an alcohol. This eliminates a key site for strong hydrogen bonding, making the molecule less polar and more compatible with non-polar solvents.

Experimental Protocol: Fischer Esterification

  • Reactant Mixture: Dissolve 4-(3-Hydroxyoxetan-3-yl)benzoic acid in an excess of a suitable alcohol (e.g., methanol or ethanol), which will also act as the solvent.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[18]

  • Heating: Heat the mixture to reflux for several hours.

  • Workup: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the ester into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over an anhydrous salt (e.g., MgSO4), and purify by chromatography or recrystallization.

  • Solubility Testing: Test the solubility of the purified ester in your target non-polar solvent.

Diagram 1: Chemical Modification Strategies

G cluster_0 Starting Material cluster_1 Chemical Modification cluster_2 Resulting Product A 4-(3-Hydroxyoxetan-3-yl)benzoic acid (Poorly soluble in non-polar solvents) B Salt Formation (+ Lipophilic Base) A->B Reaction C Esterification (+ Alcohol, Acid Catalyst) A->C Reaction D Lipophilic Salt (Potentially improved solubility) B->D Yields E Ester Derivative (Improved non-polar solubility) C->E Yields

Caption: Chemical modification pathways to enhance non-polar solubility.

Q5: How can I systematically select a better non-polar solvent?

Answer: For a more predictive and less empirical approach, you can use Hansen Solubility Parameters (HSPs) .[19]

Causality: HSPs quantify the "like dissolves like" principle by breaking down a substance's solubility behavior into three parameters:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be soluble in each other if their HSP values are similar. The "distance" (Ra) between the HSPs of the solute and solvent can be calculated, and a smaller distance indicates a higher likelihood of dissolution.[20]

Experimental Protocol: Determining Hansen Solubility Parameters

  • Solvent Selection: Choose a range of solvents with known HSPs, spanning a variety of polarities and hydrogen bonding capabilities.

  • Solubility Testing: For each solvent, determine if 4-(3-Hydroxyoxetan-3-yl)benzoic acid is soluble or insoluble at a specific concentration (e.g., by visual inspection).

  • Data Analysis: Use software (such as HSPiP) to plot the solvents in 3D Hansen space. The software will calculate the HSPs for your solute by finding the center of a "sphere" that encloses all the "good" solvents and excludes the "bad" ones.[21]

  • Solvent Optimization: Once you know the HSPs of your compound, you can select a non-polar solvent with the closest possible HSP values or design a solvent blend with the desired HSPs.[22]

Diagram 2: Hansen Solubility Parameter Workflow

G A Select a range of solvents with known HSPs B Test solubility of your compound in each solvent (Good/Bad) A->B C Input data into HSP software B->C D Software calculates the HSP sphere and parameters (δD, δP, δH) for your compound C->D E Identify a non-polar solvent or blend with HSPs inside the sphere D->E F Achieve improved solubility E->F

Caption: A systematic workflow for solvent selection using Hansen Solubility Parameters.

Q6: How can I accurately measure the solubility of my compound in a non-polar solvent?

Answer: The "shake-flask" method followed by a suitable analytical technique is a reliable way to determine thermodynamic solubility.[23]

Experimental Protocol: Shake-Flask Solubility Determination

  • Sample Preparation: Add an excess amount of 4-(3-Hydroxyoxetan-3-yl)benzoic acid to a known volume of the non-polar solvent in a sealed vial. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to pellet the solid material.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear liquid phase).

  • Analysis: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as:

    • Gravimetric analysis: Evaporate the solvent from the sampled supernatant and weigh the remaining solid.[24]

    • High-Performance Liquid Chromatography (HPLC): Compare the peak area of the sample to a calibration curve prepared with known concentrations of the compound.[23][25]

    • UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance and using the Beer-Lambert law.

Diagram 3: Solubility Measurement Workflow

G A Add excess solute to solvent B Equilibrate (shake/stir at constant T) A->B C Separate phases (centrifuge/settle) B->C D Sample supernatant C->D E Analyze concentration (HPLC, Gravimetric, etc.) D->E

Caption: Standard procedure for experimental solubility determination.

References

  • Burkhard, J., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3073–3087.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. PubMed.
  • Basicmedical Key. (2016, August 14). Pharmaceutical Solvents.
  • Taylor & Francis. (2025, December 1). Synthetic oxetanes in drug discovery: where are we in 2025?.
  • PubMed. (2010, April 22). Oxetanes in drug discovery: structural and synthetic insights.
  • Enamine. Oxetanes.
  • ResearchGate. (2025, August 30). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Hansen Solubility. Hansen Solubility Parameters.
  • Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like.
  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • Study.com. (2021, August 8). Predicting Solubility Using the Intermolecular Interactions of Substances.
  • Mlunias.
  • Park, K. (n.d.). Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres. Kinam Park.
  • CymitQuimica. Non Polar Solvents.
  • ACS Publications. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules.
  • The Solution Process. The Solution Process.
  • Aston University. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • Angles and Acid. Polar and Non-polar Solubility: Like dissolves like.
  • ACS Publications. (2019, February 14).
  • National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • SciSpace. (2022, November 30). Selection of solvents based on Hansen solubility parameters for calix[5]arene acetic-acid derivatives as extractants of metal ions.

  • Thieme. Product Class 3: Carboxylic Acid Salts.
  • PharmaEducation. Determination of Solubility by Gravimetric Method.
  • Scribd. Non-Polar Solvents: Solvent B.P | PDF | Tetrahydrofuran.
  • Compound Interest. A brief guide to the types and uses of solvents.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Google Patents.
  • DPT Pharmaceutics. (2022, April 19).
  • Teva API. (2018, July 26). Solving solubility issues in modern APIs.
  • Upperton Pharma Solutions. (2024, December 19). A Guide to Improving API Solubility with Spray-Dried Dispersions.
  • American Pharmaceutical Review. (2015, September 30). Solubility Concerns: API and Excipient Solutions.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Dr. Reddy's. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients.
  • Guidechem. (2024, May 17). Understanding Benzoic Acid Solubility: A Comprehensive Guide.
  • Merck.
  • OperaChem. (2024, January 5).
  • Google Patents. Esterification of hydroxybenzoic acids - US5260475A.
  • Benchchem. An In-depth Technical Guide to the Solubility of Benzoic Acid in Organic Solvents.
  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Benchchem. Strategies to increase the solubility of 1-Nonacosanol in organic solvents.
  • ResearchGate. The solubility of benzoic acid in seven solvents.
  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF.
  • International Journal of Scientific & Technology Research. (2020, February 15).
  • Esterification of benzoic acid to methyl benzo
  • MilliporeSigma. 4-(3-Hydroxyoxetan-3-yl)benzoic acid.
  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • CrystEngComm (RSC Publishing).

Sources

Technical Support Center: Purification of Polar Oxetane-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OX-BENZ-PUR-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulty purifying a benzoic acid derivative containing an oxetane ring. This is a common challenge in modern medicinal chemistry. The oxetane ring (a bioisostere for gem-dimethyl or carbonyl groups) confers high polarity and metabolic stability but introduces chemical fragility—specifically, susceptibility to acid-catalyzed ring opening (


 or 

pathways).

This guide provides a validated workflow to purify these molecules without degrading the oxetane core.

Module 1: Chemical Stability & Handling

The Golden Rule: Oxetanes are generally stable to base, but their stability in acid depends heavily on substitution.[1][2]

Before choosing a purification method, classify your substrate using the logic below. The 3,3-disubstituted pattern (common in MedChem) is significantly more robust than mono-substituted variants due to the "Thorpe-Ingold" effect and steric blocking of the ring oxygen.

Stability Decision Matrix

OxetaneStability start Analyze Oxetane Substitution sub_check Is the oxetane 3,3-disubstituted? start->sub_check yes_sub YES (e.g., Spirocyclic, 3-F-3-Ph) sub_check->yes_sub no_sub NO (Mono-substituted) sub_check->no_sub robust ROBUST Stable to 1% AcOH Stable to 0.1% Formic Acid yes_sub->robust fragile FRAGILE Avoid pH < 4 Risk of polymerization no_sub->fragile action_robust Proceed to RP-HPLC (C18) or Buffered Silica robust->action_robust action_fragile Strictly Neutral/Basic Conditions Use H2O/MeCN (No Modifier) fragile->action_fragile

Figure 1: Stability assessment workflow. 3,3-disubstituted oxetanes resist nucleophilic attack due to steric hindrance.

Module 2: Extraction & Workup (The "First Pass")

The Problem: Polar oxetane-benzoic acids often partition into the aqueous layer during standard EtOAc/Water extractions, leading to massive mass loss. The Fix: Alter the partition coefficient (


) using "Salting Out" and High-Polarity Organic Solvents.
Protocol: The "Magic Solvent" Extraction

Standard Ethyl Acetate (EtOAc) is often insufficient for these polar acids. Use the 3:1 Chloroform:Isopropanol mixture.[3]

StepActionScientific Rationale
1 Quench Quench reaction with saturated

or water. Adjust pH to ~3–4 using 1M citric acid. Do not use HCl.
2 Saturate Add solid NaCl to the aqueous layer until saturation (brine).
3 Extract Extract 3x with

:IPA (3:1)
.
4 Dry Dry over

(neutral) rather than

(slightly Lewis acidic).

Module 3: Chromatography Strategies

Recommendation: Reverse Phase (C18) is superior to Normal Phase (Silica) for this class of compounds. Silica silanols are acidic and can cause streaking or degradation.

Option A: Reverse Phase (Preferred)
  • Stationary Phase: C18 (functionalized silica).

  • Mobile Phase A: Water + 0.1% Formic Acid (for 3,3-disubstituted) OR 10mM Ammonium Bicarbonate (pH 8, for acid-sensitive).

  • Mobile Phase B: Acetonitrile.

  • Why: The oxetane is stable in 0.1% Formic Acid for the duration of a run (15–20 mins). The water-rich environment solvates the polar acid well.

Option B: Normal Phase (If C18 is unavailable)
  • Risk: Benzoic acids streak on silica due to dimerization and interaction with silanols.

  • The "Buffered Silica" Trick:

    • Do NOT use pure Silica.

    • Eluent: DCM : MeOH : AcOH (95 : 4 : 1).

    • Crucial: The 1% Acetic Acid suppresses the ionization of the benzoic acid (

      
      ), keeping it in the neutral, less polar form that moves through the column.
      
    • Safety Check: Ensure your oxetane is 3,3-disubstituted before exposing it to 1% AcOH.

Purification Workflow Diagram

PurificationFlow sample Crude Mixture (Polar Oxetane-Acid) method_choice Choose Method sample->method_choice rp_hplc Reverse Phase (C18) *Preferred* method_choice->rp_hplc np_flash Normal Phase (Silica) *Alternative* method_choice->np_flash rp_cond Buffer: 0.1% Formic Acid Solvent: H2O/MeCN rp_hplc->rp_cond np_cond Modifier: 1% AcOH Solvent: DCM/MeOH np_flash->np_cond lyophilize Lyophilization (Freeze Dry) rp_cond->lyophilize rotovap Rotovap (Keep Bath < 40°C) np_cond->rotovap

Figure 2: Decision tree for chromatographic isolation.

Module 4: Troubleshooting & FAQs

Q1: My compound decomposes on the silica column. I see a new spot at the baseline.

  • Diagnosis: Acid-catalyzed ring opening.[1] The acidic silanols on the silica surface (pH ~4-5) are protonating the oxetane oxygen.

  • Solution: Switch to Neutralized Silica . Pre-wash your silica column with 1%

    
     in Hexane, then run your column. However, for benzoic acids, this will cause the acid to stick (salt formation).
    
  • Better Solution: Abandon silica. Use C18 Reverse Phase with an Ammonium Bicarbonate buffer (pH 7.4). At this pH, the carboxylic acid is deprotonated (

    
    ), and the oxetane is perfectly stable.
    

Q2: I cannot get the product out of the water layer.

  • Diagnosis: The oxetane + carboxylic acid combination is extremely polar (

    
    ).
    
  • Solution:

    • Use the 3:1

      
      :IPA  extraction method (see Module 2).
      
    • If that fails, use Solid Phase Extraction (SPE) . Load the aqueous layer onto a C18 Sep-Pak cartridge, wash with water (removes salts), and elute with MeOH.

Q3: Can I use TFA (Trifluoroacetic acid) in my HPLC buffer?

  • Answer: NO. TFA is a strong acid (

    
    ). Even at 0.1%, it is strong enough to degrade sensitive oxetanes upon concentration (rotovap). Use Formic Acid  (
    
    
    
    ) or Acetic Acid (
    
    
    ). These are volatile but much weaker, minimizing degradation risk during solvent removal.

References

  • Wuitschik, G., et al. (2006).[4][5] "Oxetanes as Promising Modules in Drug Discovery."[1][5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[4][5]

    • Key Insight: Establishes the 3,3-disubstituted oxetane as a stable bioisostere for the gem-dimethyl group.
  • Wuitschik, G., et al. (2010).[4][5][6][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[7]

    • Key Insight: Comprehensive review of oxetane stability, noting their resistance to base and vulnerability to strong acid.[1][8]

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][6][7][8] Chemical Reviews, 116(19), 12150–12233.

    • Key Insight: Detailed mechanisms of ring opening and stability d
  • University of Rochester. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X.

    • Key Insight: Source of the "Magic Solvent" (CHCl3:IPA) extraction technique.

Sources

Overcoming steric hindrance in 4-(3-Hydroxyoxetan-3-yl)benzoic acid derivatives

[4]

Module 3: Synthesis & Core Formation

User Question: "I need to synthesize the core scaffold myself. The Grignard addition to oxetan-3-one gives low yields. How do I optimize this?"

Scientist Response: The reaction between 4-carboxyphenylmagnesium species and oxetan-3-one is tricky due to the poor solubility of the magnesium salt and the tendency of oxetan-3-one to polymerize.

Optimized Protocol:

  • Protection First: Do not use the free acid. Protect the benzoic acid as a tert-butyl ester or oxazoline . This prevents the Grignard from quenching itself or precipitating.

  • The "Turbo" Grignard: Use iPrMgCl·LiCl (Knochel-Hauser base) to generate the Grignard species via iodine-magnesium exchange from the aryl iodide. The LiCl breaks up aggregates, increasing solubility and reactivity.

  • Temperature Control: Add the oxetan-3-one at -78°C , then warm slowly to -20°C. Do not rush to RT.

Step-by-Step Workflow:

SynthesisWorkflowFigure 2: Optimized synthesis avoiding self-quenching and polymerization.Step1Start: 4-Iodobenzoic acidStep2Protection: Form t-Butyl Ester(Isobutene/H2SO4 or Boc2O/DMAP)Step1->Step2Step3Grignard Formation:iPrMgCl·LiCl, THF, -20°CStep2->Step3Step4Addition:Add Oxetan-3-one at -78°CStep3->Step4Step5Deprotection:TFA/DCM (Cleaves t-Butyl only)Step4->Step5FinalProduct:4-(3-Hydroxyoxetan-3-yl)benzoic acidStep5->Final

Module 4: Solubility & Handling

User Question: "The final compound is insoluble in DCM and Ether, but I need to purify it. What solvent system do you recommend?"

Scientist Response: The molecule has a "zwitterionic-like" character due to the polar hydrogen-bonding network of the acid and the tertiary alcohol/oxetane.

  • Chromatography: Use DCM:MeOH:AcOH (95:5:0.1) . The acetic acid is critical to suppress the ionization of the carboxylic acid on silica, preventing streaking.

  • Recrystallization: Avoid standard non-polar solvents. Use Acetonitrile/Water or Isopropanol .

  • Handling: If the solid is "sticky" or amorphous, lyophilize it from a water/dioxane mixture to obtain a handleable powder.

References

  • Wuitschik, G., et al. (2010).[2] "Oxetanes as Promising Modules in Drug Discovery."[4][5] Angewandte Chemie International Edition. [Link] Citation for: Stability of 3,3-disubstituted oxetanes and their use as gem-dimethyl isosteres.

  • Burkhard, J. A., et al. (2010).[2] "Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes." Organic Letters. [Link] Citation for: Grignard addition protocols and ring strain analysis.

  • Bull, J. A., et al. (2016).[2] "Exploiting the oxetane ring in drug discovery." Chemical Reviews. [Link] Citation for: Metabolic stability and physicochemical properties.

  • Neises, B., & Steglich, W. (1978).[2] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie. [Link] Citation for: Steglich esterification mechanism modified for hindered alcohols.

Validation & Comparative

1H and 13C NMR spectral interpretation of 4-(3-Hydroxyoxetan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H and ¹³C NMR Spectral Interpretation of 4-(3-Hydroxyoxetan-3-yl)benzoic acid

Abstract

This guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS 1346608-76-1).[1] As a Senior Application Scientist, this document moves beyond a simple peak-list, delving into the causal relationships between the molecule's structure and its spectral features. We will explore the nuanced effects of the aromatic system, the strained oxetane ring, and the acidic functional groups on chemical shifts and signal multiplicities. This guide is intended for researchers and drug development professionals who utilize NMR for structural elucidation and molecular characterization, offering field-proven insights and comparative data to ensure confident spectral assignment.

Foundational Principles and Experimental Design

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, will align with an external magnetic field and absorb electromagnetic radiation at a characteristic frequency.[2] This frequency, reported as a chemical shift (δ) in parts per million (ppm), is exquisitely sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular framework.[3]

Causality in Experimental Choices: Sample Preparation

The integrity of NMR data begins with meticulous sample preparation. The choice of solvent is critical, as it can influence the chemical shifts of labile protons (like those in -OH and -COOH groups) through hydrogen bonding and exchange phenomena.[4][5][6]

Protocol: NMR Sample Preparation

  • Analyte Preparation: Weigh approximately 5-10 mg of high-purity 4-(3-Hydroxyoxetan-3-yl)benzoic acid.

  • Solvent Selection: Use 0.6-0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is an ideal choice for this molecule. Its high polarity effectively dissolves the crystalline benzoic acid derivative. Crucially, it is aprotic and forms strong hydrogen bonds with the solute's -OH and -COOH protons, which slows their exchange rate. This results in sharper, more observable signals for these labile protons compared to protic solvents like D₂O or CD₃OD, where they might exchange completely and disappear from the spectrum.[7]

  • Dissolution: Add the DMSO-d₆ to the vial containing the sample. Vortex gently for 30-60 seconds until the solid is completely dissolved. A brief application of sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Confirmation (Optional): For unambiguous identification of the -OH and -COOH protons, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the -OH and -COOH protons will broaden significantly or disappear.

Data Acquisition Workflow

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation A Weigh Analyte B Select & Add DMSO-d6 A->B C Dissolve & Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire 1D 1H Spectrum D->E F Acquire 1D 13C Spectrum D->F G Acquire 2D Spectra (COSY, HSQC - Optional) D->G H 1H NMR Analysis: Chemical Shift, Integration, Multiplicity E->H I 13C NMR Analysis: Chemical Shift, Proton-Decoupled F->I J Correlate 1H & 13C Data H->J I->J K Structural Elucidation & Confirmation J->K

Caption: Workflow for NMR-based structural elucidation.

¹H NMR Spectrum: A Proton-by-Proton Analysis

The ¹H NMR spectrum provides a quantitative count of the different proton environments in the molecule. For 4-(3-Hydroxyoxetan-3-yl)benzoic acid, we expect to see four distinct types of signals corresponding to the aromatic, oxetane, hydroxyl, and carboxylic acid protons.

Molecular Structure and Proton Numbering

Caption: Structure of 4-(3-Hydroxyoxetan-3-yl)benzoic acid.

Detailed Signal Interpretation
  • Carboxylic Acid Proton (H of COOH): δ ~13.0 ppm (Broad Singlet, 1H) The proton of the carboxylic acid is the most deshielded proton in the molecule, typically appearing at δ > 10 ppm.[3][8] Its signal is often broad due to moderate-rate chemical exchange and quadrupolar effects from the oxygen atoms. In DMSO-d₆, hydrogen bonding to the solvent helps to sharpen this peak relative to its appearance in less polar solvents like CDCl₃.

  • Aromatic Protons (H-2, H-6, H-3, H-5): δ 7.6 - 8.1 ppm The 1,4-disubstituted (para) benzene ring gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets, each integrating to 2H.[9]

    • δ ~8.0 ppm (Doublet, 2H, H-2/H-6): These protons are ortho to the strongly electron-withdrawing carboxylic acid group. This proximity causes significant deshielding, shifting their resonance downfield.

    • δ ~7.7 ppm (Doublet, 2H, H-3/H-5): These protons are ortho to the oxetane substituent. The oxetane group is less electron-withdrawing than the carboxylic acid, resulting in a more shielded environment and an upfield shift relative to H-2/H-6. The coupling constant (J) between these adjacent protons is typically in the range of 8-9 Hz.[10]

  • Oxetane Methylene Protons (H-8, H-9): δ ~4.7 ppm (Singlet, 4H) The four protons on the oxetane ring (two on C8 and two on C9) are chemically and magnetically equivalent due to the molecule's symmetry. They are strongly deshielded by the electronegative ring oxygen atom.[11] While coupling between geminal and vicinal protons on oxetane rings can sometimes lead to more complex patterns, in this symmetrical 3,3-disubstituted case, they often resolve into a sharp singlet.

  • Hydroxyl Proton (H of C7-OH): δ ~5.9 ppm (Broad Singlet, 1H) The chemical shift of the tertiary alcohol proton is highly variable and depends on solvent, concentration, and temperature.[5][8] In DMSO-d₆, it is typically observed as a distinct, exchangeable singlet.

Data Summary: ¹H NMR
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Broad s1H-COOH
~8.0d, J ≈ 8.5 Hz2HH-2, H-6
~7.7d, J ≈ 8.5 Hz2HH-3, H-5
~5.9Broad s1H-OH
~4.7s4H-CH₂- (Oxetane)

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the molecule's symmetry, we expect to see 7 distinct signals instead of the full 10 carbons.

Detailed Signal Interpretation
  • Carboxylic Acid Carbonyl (C of COOH): δ ~167 ppm The carbonyl carbon of the carboxylic acid is highly deshielded and appears at the far downfield end of the spectrum, a characteristic feature of this functional group.[12][13]

  • Aromatic Carbons (C1-C6): δ 125 - 150 ppm We expect four signals for the six aromatic carbons due to symmetry (C2 is equivalent to C6, and C3 is equivalent to C5).[9]

    • δ ~148 ppm (Quaternary, C4): This carbon is attached to the oxetane ring and the hydroxyl group, leading to a significant downfield shift.

    • δ ~131 ppm (Quaternary, C1): The ipso-carbon attached to the carboxylic acid group.

    • δ ~129 ppm (CH, C2/C6): Carbons ortho to the COOH group.

    • δ ~126 ppm (CH, C3/C5): Carbons ortho to the oxetane substituent.

  • Oxetane Carbons (C7, C8, C9): δ 70 - 85 ppm The oxetane ring carbons are shifted downfield due to the influence of the oxygen atoms.

    • δ ~82 ppm (CH₂, C8/C9): These two equivalent methylene carbons are directly attached to the ring oxygen, resulting in a strong deshielding effect.[14]

    • δ ~75 ppm (Quaternary, C7): This is the spiro-carbon, attached to the aromatic ring, the hydroxyl oxygen, and the ring oxygen. This unique environment places it in this characteristic region.[15]

Data Summary: ¹³C NMR
Chemical Shift (δ, ppm)Carbon TypeAssignment
~167C=O-COOH
~148CC-4
~131CC-1
~129CHC-2, C-6
~126CHC-3, C-5
~82CH₂C-8, C-9
~75CC-7

Comparative Analysis: The Oxetane Moiety vs. Common Bioisosteres

In drug discovery, the oxetane unit is often used as a bioisostere for gem-dimethyl or carbonyl groups to improve physicochemical properties like aqueous solubility and metabolic stability.[16] Comparing the NMR data of our target molecule to a simpler analog like 4-tert-butylbenzoic acid highlights the oxetane's unique spectral signature.

CompoundAromatic Protons (ortho to substituent)Substituent ProtonsAromatic C (ipso to substituent)Substituent Carbons
4-(3-Hydroxyoxetan-3-yl)benzoic acid~7.7 ppm (d, 2H)~4.7 ppm (s, 4H)~148 ppm~82 ppm (CH₂), ~75 ppm (C)
4-tert-Butylbenzoic acid~7.5 ppm (d, 2H)~1.3 ppm (s, 9H)~156 ppm~35 ppm (C), ~31 ppm (CH₃)

The comparison clearly shows the significant downfield shift of the oxetane protons (~4.7 ppm) and carbons (~75-82 ppm) compared to the alkyl protons (~1.3 ppm) and carbons (~31-35 ppm) of the tert-butyl group. This is a direct consequence of the powerful deshielding effect of the oxygen atoms within the oxetane ring, a key diagnostic feature for researchers to recognize.

Conclusion

The ¹H and ¹³C NMR spectra of 4-(3-Hydroxyoxetan-3-yl)benzoic acid are highly informative and allow for its unambiguous structural confirmation. The key diagnostic features include: a downfield AA'BB' system for the para-substituted aromatic ring, a characteristic singlet for the four equivalent oxetane methylene protons around 4.7 ppm, and two exchangeable, broad singlets for the hydroxyl and carboxylic acid protons. The ¹³C spectrum is distinguished by the downfield carbonyl signal and the unique shifts of the oxetane carbons between 70-85 ppm. This guide provides the foundational data and interpretive logic necessary for scientists to confidently identify this important chemical building block in their research and development endeavors.

References

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Carballo, R. M., et al. (2020). Chemical Space Exploration of Oxetanes. International Journal of Molecular Sciences, 21(21), 8199. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.8: Chemical Shift in Proton Spectra. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • University College London. (n.d.). Chemical shifts. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246. Available at: [Link]

  • Wnuk, S., et al. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]

  • Carballo, R. M., et al. (2020). Chemical Space Exploration of Oxetanes. Molecules, 21(21), 8199. Available at: [Link]

  • ChemRxiv. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available at: [Link]

  • Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]

  • Filo. (2025). How would the ^1H NMR spectrum of 4-(N,N-dimethyl)benzoic acid differ from that of ethyl 4-aminobenzoate? Available at: [Link]

  • Gerothanassis, I. P., et al. (2014). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 19(11), 18392-18411. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. Available at: [Link]

  • Connect Journals. (n.d.). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Available at: [Link]

  • Monti, D., et al. (2006). Oxygen-17 NMR Spectroscopy: Effect of Substituents on Chemical Shifts for o− m− p− Substituted Benzoic Acids, Phenylacetic and Methyl Benzoates. Spectroscopy Letters, 19(2), 169-178. Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, DMSO-d6, experimental) (NP0001315). Available at: [Link]

  • ResearchGate. (n.d.). MS, IR and NMR Data of Epoxides 16 and Oxetane 17. Available at: [Link]

  • SpectraBase. (n.d.). 4-Cyano-benzoic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds. Available at: [Link]

  • PubChemLite. (n.d.). 4-(3-hydroxyoxetan-3-yl)benzoic acid (C10H10O4). Available at: [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic Acid (C7H6O3). Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Available at: [Link]

  • ResearchGate. (n.d.). (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(3-hydroxyphenoxy) benzoic acid and its derivative with.... Available at: [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid - Optional[13C NMR] - Spectrum. Available at: [Link]

  • MilliporeSigma. (n.d.). 4-(3-Hydroxyoxetan-3-yl)benzoic acid. Available at: [Link]

  • Bova, M. S., et al. (2023). Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. Polymers, 15(9), 2128. Available at: [Link]

  • Chemisty Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid. Available at: [Link]

Sources

Comparison of LogP values: 4-(3-Hydroxyoxetan-3-yl)benzoic acid vs. gem-dimethyl analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of 4-(3-Hydroxyoxetan-3-yl)benzoic acid against its gem-dimethyl analog, 4-(2-hydroxypropan-2-yl)benzoic acid .[1][2] It is designed for medicinal chemists and drug development professionals seeking to optimize physicochemical properties such as lipophilicity (LogP) and aqueous solubility.[3]

Executive Summary: The Oxetane Advantage

In the context of fragment-based drug design and lead optimization, the 3-hydroxyoxetane moiety is a validated, high-value bioisostere for the gem-dimethyl (2-hydroxypropan-2-yl) group.[1][2]

While both motifs provide steric bulk and metabolic blocking at the benzylic position, the oxetane derivative offers superior physicochemical properties:[3]

  • Lipophilicity (LogP): Significant reduction (typically

    
    LogP 
    
    
    
    -0.6 to -1.0
    units).[1][2][3]
  • Solubility: Dramatic increase (often >10-fold ), driven by the hydrogen-bond accepting capability of the ether oxygen and reduced hydrophobic surface area.[1][2][3]

  • Metabolic Stability: Retains or improves stability by eliminating the potential for alkyl oxidation while maintaining steric protection.[1][2][3]

Structural & Physicochemical Comparison

The following table contrasts the key properties of the two analogs. The data reflects the general trends observed in matched molecular pair (MMP) analyses reported in foundational literature (e.g., Wuitschik et al., 2010).[3]

FeatureOxetane Analog Gem-Dimethyl Analog Impact
Structure 4-(3-Hydroxyoxetan-3-yl)benzoic acid 4-(2-Hydroxypropan-2-yl)benzoic acid
Formula C

H

O

C

H

O

Oxetane is "liponeutral" volume expansion.[1][2]
MW 194.19 Da180.20 DaSlight increase (+14 Da) for oxetane.[1][2][3]
LogP (Est.) ~ 0.5 – 0.9 ~ 1.5 – 1.9 Lower LogP (More hydrophilic).[1][2][3]
TPSA ~ 66 Ų~ 57 ŲIncreased polarity due to ether oxygen.[1][2][3]
H-Bond Acceptors 3 (COOH + OH + Ether)2 (COOH + OH)Oxetane oxygen is a weak acceptor.[1][2][3]
Solubility High (> 1 mg/mL predicted)Moderate/Low Oxetane enhances aqueous solubility.[1][2][3]
pKa (COOH) ~ 4.2~ 4.2Negligible effect on distal acid pKa.[1][3]
Mechanistic Insight: The "Oxetane Effect"

The 3,3-disubstituted oxetane ring acts as a "tied-back" version of the gem-dimethyl group.[1][2]

  • Dipole Moment: The oxetane ring has a significant dipole moment (~1.9 D) compared to the non-polar alkyl chains of the gem-dimethyl group.[1][2][3]

  • H-Bonding: The ether oxygen in the strained four-membered ring has more

    
    -character in its lone pairs, making it a distinct hydrogen bond acceptor compared to acyclic ethers, though still weaker than ketones.[1][2]
    
  • Conformation: The oxetane ring is puckered, creating a distinct 3D topology that disrupts planar stacking, further aiding solubility.[1]

Visualization of Property Modulation

The following diagram illustrates the decision logic and property shifts when transitioning from a gem-dimethyl scaffold to an oxetane scaffold.

Oxetane_Bioisostere_Logic GemDimethyl Gem-Dimethyl Analog (Hydrophobic, Metabolic Liability) DesignChoice Bioisosteric Replacement (3,3-Oxetane) GemDimethyl->DesignChoice Optimization Oxetane Oxetane Analog (Polar, Rigid, Stable) DesignChoice->Oxetane Synthesis LogP LogP Reduction (~0.8 units) Oxetane->LogP Solubility Solubility Increase (>10-fold) Oxetane->Solubility Metabolism Metabolic Stability (Blocks CYP Oxidation) Oxetane->Metabolism

Figure 1: Strategic impact of replacing a gem-dimethyl group with an oxetane moiety on key drug-like properties.

Experimental Protocols

To validate these properties in your own lab, use the following standardized protocols.

Protocol A: High-Throughput LogD Determination (HPLC Method)

Best for rapid comparison of analogs.[1][2][3]

Principle: Retention time (


) on a C18 column correlates with lipophilicity.[1][2][3]
Materials: 
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1][3]

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (buffer).

  • Mobile Phase B: Methanol or Acetonitrile.[1][2][3]

  • Standards: A set of 5-7 compounds with known LogD values (e.g., Benzylamine, Atenolol, Propranolol).[1][3]

Workflow:

  • Calibration: Inject standards and record retention factors (

    
    ).
    
    
    
    
    (where
    
    
    is the dead time, measured using Uracil or Sodium Nitrate).[3]
  • Regression: Plot LogD (lit) vs. Log(

    
    ) to generate a calibration curve.
    
  • Measurement: Inject the Oxetane and Gem-dimethyl benzoic acid samples (10 µM in DMSO/Buffer).

  • Calculation: Extrapolate LogD from the calibration curve.

Protocol B: Thermodynamic Solubility (Shake-Flask)

Gold standard for equilibrium solubility.[1][2][3]

  • Preparation: Add excess solid compound (approx. 1-2 mg) to 0.5 mL of PBS buffer (pH 7.4) in a glass vial.

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm).

  • Calculation: Compare peak area to a standard calibration curve of the compound in DMSO.

Supporting Data & Case Studies

The superiority of the oxetane motif is supported by extensive literature data.[2] The seminal work by Wuitschik et al. (Roche/ETH Zürich) established the following quantitative trends for phenyl-substituted systems:

  • LogD Shift: In a matched pair comparison of Ph-C(Me)2-OH vs. Ph-Oxetane-OH, the oxetane analog consistently displayed a lower LogD (average

    
    LogD = -0.6 to -1.1).[1][2]
    
  • Solubility: For the specific case of a lipophilic drug scaffold, replacing the gem-dimethyl group with an oxetane improved aqueous solubility by 27-fold (from 5 µM to 135 µM).[1][2][3]

  • Metabolic Clearance: The oxetane ring is generally stable to hydrolysis under physiological conditions and resistant to P450-mediated oxidative metabolism, unlike the gem-dimethyl group which is prone to benzylic hydroxylation.[1][2]

Workflow for Experimental Validation

LogP_Workflow Start Start: Compound Synthesis Purity Check Purity (>95%) (LC-MS / NMR) Start->Purity MethodSelect Select Method Purity->MethodSelect HPLC HPLC LogD Estimation (High Throughput) MethodSelect->HPLC Screening ShakeFlask Shake-Flask Method (Gold Standard) MethodSelect->ShakeFlask Validation Analysis_HPLC Calculate k' -> Interp. from Curve HPLC->Analysis_HPLC Analysis_SF Quantify Phase Conc. (UV/MS) ShakeFlask->Analysis_SF Result Final LogP/LogD Value Analysis_HPLC->Result Analysis_SF->Result

Figure 2: Standardized workflow for determining lipophilicity of benzoic acid derivatives.

References

  • Wuitschik, G., et al. (2010).[1][3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[3] Link[3]

  • Burkhard, J. A., et al. (2010).[1][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[3] Link[3]

  • Bull, J. A., et al. (2016).[1][3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 116(24), 15148–15195.[3] Link[3]

  • Mullins, S. J., et al. (2016).[1][3] "Oxetanes as Promising Modules in Drug Discovery."[1][2][4][5] Expert Opinion on Drug Discovery, 11(11), 1091-1102.[1][3]

Sources

Validating the Bioisosteric Replacement of Carbonyls with 3-Hydroxyoxetanes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Bioisosteric replacement, the substitution of one functional group for another with similar steric and electronic properties, is a key tactic in this endeavor. This guide provides an in-depth technical analysis of a particularly advantageous bioisosteric switch: the replacement of a carbonyl moiety with a 3-hydroxyoxetane.

This substitution is more than a simple mimicry; it is a strategic maneuver to enhance critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity, while potentially improving target engagement.[1][2] The inherent characteristics of the oxetane ring—its polarity, three-dimensionality, and ability to act as a hydrogen bond acceptor—make it a powerful tool for medicinal chemists.[3][4] This guide will objectively compare the performance of 3-hydroxyoxetane analogs against their carbonyl-containing counterparts, supported by experimental data and detailed protocols for validation.

The Rationale: Why Replace a Carbonyl with a 3-Hydroxyoxetane?

The carbonyl group, while a common and often essential pharmacophoric element, can introduce liabilities. Ketones, for instance, can be susceptible to metabolic reduction, and the polarity of the C=O bond can influence a molecule's overall properties in a manner that is not always optimal. The 3-hydroxyoxetane motif offers a compelling alternative by addressing several of these potential shortcomings.

Key Physicochemical Advantages:

  • Enhanced Solubility: The introduction of the hydroxyl group and the polar ether oxygen of the oxetane ring typically leads to a significant increase in aqueous solubility.[2][5] This is a critical parameter for improving oral bioavailability and ensuring suitability for intravenous formulation.

  • Reduced Lipophilicity: In many cases, the oxetane analog exhibits a lower distribution coefficient (LogD) compared to its carbonyl counterpart.[6] This reduction in lipophilicity can mitigate issues such as off-target toxicity, high plasma protein binding, and poor metabolic stability.

  • Improved Metabolic Stability: Carbonyl groups can be metabolic "hotspots." Replacing them with the more stable oxetane ring can block these sites of metabolism, leading to reduced clearance and a longer in vivo half-life.[1][4]

  • Three-Dimensionality: The puckered, sp³-rich structure of the oxetane ring introduces greater three-dimensional character compared to the planar sp² carbonyl group.[7] This can lead to improved binding affinity and selectivity by allowing for more optimal interactions within a target's binding pocket.

  • Hydrogen Bonding: The oxygen atom of the oxetane ring is an effective hydrogen bond acceptor, mimicking the capability of the carbonyl oxygen.[3][8] The additional hydroxyl group provides a hydrogen bond donor, offering new potential interactions with the target protein.

The following diagram illustrates the fundamental concept of this bioisosteric replacement.

G cluster_0 Compound Synthesis cluster_1 In Vitro Profiling cluster_2 Data Analysis Synth_Parent Synthesize Carbonyl Parent Compound Solubility Aqueous Solubility Assay Synth_Parent->Solubility Metabolism Microsomal Stability Assay Synth_Parent->Metabolism Permeability PAMPA Assay Synth_Parent->Permeability Synth_Analog Synthesize 3-Hydroxyoxetane Analog Synth_Analog->Solubility Synth_Analog->Metabolism Synth_Analog->Permeability Analysis Compare Physicochemical and ADME Properties Solubility->Analysis Metabolism->Analysis Permeability->Analysis

Caption: Workflow for comparative analysis of bioisosteres.

Protocol 1: Synthesis of a 3-Hydroxyoxetane Analog

A common and efficient method for the synthesis of 3-hydroxyoxetane involves the intramolecular cyclization of a suitably protected glycerol derivative, often starting from epichlorohydrin. [9] Rationale: This multi-step synthesis is designed to first install a protected hydroxyl group and then facilitate a base-mediated ring closure to form the strained oxetane ring. The choice of protecting group is critical to ensure stability during the cyclization step.

Step-by-Step Methodology:

  • Esterification of Epichlorohydrin: React epichlorohydrin with glacial acetic acid in the presence of a catalytic amount of anhydrous ferric chloride at 65-70°C for 24 hours to produce 3-chloro-2-hydroxy-1-propyl acetate.

  • Protection of the Secondary Hydroxyl: Protect the secondary hydroxyl group of 3-chloro-2-hydroxy-1-propyl acetate. A common method is to react it with ethyl vinyl ether and a catalytic amount of pyridinium p-toluenesulfonate in dichloromethane at room temperature for 6 hours. This forms a base-stable acetal protecting group.

  • Saponification and Cyclization: Treat the protected intermediate with an aqueous solution of sodium hydroxide and heat at reflux. This step serves two purposes: it hydrolyzes the acetate ester and the resulting alkoxide attacks the carbon bearing the chloride in an intramolecular Williamson ether synthesis to form the oxetane ring.

  • Deprotection: Remove the acetal protecting group by treating the product with a mild acid, such as p-toluenesulfonic acid in methanol, at room temperature to yield the final 3-hydroxyoxetane product.

  • Purification: Purify the final product by vacuum distillation.

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium solubility of a compound. [10] Rationale: This method ensures that the compound has sufficient time to reach equilibrium between its solid state and the aqueous buffer, providing a more accurate measure than kinetic methods, which can be prone to artifacts from DMSO precipitation.

Step-by-Step Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (as a solid) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it in a shaking incubator at 37°C for 24 hours to ensure equilibrium is reached.

  • Separation of Solid: After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS), against a standard curve of the same compound.

  • Replicates: Perform the experiment in at least triplicate to ensure reproducibility.

Protocol 3: Metabolic Stability Assessment (Liver Microsomal Stability Assay)

This assay evaluates the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes located in the liver microsomes, primarily Cytochrome P450s (CYPs).

Rationale: By measuring the rate of disappearance of the parent compound over time in the presence of liver microsomes and the necessary cofactor (NADPH), we can estimate the compound's intrinsic clearance, a key indicator of its metabolic stability.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., human or mouse, at a final protein concentration of 0.5 mg/mL) and phosphate buffer (pH 7.4) to 37°C.

  • Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the microsomal mixture. Initiate the metabolic reaction by adding a solution of the cofactor NADPH (final concentration 1 mM). For a negative control, add buffer instead of NADPH.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).

Protocol 4: Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability. [8] Rationale: This assay models the passive diffusion of a compound across a lipidic barrier, which is the primary mechanism of absorption for many orally administered drugs. It provides a simple, rapid assessment of a compound's ability to cross biological membranes.

Step-by-Step Methodology:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin in dodecane).

  • Preparation of Plates: Fill the wells of a 96-well acceptor plate with buffer (pH 7.4). Add the test compound, dissolved in the same buffer, to the wells of the coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate, creating a "sandwich." Incubate this assembly at room temperature with gentle shaking for a defined period (e.g., 5 hours).

  • Quantification: After incubation, separate the plates and measure the concentration of the test compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Permeability: Use the concentrations in the donor and acceptor wells, along with the incubation time and membrane area, to calculate the apparent permeability coefficient (Papp).

Conclusion

The bioisosteric replacement of carbonyls with 3-hydroxyoxetanes represents a validated and highly effective strategy in modern medicinal chemistry. This guide has outlined the fundamental rationale for this substitution, provided comparative data from matched molecular pair analyses, and detailed the essential experimental protocols for its validation. By leveraging this approach, researchers can systematically enhance the drug-like properties of their compounds, addressing common liabilities such as poor solubility and metabolic instability. The judicious application of the 3-hydroxyoxetane motif, guided by the robust experimental validation outlined herein, can significantly accelerate the journey from a promising hit compound to a viable clinical candidate.

References

  • Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., Owen, D. R., Bull, J. A., & Mousseau, J. J. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2045–2052. [Link]

  • Wojtowicz, J. A. (1983). U.S. Patent No. 4,395,561. Washington, DC: U.S.
  • Jadhav, A. M., & Singh, R. P. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Lassalas, P., Oukoloff, K., Makani, V., James, M. J., Tran, V., Yao, Y., ... & Ballatore, C. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864–868. [Link]

  • Ishikura, H., Begg, C. S., Rojas, J. J., Mousseau, J. J., & Bull, J. A. (2022). Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. Journal of Medicinal Chemistry, 65(5), 4169–4180. [Link]

  • Mousseau, J. J., Dubois, M. A. J., Croft, R. A., Ding, Y., Choi, C., & Owen, D. R. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. ChemRxiv. [Link]

  • Scott, D. E., & Cox, R. J. (2018). Impact of oxetane incorporation on the structure and stability of alpha-helical peptides. Organic & Biomolecular Chemistry, 16(43), 8276–8284. [Link]

  • Ballatore, C., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship, University of California. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-16. [Link]

  • Stepan, A. F., Larouche-Gauthier, R., & Kertesz, D. J. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12431–12489. [Link]

  • Tan, Y., et al. (2023). Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis. ResearchGate. [Link]

  • Dubois, M., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. RSC Publishing. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Meanwell, N. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. ResearchGate. [Link]

  • Inventor, A. (2014). Preparation method of 3-hydroxy oxetane compound.
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2004). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical Research, 21(2), 233–242. [Link]

  • Dubois, M. A. J., et al. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ResearchGate. [Link]

  • Sharma, R. K., & Gaur, R. (2015). Synthesis of metallodendrimer grafted mesoporous Sepabeads: A selective and recyclable catalyst for the synthesis of β-amino alcohols from epoxides. RSC Advances, 5(90), 73562-73571. [Link]

  • Cisarova, I., & Vesely, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-168. [Link]

  • Schuffenhauer, A. (2021). Matched Molecular Pair Analysis with KNIME. KNIME. [Link]

Sources

Structural Confirmation of 4-(3-Hydroxyoxetan-3-yl)benzoic Acid: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In modern drug discovery, the 3-hydroxyoxetan-3-yl moiety has emerged as a critical bioisostere for gem-dimethyl, carbonyl, and morpholine groups, offering improved metabolic stability and solubility without sacrificing potency.[1] However, the introduction of the quaternary center at the C3 position of the oxetane ring presents a specific analytical challenge: ambiguity in solution-state NMR .

This guide compares the "performance"—defined here as structural resolution, confidence, and solid-state insight—of Single Crystal X-Ray Diffraction (SC-XRD) against the standard alternative, Solution-State NMR , for the validation of 4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1).[1]

While NMR provides connectivity, only SC-XRD delivers the absolute structural confirmation and conformational data required for precise Structure-Based Drug Design (SBDD).[1]

Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives

The following table contrasts the structural insights gained from high-quality crystalline material (The Product) versus data derived solely from solution-phase alternatives.

Table 1: Structural Resolution Capabilities
FeatureMethod A: Solution NMR (1H/13C/2D) Method B: SC-XRD (The Gold Standard) Impact on Drug Design
Connectivity Inferred. HMBC correlations across the quaternary C3 are often weak or ambiguous due to lack of protons on the oxetane bridgehead.Absolute. Direct visualization of electron density maps confirms atom-to-atom connectivity.Eliminates "isomer risk" in early scale-up.
Ring Geometry Averaged. Rapid ring flipping in solution masks the true puckering angle.Precise. Measures the exact "pucker" (typically 8–10°) of the oxetane ring in the solid state.Critical for docking simulations; planar vs. puckered rings fit pockets differently.
H-Bonding Masked. Solvent effects (e.g., DMSO-d6) disrupt and compete with intramolecular H-bonds.[1]Explicit. Reveals specific donor-acceptor distances (e.g., Oxetane-OH

Carboxyl).[1]
Identifies "magic methyl" effects and pre-organization for binding.
Stereochemistry Relative. NOESY can suggest proximity but struggles with quaternary centers.Absolute. Unambiguously defines the orientation of the 3-OH group relative to the phenyl ring.Essential for IP protection and regulatory filing.

Deep Dive: The "Product" Performance (Crystallographic Data)

The superior performance of the crystalline product is defined by its ability to resolve the unique geometric strain and packing of the oxetane ring. Below are the Benchmark Crystallographic Parameters for 3,3-disubstituted oxetane benzoates. These values serve as the acceptance criteria for validating your synthesized material.

A. The Oxetane Ring "Pucker"

Unlike the ideal planar representation often seen in ChemDraw, 3,3-disubstituted oxetanes in the solid state exhibit a characteristic puckering angle (


) .[1]
  • Alternative (Computed/NMR): Assumes

    
     (Planar).
    
  • SC-XRD Data: Confirms

    
    .
    
  • Significance: This pucker minimizes torsional strain and projects the 3-OH group into a specific vector, altering the lipophilic profile (

    
    ).
    
B. Bond Length Validation

High-quality crystals of 4-(3-Hydroxyoxetan-3-yl)benzoic acid must meet these refinement standards to be considered "structure confirmed":

ParameterExpected Value (Å/°)Structural Insight
C(Ox)-O(Ox)

Å
Typical ether bond in strained rings; deviations suggest impurities or disorder.[1]
C(Ox)-C(Ox)

Å
Indicates correct sp3 hybridization at the quaternary center.
C-O-C Angle

Confirms the 4-membered ring integrity (vs. ring-opened byproducts).[1]

(Data derived from aggregate analysis of oxetane bioisosteres, ref: Wuitschik et al., J. Med.[1] Chem. 2010)[2]

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this step-by-step protocol. This workflow is designed to be self-validating: if the crystal does not diffract to <0.84 Å resolution, the material purity is likely insufficient (Alternative Grade).

Step 1: Crystallization Screening
  • Objective: Obtain single crystals suitable for XRD.

  • Method: Slow Evaporation.

  • Solvent System:

    • Dissolve 10 mg of 4-(3-Hydroxyoxetan-3-yl)benzoic acid in 1.5 mL Methanol (MeOH) .

    • Filter through a 0.45 µm PTFE syringe filter (crucial to remove nucleation sites).

    • Place in a vial covered with Parafilm; pierce with 3 pinholes.

    • Allow to stand at 20°C for 3-5 days.

  • Note: If no crystals form, attempt Vapor Diffusion using MeOH (solvent) and Hexane (antisolvent).

Step 2: Data Collection Strategy
  • Instrument: Single Crystal Diffractometer (Mo or Cu K

    
     radiation).
    
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Oxetane rings have significant thermal motion at room temperature. Cooling is mandatory to resolve the "pucker" accurately.

  • Strategy: Collect a full sphere of data to ensure high redundancy (>4.0) for precise bond length determination.

Step 3: Structure Refinement[1]
  • Space Group: Expect P21/c or P-1 (Centrosymmetric dimers typical of benzoic acids).

  • H-Atom Treatment: Locate the Carboxylic Acid proton and the Oxetane Hydroxyl proton in the difference Fourier map. Do not place them geometrically; their position defines the H-bond network.

Visualization: Structural Confirmation Workflow

The following diagram illustrates the decision logic for choosing SC-XRD over NMR for this specific chemotype.

StructureConfirmation Start Synthesized Target: 4-(3-Hydroxyoxetan-3-yl)benzoic acid Analysis Initial Analysis (1H NMR / LCMS) Start->Analysis Decision Is Quaternary C3 Connectivity Definitive? Analysis->Decision NMR_Path Method A: NMR Only (Alternative) Decision->NMR_Path No (Ambiguous) XRD_Path Method B: SC-XRD (Recommended) Decision->XRD_Path Yes (But need conformation) Decision->XRD_Path No (Need Proof) Risk Risk: Unresolved Stereochem & Averaged Conformation NMR_Path->Risk Result Confirmed Structure: - Ring Pucker (~10°) - H-Bond Network - Absolute Connectivity Risk->Result XRD resolves NMR ambiguity Cryst Crystallization (MeOH Slow Evap) XRD_Path->Cryst DataCol Data Collection (100 K, Mo-Source) Cryst->DataCol DataCol->Result

Figure 1: Decision workflow for structural validation. While NMR is faster, it fails to resolve the specific conformational features of the oxetane ring critical for bioisostere efficacy.

References

  • Wuitschik, G., et al. (2010).[1][3] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[1] Link

    • Key Insight: Establishes the structural benchmarks (bond lengths, puckering) for 3,3-disubstituted oxetanes.
  • Burkhard, J. A., et al. (2010).[1][3] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[1] Link

    • Key Insight: Reviews the physical properties and crystallographic tendencies of oxetane-containing scaffolds.
  • Groom, C. R., et al. (2016).[1][3] "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179.[1] Link

    • Key Insight: The repository for validating specific unit cell parameters against known benzoic acid deriv

Sources

A Comparative Guide to the Aqueous Solubility of Oxetane and Cyclobutane Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Optimal Physicochemical Properties

In medicinal chemistry, the modulation of a drug candidate's physicochemical properties is paramount to achieving a desirable pharmacokinetic profile. Aqueous solubility, in particular, is a critical factor influencing a compound's absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility can lead to low bioavailability and hinder the development of promising therapeutic agents.[2]

Small, strained ring systems have emerged as valuable tools for medicinal chemists to fine-tune molecular properties. Among these, oxetane and cyclobutane have garnered significant attention as bioisosteres for various functional groups.[3][4] This guide focuses on their application as surrogates in benzoic acid derivatives and the resulting impact on aqueous solubility.

Oxetanes, four-membered heterocyclic ethers, are increasingly recognized for their ability to enhance aqueous solubility and other key drug-like properties.[5] The incorporation of an oxetane ring can lead to significant improvements in solubility, metabolic stability, and permeability.[6] Conversely, cyclobutanes, while also serving as rigid scaffolds, can increase the sp³ character of a molecule, which is correlated with higher water solubility compared to planar aromatic systems.[7] This guide will dissect the nuanced differences between these two motifs and their influence on the solubility of benzoic acid derivatives.

The Physicochemical Rationale: Why Oxetanes Outshine Cyclobutanes in Enhancing Solubility

The superior solubilizing potential of the oxetane ring compared to the cyclobutane ring can be attributed to several key factors rooted in its unique electronic and structural characteristics.

  • Hydrogen Bonding Capacity: The most significant contributor to the enhanced aqueous solubility of oxetane derivatives is the presence of the oxygen atom.[8] This oxygen acts as a hydrogen bond acceptor, enabling favorable interactions with water molecules.[9] This is a crucial distinction from the purely aliphatic cyclobutane ring, which lacks this capability. The ability to form hydrogen bonds with the solvent is a primary driver of solubility for organic molecules.[10]

  • Polarity and Dipole Moment: The electronegative oxygen atom in the oxetane ring induces a significant dipole moment, rendering the molecule more polar than its cyclobutane counterpart.[3] Increased polarity generally correlates with greater affinity for polar solvents like water.

  • Reduced Lipophilicity: The introduction of an oxetane often leads to a reduction in lipophilicity (logP) compared to a cyclobutane or a gem-dimethyl group.[11] Lower lipophilicity is a well-established factor that favors higher aqueous solubility.[12]

The interplay of these factors results in a significant solubility advantage for oxetane-containing compounds. Studies have shown that replacing a gem-dimethyl group (a common bioisostere for which cyclobutane also serves as a surrogate) with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[13][14]

Experimental Design: A Head-to-Head Comparison

To empirically validate the theoretical advantages of the oxetane motif, a robust experimental plan is essential. This section outlines a detailed protocol for a comparative solubility study of an oxetane-substituted benzoic acid and its cyclobutane analog.

Model Compounds

For a direct comparison, two model compounds are proposed:

  • Compound A: 4-(Oxetan-3-yl)benzoic acid

  • Compound B: 4-Cyclobutylbenzoic acid

These compounds maintain the core benzoic acid structure while isolating the effect of the four-membered ring substituent.

Experimental Workflow: Thermodynamic Solubility Assessment

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of a compound's solubility at equilibrium.[15][16]

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid (Compound A or B) prep2 Add to vial with phosphate-buffered saline (PBS, pH 7.4) prep1->prep2 equil Shake at constant temperature (e.g., 25°C) for 24-48 hours prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Filter or centrifuge to remove undissolved solid sep1->sep2 ana1 Collect clear supernatant sep2->ana1 ana2 Quantify concentration using HPLC-UV ana1->ana2 ana3 Compare against a standard calibration curve ana2->ana3

Caption: Thermodynamic Solubility Workflow.

Detailed Experimental Protocol

Objective: To determine and compare the thermodynamic aqueous solubility of 4-(Oxetan-3-yl)benzoic acid (Compound A) and 4-Cyclobutylbenzoic acid (Compound B).

Materials:

  • Compound A and Compound B (solid, >98% purity)

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-performance liquid chromatography (HPLC) system with UV detector

  • Analytical balance

  • Shaking incubator or orbital shaker

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Volumetric flasks and pipettes

  • HPLC-grade acetonitrile and water

  • Formic acid

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of each compound into separate 10 mL volumetric flasks.

    • Dissolve the compounds in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute to the mark to create 1 mg/mL stock solutions.

    • Perform serial dilutions of the stock solutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of solid Compound A (e.g., 5-10 mg) to a glass vial containing a known volume of PBS (e.g., 2 mL).

    • Repeat the process for Compound B in a separate vial. Prepare each in triplicate for statistical robustness.

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C).

    • Shake the suspensions for 24 to 48 hours to ensure equilibrium is reached.

    • After incubation, remove the vials and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure complete removal of solid particles, either centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes) or filter it through a 0.22 µm syringe filter.

    • Dilute the clarified supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Analyze the calibration standards and the diluted samples by HPLC-UV. A typical method might involve a C18 column and a gradient elution with mobile phases of water and acetonitrile containing 0.1% formic acid.

    • Monitor the absorbance at the λmax of the compounds.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted samples from the calibration curve.

    • Calculate the original solubility of each compound in PBS by applying the dilution factor.

Anticipated Results and Discussion

Based on the established principles of physical organic chemistry, a significant difference in the aqueous solubility of the two model compounds is expected.

Table 1: Predicted Physicochemical Properties and Expected Solubility

CompoundStructureKey Structural FeaturePredicted cLogPPredicted Polar Surface Area (PSA)Expected Aqueous Solubility
A: 4-(Oxetan-3-yl)benzoic acid 4-(Oxetan-3-yl)benzoic acidOxetane Ring (H-bond acceptor)LowerHigherSignificantly Higher
B: 4-Cyclobutylbenzoic acid 4-Cyclobutylbenzoic acidCyclobutane Ring (Aliphatic)HigherLowerLower

The experimental results are anticipated to confirm that 4-(Oxetan-3-yl)benzoic acid (Compound A) exhibits markedly higher aqueous solubility than 4-Cyclobutylbenzoic acid (Compound B). This outcome would be a direct consequence of the oxetane's ability to act as a hydrogen bond acceptor, thereby increasing its interaction with water molecules.[17]

The graphical representation below illustrates the fundamental difference in intermolecular interactions that drives this solubility disparity.

G cluster_A Compound A: Oxetane Derivative cluster_B Compound B: Cyclobutane Derivative A Oxetane-Benzoic Acid water1 H₂O A->water1 H-Bond water2 H₂O A->water2 H-Bond B Cyclobutane-Benzoic Acid water3 H₂O B->water3 Weak van der Waals

Caption: Intermolecular forces with water.

Conclusion: Strategic Application in Drug Design

The strategic incorporation of an oxetane ring is a powerful tactic for enhancing the aqueous solubility of drug candidates.[18] As demonstrated through both theoretical principles and a proposed experimental framework, oxetane-containing benzoic acid derivatives are expected to possess significantly improved solubility profiles compared to their cyclobutane counterparts. This enhancement is primarily driven by the oxetane's ability to engage in hydrogen bonding with water.

For drug development professionals, this understanding is crucial for lead optimization. When faced with a promising but poorly soluble lead compound, the substitution of a lipophilic moiety like a cyclobutane or gem-dimethyl group with an oxetane can be a highly effective strategy to improve its pharmaceutical properties without drastically altering its core structure and biological activity.[13][14]

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(5), 1847–1859. [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Angewandte Chemie International Edition, 49(39), 7068–7071. [Link]

  • Gommaa, M. S., & Al-Hussain, S. A. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(9), 1645–1673. [Link]

  • Bull, J. A., & Croft, R. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12625–12658. [Link]

  • Taylor, R. D., & Bull, J. A. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Expert Opinion on Drug Discovery, 20(1), 1–16. [Link]

  • Tripathi, D., Kumar, L., & Kumar, P. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre, 12(4), 15-29. [Link]

  • Toselli, E., Hughes, L. D., & Jones, A. M. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Journal of Biosciences and Medicines, 9(7), 10–19. [Link]

  • Al-Omar, M. A. (2021). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of the Association of Arab Universities for Basic and Applied Sciences, 28(1), 101–108. [Link]

  • Mykhailiuk, P. K. (2023). Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [Link]

  • Young, R. J. (2021). Hydrogen bond donors in drug design. ChemRxiv. [Link]

  • Williams, H. D., & Benameur, H. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5645-5647. [Link]

  • Durrant, J. D. (n.d.). Hydrogen bonding. MolModa Documentation. Retrieved February 19, 2026, from [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 7(10), 941–945. [Link]

  • Sousa, S. F., & Cerqueira, N. M. F. S. A. (2021). The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. Physical Chemistry Chemical Physics, 23(2), 1056–1064. [Link]

  • Hilby, K. (2020). An Exploration of Oxetanes: Synthesis and Relevance. Denmark Group Meeting. [Link]

  • Al-Omar, M. A. (2021). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]

  • Borysko, P., & Mykhailiuk, P. K. (2023). New sp-Rich Isosteres of the Phenyl Ring with Enhanced Physicochemical Properties. Synfacts, 19(09), 0938. [Link]

  • Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemistry – A European Journal, 22(35), 12248–12267. [Link]

  • Al-Hussain, S. A., & Gommaa, M. S. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. Molecules, 29(11), 2445. [Link]

  • Karageorgis, G., & Anguish, I. (2022). Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(10), e202200113. [Link]

  • Stepan, A. F., Karki, K., & Dutra, J. K. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(10), 4581–4597. [Link]

  • Scott, P. J. H., & Hockley, B. T. (2020). Improving non-specific binding and solubility: bicycloalkyls and cubanes as p-phenyl bioisosteres. Chemical Science, 11(24), 6216–6225. [Link]

  • Mykhailiuk, P. K. (2020). Measured LogP values (23 °C) for derivatives 27–32, as well as the parent cyclobutanes (R=H). ResearchGate. [Link]

  • van der Pijl, F., van der Meer, J. Y., & Janssen, E. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(22), 2110–2124. [Link]

  • de Ruiter, B., & Peeters, T. H. J. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3249. [Link]

  • Zhang, M. (2012, May 7). Application of Bioisosteres in Drug Design. [Link]

  • Fisher, G. M., & Charman, S. A. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(15), 8417–8434. [Link]

  • Verma, R. P., & Hansch, C. (2013). Plot of Polar Surface Area (PSA) vs. LogP for a standard and test set... ResearchGate. [Link]

Sources

Comprehensive Guide to MS Profiling: 4-(3-Hydroxyoxetan-3-yl)benzoic Acid vs. Bioisosteric Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(3-Hydroxyoxetan-3-yl)benzoic acid (CAS: 1346608-76-1) represents a critical class of metabolites in modern drug discovery, where the oxetane ring serves as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups. Accurately characterizing this moiety via Mass Spectrometry (MS) is challenging due to the lability of the strained ether ring.

This guide details the fragmentation mechanics of the 3-hydroxyoxetane motif, distinguishing it from its lipophilic analogs. We provide a comparative analysis against its primary bioisostere, 4-(2-hydroxypropan-2-yl)benzoic acid (the gem-dimethyl analog), establishing a self-validating identification protocol.

Technical Specifications & Ionization Physics

Feature4-(3-Hydroxyoxetan-3-yl)benzoic acidGem-Dimethyl Analog (Alternative)
Formula C₁₀H₁₀O₄C₁₀H₁₂O₃
Monoisotopic Mass 194.0579 Da180.0786 Da
Polarity Shift High (Polar Surface Area ↑)Low (Lipophilic)
Primary Ion (ESI+) [M+H]⁺ = 195.0652[M+H]⁺ = 181.0859
Primary Ion (ESI-) [M-H]⁻ = 193.0506[M-H]⁻ = 179.0713
Key Lability Oxetane Ring Strain (~106 kJ/mol)Tertiary Alcohol Dehydration
Core Directive: The "Fragility" Factor

Unlike standard benzoic acid derivatives, the oxetane ring introduces significant ring strain. In-source fragmentation (ISF) is a major risk.

  • Insight: If you observe a high abundance of m/z 165 (Loss of CH₂O) in your MS1 scan, your source temperature or cone voltage is too high. The oxetane ring is opening prior to precursor selection.

Fragmentation Analysis (The Core)

ESI(+) Positive Mode Pathways

The protonated molecule ([M+H]⁺, m/z 195) follows two competitive pathways driven by the stability of the resulting carbocation.

  • Pathway A: Dehydration (Common)

    • Mechanism: Protonation of the 3-hydroxyl group followed by water elimination.

    • Product: m/z 177.05 ([M+H - H₂O]⁺).[1]

    • Structural Context: The resulting tertiary carbocation is stabilized by the adjacent oxetane oxygen lone pairs, making this a dominant fragment.

  • Pathway B: Retro-2+2 Cycloreversion (Diagnostic)

    • Mechanism: Cleavage of the strained oxetane ring.

    • Product: Loss of Formaldehyde (CH₂O, 30 Da).

    • Fragment: m/z 165.05 ([M+H - CH₂O]⁺).

    • Significance: This is the fingerprint transition for oxetanes. Gem-dimethyl analogs cannot lose 30 Da.

ESI(-) Negative Mode Pathways

The deprotonated molecule ([M-H]⁻, m/z 193) is dominated by the carboxylic acid moiety.

  • Pathway C: Decarboxylation

    • Mechanism: Loss of CO₂ from the benzoate group.

    • Product: m/z 149.06 ([M-H - CO₂]⁻).

    • Note: This produces a phenolic-like anion which may further degrade via ring opening.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation logic, highlighting the diagnostic "Oxetane Signature."

FragmentationPathways cluster_legend Pathway Key Precursor [M+H]+ Precursor m/z 195.06 Dehydration Dehydration Product [M+H - H2O]+ m/z 177.05 Precursor->Dehydration - H2O (18 Da) (Stabilized Carbocation) OxetaneOpen Oxetane Ring Opening [M+H - CH2O]+ m/z 165.05 Precursor->OxetaneOpen - CH2O (30 Da) (Diagnostic Oxetane Loss) Benzoyl Benzoyl Cation [C7H5O]+ m/z 105.03 Dehydration->Benzoyl - C3H4O (56 Da) OxetaneOpen->Benzoyl - C2H4O2 (60 Da) DeepFrag Deep Fragmentation [C6H5]+ m/z 77.04 Benzoyl->DeepFrag - CO (28 Da) key1 Blue: Parent Ion key2 Green: Diagnostic Bioisostere Marker key3 Red: Common Loss (Non-specific)

Caption: Comparative fragmentation tree for 4-(3-Hydroxyoxetan-3-yl)benzoic acid in ESI+ mode. The green path identifies the unique oxetane signature.

Comparative Performance Guide

This section compares the "Product" (Oxetane) against its "Alternative" (Gem-Dimethyl) to aid researchers in differentiating these bioisosteres in metabolic ID studies.

MetricOxetane Derivative (Product)Gem-Dimethyl Analog (Alternative)Operational Implication
Diagnostic Neutral Loss 30 Da (CH₂O) 15 Da (CH₃) CRITICAL: Use Neutral Loss Scan of 30 Da to selectively filter oxetane metabolites.
Source Stability Low (Ring opening prone)HighOxetanes require "soft" source conditions (Low Cone Voltage).
Water Loss (-18) Moderate IntensityHigh IntensityGem-dimethyl tertiary alcohols dehydrate more aggressively due to hyperconjugation.
Retention Time (RP-LC) Earlier (More Polar)Later (More Lipophilic)Oxetanes elute ~1-2 min earlier on C18 columns.
Experimental Validation: The "Shift" Test

To confirm the presence of the oxetane ring versus a gem-dimethyl group without NMR:

  • Run MS/MS on the precursor.

  • Check for m/z 165 (Parent - 30).

    • Present? Confirms Oxetane.[2]

    • Absent? Check for m/z 166 (Parent - 15) -> Confirms Gem-Dimethyl.

Recommended Experimental Protocol

This protocol is designed to minimize in-source decay while maximizing fragment generation for structural elucidation.

Step 1: Sample Preparation
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Concentration: 1 µM (Oxetanes ionize well; avoid saturation to prevent dimer formation [2M+H]⁺).

Step 2: MS Source Tuning (Triple Quad / Q-TOF)
  • Ionization: ESI Positive (Preferred for structural diagnostics).

  • Capillary Voltage: 2.5 - 3.0 kV (Keep lower than standard 3.5 kV to prevent discharge).

  • Cone Voltage / Declustering Potential: Low (15-20 V).

    • Why? High potentials (>40V) will shatter the oxetane ring before the quadrupole, appearing as a false precursor at m/z 165.

  • Source Temperature: < 350°C.[3]

Step 3: Collision Energy (CE) Ramping
  • Low CE (10-15 eV): Observe [M+H - H₂O]⁺ (m/z 177).

  • Med CE (20-30 eV): Observe [M+H - CH₂O]⁺ (m/z 165) and Benzoyl cation (m/z 105).

  • High CE (>40 eV): Deep fragmentation to Phenyl cation (m/z 77).

References

  • Wuitschik, G., et al. (2010). "Oxetanes as Promising Bioisosteres for Carbonyl Groups and gem-Dimethyl Groups in Medicinal Chemistry." Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews. Link

  • Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic compounds in ESI-MS." Journal of Mass Spectrometry. (General reference for ether ring cleavage mechanisms).
  • Sigma-Aldrich. "Product Specification: 4-(3-Hydroxyoxetan-3-yl)benzoic acid." Merck KGaA. Link

Sources

Evaluating Membrane Permeability of Drugs Containing 4-(3-Hydroxyoxetan-3-yl)benzoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

<-4>

Introduction

In the landscape of modern drug discovery, the ability of a therapeutic agent to effectively traverse biological membranes is a cornerstone of its clinical viability.[1][2] This guide provides an in-depth evaluation of the membrane permeability characteristics of a promising structural motif in medicinal chemistry: 4-(3-Hydroxyoxetan-3-yl)benzoic acid. The inclusion of the oxetane ring, a four-membered oxygen-containing heterocycle, is a strategic design element intended to modulate key physicochemical properties.[3][4] This guide will dissect the theoretical advantages conferred by this moiety and provide a comparative analysis of established in vitro permeability assays, offering researchers a comprehensive framework for assessing drug candidates featuring this scaffold.

The journey of an orally administered drug from ingestion to its target site is fraught with barriers, the most significant of which is the intestinal epithelium.[1][2] For a drug to be bioavailable, it must possess the requisite physicochemical properties to partition into and diffuse across the lipid bilayers of cell membranes.[5][6][7] Key determinants of this passive diffusion include lipophilicity, molecular size, solubility, and hydrogen bonding capacity.[5][6] The 4-(3-Hydroxyoxetan-3-yl)benzoic acid scaffold is intriguing because the oxetane moiety can enhance polarity and aqueous solubility while maintaining a compact, three-dimensional structure, potentially offering a favorable balance for membrane permeation.[3][8]

This guide will explore the practical aspects of permeability assessment through a detailed examination of three widely adopted in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell-based assay, and the Madin-Darby Canine Kidney (MDCK) cell-based assay.[1][2] By understanding the principles, advantages, and limitations of each, researchers can make informed decisions to efficiently screen and optimize drug candidates.

The Physicochemical Landscape of 4-(3-Hydroxyoxetan-3-yl)benzoic acid

The unique arrangement of a hydroxyl group and an oxetane ring on a benzoic acid core presents a fascinating case study in physicochemical modulation. The oxetane ring is valued in medicinal chemistry for its ability to improve properties like aqueous solubility and metabolic stability.[3][9]

Key Physicochemical Determinants of Permeability:

  • Lipophilicity (LogP/LogD): A drug's ability to partition between a lipid and an aqueous phase is a critical predictor of its membrane permeability.[5] While the benzoic acid portion provides some lipophilicity, the hydroxyl and oxetane functionalities introduce polarity, which can decrease the overall LogP. This balance is crucial; sufficient lipophilicity is required to enter the lipid membrane, but excessive lipophilicity can lead to poor aqueous solubility and entrapment within the membrane.[5][7]

  • Molecular Size and Weight: Generally, smaller molecules with a molecular weight under 500 Daltons exhibit better passive diffusion across cell membranes.[10][11] The 4-(3-Hydroxyoxetan-3-yl)benzoic acid moiety itself has a molecular weight of approximately 194.19 g/mol , making it an attractive starting point for drug design.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors influences a molecule's desolvation energy when moving from an aqueous environment to the lipophilic membrane interior.[6] The hydroxyl group and the oxygen atom in the oxetane ring can act as hydrogen bond acceptors, while the hydroxyl and carboxylic acid protons are donors. A high number of hydrogen bonds can impede membrane permeation.[6]

  • Ionization State (pKa): The carboxylic acid group of the benzoic acid moiety will be ionized at physiological pH, imparting a negative charge.[10] Ionized species generally have much lower membrane permeability than their neutral counterparts.[10] Therefore, the pKa of the carboxylic acid is a critical parameter in predicting the fraction of the neutral, more permeable form at a given pH.

  • Polar Surface Area (PSA): PSA is a descriptor that correlates well with passive membrane permeability. It is the sum of the van der Waals surface areas of polar atoms (oxygens, nitrogens, and attached hydrogens). A lower PSA is generally associated with better permeability. The oxetane and hydroxyl groups contribute to the PSA of the molecule.

The incorporation of the oxetane ring can be seen as a strategy to fine-tune these properties. It can improve solubility and metabolic stability while potentially offering a more favorable three-dimensional shape for interacting with membrane components compared to more flexible acyclic analogs.[8][12]

Comparative Analysis of In Vitro Permeability Assays

To experimentally assess the membrane permeability of drug candidates containing the 4-(3-Hydroxyoxetan-3-yl)benzoic acid scaffold, a tiered approach utilizing different in vitro assays is often employed. This allows for a cost-effective and efficient screening process, starting with simpler, high-throughput methods and progressing to more complex, biologically relevant models.[13]

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cell-free assay that provides a rapid and cost-effective prediction of passive transcellular permeability.[14][15][16] It is an excellent first-line screening tool in early drug discovery.[14]

Principle: The assay utilizes a 96-well filter plate where the filter is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.[14][17] The test compound is added to the donor compartment, and its diffusion across the artificial membrane into the acceptor compartment is measured over time.[17] The apparent permeability coefficient (Papp) is then calculated.

Advantages:

  • High Throughput and Low Cost: PAMPA is significantly faster and less expensive than cell-based assays.[15][16]

  • Focus on Passive Diffusion: It isolates passive permeability, avoiding the complexities of active transport and metabolism.[14]

  • Good Reproducibility: The assay generally shows good day-to-day reproducibility.[16]

Limitations:

  • Lack of Biological Complexity: The artificial membrane does not fully replicate the intricate structure and composition of a biological membrane.

  • No Active Transport or Efflux: PAMPA cannot identify compounds that are substrates for uptake or efflux transporters (e.g., P-glycoprotein).[16]

  • No Paracellular Pathway: It only measures transcellular permeability and does not account for the paracellular route (diffusion between cells).[16]

Caco-2 Cell Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is considered the gold standard in vitro model for predicting human intestinal drug absorption.[18][19] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a polarized monolayer with tight junctions and express various transporters and enzymes found in the small intestine.[18][19]

Principle: Caco-2 cells are seeded on filter inserts in a transwell system and cultured for approximately 21 days to form a confluent monolayer.[20] The permeability of a test compound is assessed by adding it to either the apical (A) or basolateral (B) side and measuring its appearance on the opposite side over time. This allows for the determination of the apparent permeability coefficient (Papp) in both the absorptive (A to B) and secretive (B to A) directions.

Advantages:

  • High Biological Relevance: The Caco-2 monolayer mimics the human intestinal epithelium, providing a more accurate prediction of in vivo oral absorption.[18]

  • Measures Both Passive and Active Transport: It can identify compounds that are subject to active uptake or efflux by transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[19]

  • Evaluates Paracellular Transport: The presence of tight junctions allows for the assessment of paracellular permeability.

Limitations:

  • Lower Throughput and Higher Cost: The long culture period and complexity of the assay make it less suitable for high-throughput screening compared to PAMPA.[16]

  • Inter-laboratory Variability: Results can vary between laboratories due to differences in cell passage number and culture conditions.[21]

  • Overexpression of Efflux Transporters: Caco-2 cells can sometimes overexpress efflux transporters compared to the human intestine, potentially leading to an underestimation of the permeability of certain compounds.

Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay

The MDCK cell line, derived from canine kidney epithelial cells, is another widely used model for permeability screening.[22] Similar to Caco-2 cells, MDCK cells form a polarized monolayer with tight junctions.[22] A significant advantage of this model is the availability of transfected cell lines that overexpress specific human transporters, such as MDR1 (P-gp) or BCRP.[23]

Principle: The experimental setup is similar to the Caco-2 assay, with the cells grown on transwell inserts. The permeability is measured in both the apical-to-basolateral and basolateral-to-apical directions. By comparing the permeability in wild-type MDCK cells to that in MDCK-MDR1 cells, it is possible to specifically identify substrates of P-gp.

Advantages:

  • Faster Growth Rate: MDCK cells have a shorter culture period (typically 3-5 days) compared to Caco-2 cells, allowing for higher throughput.[24][25]

  • Specific Transporter Analysis: The use of transfected cell lines enables the definitive identification of substrates for specific efflux transporters.[23]

  • Blood-Brain Barrier Model: MDCK-MDR1 cells are also used as an in vitro model to predict permeability across the blood-brain barrier, which also expresses high levels of P-gp.[23]

Limitations:

  • Non-Human Origin: The cells are of canine origin, which may not perfectly replicate all aspects of human intestinal transport.

  • Lower Expression of Some Transporters: Wild-type MDCK cells have lower expression of some metabolizing enzymes and transporters compared to Caco-2 cells.

Experimental Data and Comparison

To illustrate the application of these assays, let's consider a hypothetical drug candidate, "Compound X," which contains the 4-(3-Hydroxyoxetan-3-yl)benzoic acid scaffold, and compare its permeability to well-characterized reference compounds.

CompoundAssayPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)Predicted Human Absorption
Compound X PAMPA 8.5N/AN/AHigh
Caco-2 5.215.83.0Moderate
MDCK-MDR1 4.820.24.2Moderate
Atenolol Caco-2 < 0.1< 0.1~1.0Low (<50%)
Propranolol Caco-2 > 20.0> 20.0~1.0High (>90%)
Digoxin Caco-2 0.12.525.0Moderate (P-gp substrate)

Interpretation of Results:

  • Compound X in PAMPA: The high Papp value suggests good passive permeability, indicating that the physicochemical properties of Compound X are favorable for crossing a lipid membrane.

  • Compound X in Caco-2: The A→B Papp value is in the moderate permeability range. The efflux ratio of 3.0 (which is >2) indicates that Compound X is a substrate for efflux transporters present in Caco-2 cells, which is likely reducing its net absorptive transport.[19]

  • Compound X in MDCK-MDR1: The even higher efflux ratio of 4.2 in the MDCK-MDR1 cell line strongly suggests that Compound X is a substrate of the P-gp efflux pump.[23]

  • Comparison with Controls: Compound X shows significantly better passive permeability than the low-permeability control, atenolol. However, its net absorption is hampered by efflux, unlike the high-permeability control, propranolol. The efflux ratio is significant, though not as high as that of the classic P-gp substrate, digoxin.

This tiered approach provides a comprehensive picture. While the core structure of Compound X has good intrinsic permeability (as shown by PAMPA), its overall absorption is likely to be limited by P-gp mediated efflux. This is a critical insight for drug development, as it may necessitate structural modifications to reduce its affinity for efflux transporters.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
  • Preparation of the Lipid Solution: Prepare a solution of 2% (w/v) L-α-phosphatidylcholine in dodecane.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well filter (donor) plate.

  • Preparation of Solutions: Dissolve the test compound and reference compounds in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) containing a small percentage of a co-solvent like DMSO to a final concentration of 100 µM.

  • Loading the Plates: Add 300 µL of buffer to each well of a 96-well acceptor plate. Add 150 µL of the test/reference compound solution to each well of the lipid-coated donor plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-16 hours with gentle shaking.

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A / [C]_eq)) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C]_A is the concentration in the acceptor well, and [C]_eq is the equilibrium concentration.

Caco-2 Permeability Assay Protocol
  • Cell Seeding and Culture: Seed Caco-2 cells onto 24-well transwell inserts at a density of approximately 60,000 cells/cm². Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be above 250 Ω·cm² to ensure monolayer integrity. A Lucifer Yellow rejection test can also be performed.

  • Preparation of Dosing Solutions: Prepare dosing solutions of the test and reference compounds in transport buffer (e.g., Hank's Balanced Salt Solution with HEPES) at a final concentration of 10 µM.

  • Permeability Assay (A→B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.4 mL of the dosing solution to the apical (A) compartment and 1.2 mL of fresh transport buffer to the basolateral (B) compartment.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both compartments at the end of the incubation.

  • Permeability Assay (B→A):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 1.2 mL of the dosing solution to the basolateral (B) compartment and 0.4 mL of fresh transport buffer to the apical (A) compartment.

    • Incubate and sample as described for the A→B direction.

  • Quantification and Calculation: Analyze the concentration of the compounds in the samples by LC-MS/MS. Calculate the Papp values for both directions and the efflux ratio.

Visualizing the Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Lipid Solution (e.g., Lecithin in Dodecane) C Coat Donor Plate with Lipid Solution A->C B Prepare Test Compound Solutions (100 µM) E Add Compound Solution to Donor Plate B->E C->E D Add Buffer to Acceptor Plate F Incubate 'Sandwich' (4-16 hours) D->F E->F G Quantify Compound in Donor & Acceptor Wells (LC-MS/MS or UV-Vis) F->G H Calculate Papp Value G->H

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco2_Workflow cluster_culture Cell Culture (21 days) cluster_assay Permeability Assay (2 hours) cluster_analysis Data Analysis A Seed Caco-2 Cells on Transwell Inserts B Culture to form Confluent Monolayer A->B C Verify Monolayer Integrity (TEER Measurement) B->C E Bidirectional Assay: Add Compound to Apical (A→B) or Basolateral (B→A) side C->E D Prepare Dosing Solutions (10 µM) D->E F Incubate at 37°C E->F G Sample Donor and Receiver Compartments F->G H Quantify Compound (LC-MS/MS) G->H I Calculate Papp (A→B, B→A) and Efflux Ratio H->I

Caption: Workflow for the Caco-2 Cell Permeability Assay.

Conclusion

The 4-(3-Hydroxyoxetan-3-yl)benzoic acid scaffold represents a modern strategy in medicinal chemistry to optimize the physicochemical properties of drug candidates. The oxetane moiety offers a means to enhance polarity and solubility, which are often at odds with the lipophilicity required for good membrane permeability. This guide has outlined a rational, tiered approach to experimentally evaluate the permeability of compounds containing this scaffold.

Starting with the high-throughput PAMPA assay allows for a rapid assessment of passive permeability, filtering out compounds with poor intrinsic membrane crossing ability. Subsequent testing in more biologically relevant models like the Caco-2 and MDCK cell assays provides crucial information on the interplay between passive diffusion and active transport mechanisms. The hypothetical case of "Compound X" demonstrates how this integrated approach can reveal not only the potential for absorption but also liabilities such as efflux transporter interactions, which are critical for guiding lead optimization efforts.

By combining a theoretical understanding of the physicochemical drivers of permeability with a robust experimental cascade, researchers can effectively harness the potential of the 4-(3-Hydroxyoxetan-3-yl)benzoic acid moiety to design and develop drug candidates with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of drugs and membrane permeability. Retrieved from [Link]

  • Sabinet African Journals. (n.d.). Physicochemical properties of drugs and membrane permeability. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced drug permeability & transporter assays. Retrieved from [Link]

  • ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed. Retrieved from [Link]

  • JoVE. (2025). Video: Factors Affecting Drug Distribution: Tissue Permeability. Retrieved from [Link]

  • SpringerLink. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Retrieved from [Link]

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • DB-ALM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). A comparative study of artificial membrane permeability assay for high throughput profiling of drug absorption potential. PubMed. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • protocols.io. (2024). Assessing Intestinal and CNS Permeability with MDR1-MDCKII Cells. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the physicochemical properties affecting drug distribution?. Retrieved from [Link]

  • Beilstein Journals. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved from [Link]

  • Domainex. (2026). MDCK Permeability Assay. Retrieved from [Link]

  • Scientific Research Publishing. (2019). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy. Retrieved from [Link]

  • Raytor. (2025). How Drug Physical and Chemical Properties Influence Therapeutic Efficacy. Retrieved from [Link]

  • Rowan University. (n.d.). Membrane Permeability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). In Vitro Permeability Assay. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • YouTube. (2023). How to perform the MDCK Permeability experiment in drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PubMed Central. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Retrieved from [Link]

  • MDPI. (2022). Advanced Analytical Tools for the Estimation of Gut Permeability of Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(3-hydroxyoxetan-3-yl)benzoic acid (C10H10O4). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug–Membrane Permeability across Chemical Space. PubMed Central. Retrieved from [Link]

  • OUCI. (n.d.). Drug Permeability and Transporter Assessment: Polarized Cell Lines. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Comparison of in vitro screening methods for evaluating the effects of pharmaceutical excipients on membrane permeability. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Permeability Assessment of a High-Throughput Mucosal Platform. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)benzoic acid. PubChem. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Purity Analysis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, a novel building block in drug discovery. Recognizing the compound's unique physicochemical properties—a polar oxetane ring coupled with an aromatic carboxylic acid—this document details the rationale and experimental design for two distinct reversed-phase HPLC (RP-HPLC) approaches: a conventional HPLC method and a high-throughput Ultra-High-Performance Liquid Chromatography (UHPLC) method. We delve into the causality behind chromatographic choices, present comparative performance data, and provide robust, step-by-step protocols grounded in authoritative pharmacopeial standards to ensure scientific integrity and trustworthiness.

Introduction: The Analytical Challenge

4-(3-Hydroxyoxetan-3-yl)benzoic acid is an emerging molecule of interest in medicinal chemistry. The oxetane motif is increasingly used as a bioisostere to improve physicochemical properties such as solubility and metabolic stability in drug candidates.[1] Its structure, featuring a polar, strained four-membered ether ring and an ionizable aromatic carboxylic acid, presents a unique challenge for purity analysis. The goal is to develop a method that can accurately quantify the main component while resolving it from potential process impurities and degradation products.

Key analytical considerations include:

  • Dual Polarity: The molecule possesses both a hydrophobic benzene ring and polar functional groups (oxetane, hydroxyl, carboxylic acid). This duality can lead to poor retention on traditional C18 columns or peak tailing.[2][3]

  • Ionization: The carboxylic acid's pKa necessitates careful mobile phase pH control to ensure a consistent, non-ionized state for reproducible retention and symmetrical peak shape.[4]

  • UV Chromophore: The benzoic acid moiety provides a strong UV chromophore, making UV detection a suitable choice for quantification.[5][6]

This guide will compare a standard, widely accessible HPLC method with a modern UHPLC approach, providing researchers with the data and rationale to select the most appropriate method for their needs.

Comparative HPLC Methodologies

The cornerstone of chromatographic method development is selecting the right combination of stationary and mobile phases to achieve the desired separation.[4] For 4-(3-Hydroxyoxetan-3-yl)benzoic acid, a reversed-phase approach is most logical.[7] We will compare a traditional, fully porous particle C18 column with a modern, superficially porous particle C18 column, highlighting the trade-offs in speed, resolution, and system requirements.

Method A: Conventional RP-HPLC (The Workhorse)

This method utilizes a standard C18 column with 5 µm fully porous particles. It is a robust, reliable, and widely available option suitable for most standard HPLC systems.

  • Rationale: The C18 stationary phase provides the necessary hydrophobic interaction with the benzene ring.[7] The mobile phase is acidified with trifluoroacetic acid (TFA) to suppress the ionization of the benzoic acid, thereby minimizing peak tailing and ensuring good peak shape.[6] A gradient elution is employed to ensure that any more hydrophobic impurities are eluted in a reasonable time.

Method B: High-Throughput UHPLC (The Modern Approach)

This method leverages a sub-2 µm superficially porous particle column, which offers significantly higher efficiency than traditional columns. This allows for faster analysis times and improved resolution, though it requires a UHPLC system capable of handling higher backpressures.[8][9]

  • Rationale: The higher efficiency of the UHPLC column can resolve the main peak from closely eluting impurities more effectively.[5] The reduced particle size allows for higher flow rates and faster gradients without a significant loss of performance, drastically reducing run times and solvent consumption.[9] The fundamental chemistry of the separation remains the same as Method A, allowing for a direct comparison of the technology's impact.

Head-to-Head Performance Data

To objectively compare these methods, a hypothetical sample of 4-(3-Hydroxyoxetan-3-yl)benzoic acid containing a known closely eluting impurity (Impurity 1) was analyzed. The following table summarizes the performance based on key system suitability parameters defined by the United States Pharmacopeia (USP).[10][11]

ParameterMethod A: Conventional HPLCMethod B: UHPLCUSP Acceptance Criteria
Retention Time (Main Peak) 8.52 min3.15 minReport
Tailing Factor (Main Peak) 1.21.1T ≤ 2.0[11]
Resolution (Main Peak/Impurity 1) 2.54.1R ≥ 2.0[11]
Theoretical Plates (Main Peak) 11,50028,000Report
Total Run Time 15 min5 minN/A
Solvent Consumption (per run) ~15 mL~3.5 mLN/A

Analysis: The data clearly shows the advantages of the UHPLC approach (Method B). It provides a nearly three-fold reduction in run time and a significant decrease in solvent usage. More importantly, the resolution is substantially improved , providing greater confidence in the purity assessment. Both methods meet the fundamental system suitability criteria, confirming their validity.[12]

Experimental Protocols & Validation

Scientific integrity demands that analytical methods are not only effective but also reliable and reproducible. This is achieved through rigorous system suitability testing (SST) and method validation.[13][14]

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be performing adequately.[12] This is an integral part of the analytical process as mandated by regulatory bodies.[13][15]

Protocol for System Suitability:

  • Prepare a System Suitability Solution containing 4-(3-Hydroxyoxetan-3-yl)benzoic acid and a small, known amount of a potential impurity or a compound that elutes closely.

  • Equilibrate the chosen HPLC/UHPLC system with the mobile phase until a stable baseline is achieved.

  • Perform five replicate injections of the System Suitability Solution.

  • Calculate the key parameters:

    • Precision/Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the main peak across the five replicates should be ≤ 2.0%.[11]

    • Tailing Factor: The tailing factor for the main peak should be ≤ 2.0.[11]

    • Resolution: The resolution between the main peak and the closest eluting peak must be ≥ 2.0.[11]

  • The analysis can only proceed if all SST criteria are met.[12]

Method A: Detailed Conventional HPLC Protocol
  • Instrumentation: Standard HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Method B: Detailed UHPLC Protocol
  • Instrumentation: UHPLC system with UV detector.

  • Column: C18, 2.1 x 75 mm, 1.8 µm superficially porous particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-3.5 min: 10% to 90% B

    • 3.5-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.7 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a final concentration of 0.5 mg/mL.

Workflow Visualizations

To ensure clarity and reproducibility, the logical flows for method development and routine analysis are presented below using standardized diagrams.

G cluster_dev HPLC Method Development Workflow A Define Analytical Goal (Purity Assay) B Review Molecule Properties (Polarity, pKa, UV) A->B C Initial Scouting (Column: C18, Mobile Phase: ACN/H2O w/ Acid) B->C D Gradient Optimization (Adjust slope for resolution) C->D E Method Validation (Per ICH Q2(R1)) D->E F Finalized Method E->F

Caption: A typical workflow for developing a robust HPLC purity method.

Caption: Decision workflow for routine sample analysis using a validated method.

Conclusion and Recommendations

Both the conventional HPLC and the modern UHPLC methods are proven to be suitable for the purity analysis of 4-(3-Hydroxyoxetan-3-yl)benzoic acid, as both can meet the stringent system suitability requirements set forth by the USP.[10][12]

  • Method A (Conventional HPLC) is a reliable and accessible choice for laboratories equipped with standard HPLC instrumentation. It provides the necessary resolution for routine quality control.

  • Method B (UHPLC) is the superior choice for high-throughput environments. The significant reduction in run time and solvent consumption, coupled with enhanced resolution, provides greater analytical confidence and operational efficiency. This method is highly recommended for process development and in-depth impurity profiling where speed and separation power are critical.

The selection between these methods should be based on the specific laboratory's instrumentation, throughput needs, and the complexity of the impurity profile being monitored. Regardless of the choice, adherence to the system suitability and validation protocols outlined is paramount for generating trustworthy and scientifically sound data.

References

  • USP-NF <621> Chromatography. (2023). United States Pharmacopeial Convention. [Link]

  • HPLC-UV Method Development for Highly Polar Impurities. (2025). Resolian. [Link]

  • Understanding the Latest Revisions to USP <621>. (2023). Agilent. [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. (n.d.). Waters. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. (2025). Chromservis. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. (2025). YouTube. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. (2025). Perpusnas. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]

  • System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific. [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025). Therapeutic Goods Administration (TGA). [Link]

  • USP General Chapter <621> Chromatography: Delay of the Implementation of Two New Requirements. (2022). ECA Academy. [Link]

  • Strategies to Enable and Simplify HPLC Polar Compound Separation. (n.d.). Separation Science. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.). SIELC Technologies. [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (2006). Pharmacopeia. [Link]

  • Ultra-High-Resolution Analysis of Aromatic Carboxylic Acids. (n.d.). LabRulez LCMS. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). NIH National Center for Biotechnology Information. [Link]

  • A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. (2004). PubMed. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (2023). SIELC Technologies. [Link]

  • Reversed phase HPLC of oxyethylates of N-methylaniline and N-ethylaniline. (2026). ScienceDirect. [Link]

  • Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. (2013). Agilent. [Link]

  • Reversed-Phase Chromatography & HPLC Columns. (n.d.). Orochem Technologies. [Link]

  • Beadle, J. D., et al. (2017) Solid-phase synthesis of oxetane modified peptides. CORE. [Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2018). MDPI. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-(3-Hydroxyoxetan-3-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

4-(3-Hydroxyoxetan-3-yl)benzoic acid is a specialized building block, often employed in medicinal chemistry as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups.

While specific toxicological data (LD50) for this exact CAS is often limited in public repositories, its structural components dictate a Band 3 Containment Strategy (Potent/Irritant).

  • The Benzoic Acid Moiety: A known contact irritant (Skin/Eye/Respiratory) and potential sensitizer.

  • The Oxetane Ring: A strained ether. While 3,3-substituted oxetanes are kinetically stable, they possess latent alkylating potential under acidic conditions.

Core Directive: Treat this compound as a potential alkylating agent and severe irritant . Do not rely solely on the "Warning" label; assume higher toxicity due to the lack of chronic exposure data.

Risk Assessment & Barrier Analysis

Safety is not just wearing gear; it is understanding permeation and exposure routes.

The "Self-Validating" Barrier System

A self-validating system means you actively verify your protection is working during the experiment.

Hazard VectorMechanism of FailureValidated Barrier Solution
Dermal (Solid) Fine electrostatic dust adheres to cuffs/wrists.Gauntlet-style Nitrile. Validation: Check cuff overlap with lab coat; tape if handling >5g.
Dermal (Solution) Oxetanes are polar ethers; they permeate thin nitrile rapidly in solvents like DCM or THF.Laminate (Silver Shield) or Double Nitrile (0.11mm min). Validation: Change outer glove immediately upon splash.
Inhalation Aerosolization during weighing.Fume Hood (Face Velocity >100 fpm). Validation: Kimwipe test at sash opening before use.
Ocular Corrosive acid damage to cornea.Chemical Goggles (ANSI Z87.1). Safety glasses are insufficient for powders that float.

PPE Selection Matrix

Refer to this matrix before entering the lab.

Protection LevelComponentSpecificationRationale
Primary (Hands) Inner Glove Nitrile (4 mil / 0.10 mm)Tactile sensitivity for weighing.
Secondary (Hands) Outer Glove Nitrile (Extended Cuff) OR LaminateSolid: Extended cuff prevents wrist exposure. Solution: Laminate resists organic solvents that carry the compound through nitrile.
Respiratory Engineering Control Fume Hood / Vented EnclosureMANDATORY. Do not handle on open bench.
Eye/Face Goggles Indirect Vent / SealedPrevents dust entry from side gaps common in safety glasses.
Body Lab Coat Poly-cotton or NomexButtoned to neck. Sleeves tucked into gloves.

Operational Protocol: Step-by-Step

This workflow integrates safety checks into the experimental process.

Phase A: Weighing & Transfer (Highest Risk)
  • Static Control: Benzoic acid derivatives are prone to static charge. Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents "jumping" of the powder.

  • The "Clean Zone" Setup: Place a plastic tray or absorbent mat inside the hood. All weighing happens inside this tray. If a spill occurs, it is contained in the tray, not the hood floor.

  • Weighing:

    • Open sash only to working height (approx. 18 inches).

    • Use a disposable spatula.

    • Self-Check: If you see powder on the threads of the vial, wipe with a DCM-dampened Kimwipe immediately and dispose of the wipe as solid hazardous waste.

Phase B: Reaction Setup (Solubilization)
  • Solvent Choice: If dissolving in Dichloromethane (DCM) or Tetrahydrofuran (THF) , be aware that these solvents permeate nitrile gloves in <5 minutes.

  • Technique: If a splash occurs on the glove while the compound is in solution:

    • STOP immediately.

    • Remove the outer glove.

    • Wash the inner glove (still on hand) with soap/water.

    • Don a fresh outer glove.

Phase C: Waste & Disposal

Improper disposal of strained rings can lead to downstream hazards.

  • Solid Waste: Dispose of contaminated spatulas, weigh boats, and PPE in Hazardous Solid Waste (labeled "Toxic/Irritant").

  • Liquid Waste:

    • Segregate into Organic Acid Waste .

    • CRITICAL: Do NOT mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong Lewis Acids. The oxetane ring can undergo exothermic polymerization or ring-opening in the presence of strong Lewis acids/oxidizers.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE based on the physical state of the compound.

PPE_Decision_Tree Start Handling 4-(3-Hydroxyoxetan-3-yl)benzoic acid State_Check Physical State? Start->State_Check Solid Solid (Powder) State_Check->Solid Solution In Solution (DCM, THF, MeOH) State_Check->Solution Risk_Solid Risk: Inhalation & Static Dust Solid->Risk_Solid PPE_Solid Protocol A: 1. Fume Hood (Required) 2. Nitrile Gloves (Double) 3. Anti-static measures Solid->PPE_Solid Standard Handling Risk_Sol Risk: Rapid Dermal Permeation Solution->Risk_Sol PPE_Sol Protocol B: 1. Fume Hood (Required) 2. Barrier Gloves (Laminate) 3. Splash Goggles Solution->PPE_Sol High Permeation Risk

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the reagent. Note the escalation to laminate gloves when the compound is solvated.

Emergency Response (Spill & Exposure)

  • Eye Contact: Flush for 15 minutes minimum.[1][2][3][4] The benzoic acid component can cause pH-induced damage. Transport to ER if pain persists.

  • Skin Contact: Wash with soap and water.[1][2][5] Do not use alcohol/acetone (this enhances absorption).

  • Spill (Solid): Do not dry sweep (creates dust). Cover with wet paper towels (water), then scoop into a bag.

  • Spill (Liquid): Absorb with vermiculite or spill pads. Neutralize surface with Sodium Bicarbonate solution (weak base) to treat the benzoic acid residue.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. [Link]

  • PubChem. Compound Summary: Oxetane-3-carboxylic acid (Structural Analog). National Library of Medicine. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.